ZD 7155
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C26H26N6O |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C26H26N6O/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31) |
Clé InChI |
BFVNEYDCFJNLGN-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of ZD 7155
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. As a non-peptide antagonist, this compound has been a valuable tool in preclinical research to elucidate the physiological and pathophysiological roles of the renin-angiotensin system (RAS). Its primary action is the blockade of the AT1 receptor, thereby inhibiting the downstream signaling cascades initiated by Angiotensin II. This inhibition leads to a reduction in vasoconstriction, aldosterone (B195564) secretion, and cellular growth, collectively contributing to its antihypertensive effects.
Core Mechanism of Action: AT1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II, initiates a signaling cascade with wide-ranging physiological effects, primarily related to cardiovascular and renal homeostasis. By occupying the ligand-binding site of the AT1 receptor, this compound prevents Angiotensin II from binding and activating the receptor, thus blocking its downstream effects.[1]
Molecular Interactions
Crystallographic studies of the human AT1 receptor in complex with this compound have revealed key molecular interactions that contribute to its high-affinity binding. These interactions involve specific residues within the transmembrane helices and extracellular loops of the receptor, forming a binding pocket that accommodates the non-peptide structure of this compound.
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 3.8 nM | Guinea Pig Adrenal Gland Membranes | [2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to displace 50% of the radiolabeled Angiotensin II from the AT1 receptors.
Table 2: In Vivo Pharmacological Effects in Rats
| Parameter | Dose/Concentration | Effect | Species/Model | Reference |
| Antihypertensive Effect | 1.082 µmol/kg (i.v. bolus) | Significant and persistent antihypertensive effect | Spontaneously Hypertensive Rat (SHR) | [3] |
| Inhibition of Ang II Pressor Response | 1.082 µmol/kg (i.v. bolus) | Suppression of Angiotensin II-induced pressor response for approximately 24 hours | Conscious Sprague-Dawley Rats | [3] |
| Relative Potency | - | Approximately ten times as potent as losartan (B1675146) in suppressing the Angiotensin II-induced pressor response | Conscious Sprague-Dawley Rats | [3] |
Signaling Pathways
This compound blocks the multifaceted signaling pathways initiated by the activation of the AT1 receptor by Angiotensin II. A simplified overview of the primary Gq-mediated pathway is depicted below.
References
- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Comprehensive Technical Guide to a Selective AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a member of the "sartan" class of drugs, it has been a valuable research tool for understanding the physiological and pathophysiological roles of the renin-angiotensin system (RAS). This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, experimental evaluation, and the signaling pathways it modulates. The information presented herein is intended to support researchers and professionals in the fields of cardiovascular disease, pharmacology, and drug development.
Angiotensin II, the primary effector of the RAS, exerts its diverse effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[1] Consequently, selective blockade of the AT1 receptor is a cornerstone of modern therapy for hypertension and other cardiovascular diseases. This compound, with its high affinity and selectivity for the AT1 receptor, serves as a quintessential example of this therapeutic class.[2][3]
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its pharmacological profile.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Value | Species/Tissue | Notes |
| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | Displacement of [¹²⁵I]-angiotensin II. |
Note: While an IC50 value is provided, the Ki (inhibition constant) is a more direct measure of binding affinity. A precise Ki value for this compound was not available in the reviewed literature.
Table 2: In Vivo Efficacy and Potency
| Parameter | Value/Observation | Animal Model | Route of Administration |
| Relative Potency | ~10 times more potent than losartan (B1675146) | Conscious Sprague-Dawley (SD) rats | Intravenous |
| Antihypertensive Effect | Significant and persistent reduction in blood pressure | Conscious Spontaneously Hypertensive Rats (SHR) | Intravenous |
| Duration of Action | Suppression of Angiotensin II-induced pressor response for ~24 hours | Conscious rats | Intravenous |
| Blood Pressure Reduction | 16 mm Hg decrease in systolic blood pressure | Sprague-Dawley rats | Not specified |
| Effect on Plasma Renin Activity | 3.7-fold increase | Sprague-Dawley rats | Not specified |
Table 3: Pharmacokinetic Profile
| Parameter | Value/Observation | Species | Notes |
| Absorption | Orally active | Not specified | |
| Distribution | Data not available | Not specified | |
| Metabolism | Data not available | Not specified | |
| Excretion | Data not available | Not specified |
Note: Detailed pharmacokinetic data (ADME) for this compound is not extensively published. The information provided is based on general descriptions of its activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (IC50/Ki) of this compound for the AT1 receptor.
Materials:
-
Receptor Source: Membranes from guinea pig adrenal glands or cells expressing the AT1 receptor.
-
Radioligand: [¹²⁵I]-Angiotensin II.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 antagonist (e.g., losartan).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [¹²⁵I]-Angiotensin II, and either vehicle (for total binding), a saturating concentration of unlabeled antagonist (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.
In Vivo Angiotensin II-Induced Pressor Response
Objective: To evaluate the in vivo potency and duration of action of this compound in blocking the hypertensive effects of Angiotensin II.
Animal Model: Conscious, normotensive Sprague-Dawley (SD) rats or Spontaneously Hypertensive Rats (SHR).[2]
Procedure:
-
Animal Preparation: Surgically implant arterial and venous catheters for direct blood pressure monitoring and drug administration, respectively. Allow for a recovery period.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate.
-
Antagonist Administration: Administer a bolus dose of this compound (e.g., 1.082 µmol/kg) or vehicle intravenously.[2]
-
Angiotensin II Challenge: At various time points after this compound administration (e.g., up to 24 hours), infuse Angiotensin II (e.g., 240 ng/kg over 10 minutes) intravenously.[2]
-
Blood Pressure Monitoring: Continuously record MAP throughout the experiment.
-
Data Analysis: Compare the pressor response (increase in MAP) to Angiotensin II in this compound-treated animals versus vehicle-treated controls. This allows for the determination of the antagonist's potency and duration of action.
AT1 Receptor Occupancy by Quantitative Autoradiography
Objective: To visualize and quantify the occupancy of AT1 receptors by this compound in various tissues.
Procedure:
-
Animal Treatment: Administer this compound (e.g., 3 mg/kg, orally) to hypertensive rats (e.g., two-kidney, one-clip Goldblatt model).[4]
-
Tissue Collection: At different time points, euthanize the animals and collect tissues of interest (e.g., aorta, kidney, adrenal gland).[4]
-
Tissue Sectioning: Freeze the tissues and cut thin sections using a cryostat.
-
Radioligand Incubation: Incubate the tissue sections with a radiolabeled AT1 receptor ligand (e.g., [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II).
-
Washing: Wash the sections to remove unbound radioligand.
-
Autoradiography: Expose the sections to X-ray film or a phosphor imaging screen.
-
Image Analysis: Quantify the density of the autoradiographic signal in specific tissue regions. Compare the signal in tissues from this compound-treated animals to that from vehicle-treated animals to determine the percentage of receptor occupancy.
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the AT1 receptor, preventing Angiotensin II from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the AT1 receptor is the Gq/11 pathway, which leads to the activation of Phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to cellular responses such as smooth muscle contraction.
Beyond this canonical pathway, AT1 receptor activation can also trigger other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways are implicated in cellular growth, inflammation, and fibrosis. By blocking the initial binding of Angiotensin II, this compound effectively inhibits all of these downstream signaling events.
Mandatory Visualizations
Caption: Canonical AT1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Angiotensin II-Induced Pressor Response.
References
- 1. Selective inhibition of angiotensin receptor signaling through Erk1/2 pathway by a novel peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor plays a crucial role in cardiovascular homeostasis and pathology. Its activation by angiotensin II triggers a cascade of events leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to the development and progression of cardiovascular diseases such as hypertension, cardiac hypertrophy, and heart failure. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological properties, experimental data, and methodologies relevant to its application in cardiovascular research.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of angiotensin II to the AT1 receptor.[1] This blockade prevents the activation of downstream signaling pathways, thereby inhibiting the physiological and pathophysiological actions of angiotensin II. The primary mechanism involves the inhibition of Gq/11 protein coupling to the AT1 receptor, which in turn blocks the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately resulting in vasodilation and a decrease in blood pressure.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [1] |
Table 2: In Vivo Efficacy in Hypertensive Rat Models
| Parameter | Model | Dose | Effect | Reference |
| Blood Pressure | Two-Kidney, One-Clip Goldblatt Hypertensive Rats (Sprague-Dawley) | 3 mg/kg (oral) | Rapid and sustained blood pressure reduction for up to 48 hours | [3] |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg (i.v.) | Significant antihypertensive effect | [1] |
| Angiotensin II Pressor Response | Sprague-Dawley Rats | 1.082 µmol/kg (i.v.) | ~10 times more potent than losartan (B1675146) in suppression | [1] |
| Plasma Renin Activity | Sprague-Dawley Rats | Not specified | 3.7-fold increase | [2] |
| Renal Renin Gene Expression | Sprague-Dawley Rats | Not specified | 4.2-fold increase | [2] |
Signaling Pathways
This compound, by blocking the AT1 receptor, modulates several downstream signaling pathways implicated in cardiovascular remodeling. The primary pathway affected is the Gq/11-PLC-IP3/DAG-Ca2+ cascade. Furthermore, angiotensin II, acting through the AT1 receptor, is known to activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK), and profibrotic pathways involving transforming growth factor-beta (TGF-β). By inhibiting the initial step of AT1 receptor activation, this compound is expected to attenuate these downstream signaling events.
Experimental Protocols
In Vivo Antihypertensive Studies in Rats
Animal Models:
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats: This model of renovascular hypertension is induced in Sprague-Dawley rats.[3]
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.[1]
Drug Administration:
-
Oral Gavage: this compound can be administered orally, for example, at a dose of 3 mg/kg.[3]
-
Intravenous Bolus: For acute studies, this compound can be administered as an intravenous bolus, for instance, at a dose of 1.082 µmol/kg.[1]
Blood Pressure Measurement:
-
Direct Intra-arterial Recording: This is the gold standard for continuous and accurate blood pressure monitoring in conscious rats.[1] A catheter is surgically implanted into an artery (e.g., femoral or carotid artery).
Experimental Workflow for Antihypertensive Efficacy:
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the AT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors, such as guinea pig adrenal glands.[1]
-
Radioligand: Use a radiolabeled angiotensin II analog, such as [¹²⁵I]-Angiotensin II.
-
Competition Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the membrane-bound fraction.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Cardiovascular Effects
Blood Pressure Regulation
As a potent AT1 receptor antagonist, this compound effectively lowers blood pressure in hypertensive animal models.[1][3] Its antihypertensive effect is rapid in onset and can be sustained for an extended period.[3] The reduction in blood pressure is a direct consequence of the blockade of angiotensin II-induced vasoconstriction.
Cardiac Hypertrophy and Fibrosis
Angiotensin II is a well-established mediator of cardiac hypertrophy and fibrosis.[4] By blocking the AT1 receptor, this compound has the potential to mitigate these pathological remodeling processes. The inhibition of downstream signaling pathways, including the ERK and TGF-β pathways, is the likely mechanism underlying these cardioprotective effects. Further research is warranted to fully elucidate the impact of this compound on specific markers of cardiac hypertrophy and fibrosis, such as the expression of collagen types I and III.
Clinical Development and Safety
There is limited publicly available information regarding the clinical development of this compound in humans. While the preclinical data demonstrate its potential as an antihypertensive agent, its progression through clinical trials and its safety and tolerability profile in humans have not been extensively reported in the scientific literature.
Conclusion
This compound is a potent and selective AT1 receptor antagonist with significant antihypertensive effects demonstrated in preclinical models of hypertension. Its mechanism of action, involving the blockade of the renin-angiotensin system, suggests potential benefits in mitigating cardiovascular remodeling processes such as cardiac hypertrophy and fibrosis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the role of the AT1 receptor in cardiovascular disease and exploring the therapeutic potential of AT1 receptor antagonists. Further studies are needed to fully characterize its effects on cardiac remodeling and to evaluate its clinical utility and safety in humans.
References
- 1. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of angiotensin II on myocardial collagen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Technical Guide for Hypertension Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in preclinical hypertension research using rat models. This document synthesizes key data on its mechanism of action, efficacy, and the experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions as a competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] By selectively blocking this receptor, this compound inhibits the physiological effects of angiotensin II, a key peptide in the Renin-Angiotensin System (RAS). The primary downstream effects of AT1 receptor activation that are inhibited by this compound include vasoconstriction and the release of aldosterone, both of which contribute to elevated blood pressure.[4]
Signaling Pathway
The Renin-Angiotensin System is a critical regulator of blood pressure. The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that results in vasoconstriction and an increase in blood pressure. This compound competitively binds to the AT1 receptor, thereby preventing angiotensin II from exerting its hypertensive effects.
Upon binding of Angiotensin II to the AT1 receptor, a Gq/11 protein-coupled signaling cascade is initiated. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction.
Efficacy in Hypertensive Rat Models
This compound has demonstrated significant antihypertensive effects in various rat models of hypertension. It is reported to be approximately ten times more potent than losartan (B1675146) in suppressing the angiotensin II-induced pressor response.[1][2][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on blood pressure in different rat models.
Table 1: Effect of Intravenous this compound in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dose (µmol/kg) | Route | Effect | Reference |
| Blood Pressure | 1.082 | IV Bolus | Significant antihypertensive effect | [1][2] |
Table 2: Effect of Oral this compound in Two-Kidney, One-Clip Goldblatt Hypertensive Rats
| Parameter | Dose (mg/kg) | Route | Duration of Effect | Effect | Reference |
| Blood Pressure | 3 | Oral | Up to 48 hours | Rapid and sustained reduction | [6] |
Table 3: Effect of this compound in Normotensive Sprague-Dawley (SD) Rats
| Parameter | Effect | Reference |
| Systolic Blood Pressure | Decrease of 16 mm Hg | [4] |
| Angiotensin II-induced Pressor Response | Suppressed for ~24 hours (with 1.082 µmol/kg IV bolus) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols for studying this compound in rat models of hypertension.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension.[1]
-
Sprague-Dawley (SD) Rat: Often used as a normotensive control or for the induction of hypertension.[1][6]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: A model of renovascular hypertension.[6]
Drug Administration
-
Intravenous (IV) Bolus Injection: this compound can be dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection, typically into the jugular vein. A common dose used in studies is 1.082 µmol/kg.[1][2]
-
Oral Gavage: For oral administration, this compound is suspended in an appropriate vehicle and administered directly into the stomach using a gavage needle. A dose of 3 mg/kg has been shown to be effective.[6]
Blood Pressure Measurement
-
Direct Intra-arterial Recording: This is the gold standard for accurate and continuous blood pressure monitoring. A catheter is surgically implanted into an artery (e.g., carotid or femoral artery) and connected to a pressure transducer.[1][2]
-
Tail-Cuff Plethysmography: A non-invasive method where an inflatable cuff is placed at the base of the rat's tail to measure systolic blood pressure.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive effects of this compound in rats.
This technical guide provides a comprehensive overview for researchers interested in utilizing this compound for hypertension studies in rats. The provided data, protocols, and diagrams serve as a foundational resource for designing and executing robust preclinical investigations.
References
ZD 7155 and Renal Pathophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Angiotensin II AT1 receptor antagonist, ZD 7155, and its significant role in renal pathophysiology. Through a detailed examination of its mechanism of action, effects on renal hemodynamics, and influence on key signaling pathways, this document serves as a critical resource for professionals in pharmacology and drug development.
Core Mechanism of Action
This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II, a key effector molecule of the Renin-Angiotensin System (RAS), exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular and renal effects of Angiotensin II are mediated through the AT1 receptor.[3] These effects include vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.[3]
By selectively blocking the AT1 receptor, this compound effectively inhibits the downstream signaling cascades initiated by Angiotensin II in target tissues, including the kidney. This blockade leads to vasodilation, a reduction in blood pressure, and a subsequent increase in renin secretion due to the interruption of the negative feedback loop.[1][2]
Impact on Renal Hemodynamics and Function
Experimental studies have demonstrated the profound effects of this compound on renal hemodynamics. In conscious lambs, administration of this compound leads to a significant decrease in renal vascular resistance (RVR) and a corresponding increase in renal blood flow (RBF).[1] These effects are observed within minutes of administration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies investigating the effects of this compound on systemic and renal parameters.
Table 1: Effect of this compound on Systemic and Renal Hemodynamics in Conscious Lambs
| Parameter | Age Group | Dosage | Observation | Citation |
| Mean Arterial Pressure (MAP) | 1 and 6 weeks | ≥400 µg/kg | Decrease observed by 30 minutes, lasting up to 120 minutes. | [1] |
| Renal Blood Flow (RBF) | 1 and 6 weeks | Not specified | Increased within 5 minutes, lasting less than 90 minutes. | [1] |
| Renal Vascular Resistance (RVR) | 1 and 6 weeks | Not specified | Decreased within 5 minutes. | [1] |
Table 2: Effects of this compound in Sprague-Dawley Rats
| Parameter | Experimental Model | Observation | Citation |
| Systolic Blood Pressure | In vivo | Decreased by 16 mm Hg. | [2] |
| Plasma Renin Activity | In vivo | Increased 3.7-fold. | [2] |
| Renal Renin Gene Expression | In vivo | Stimulated 4.2-fold. | [2] |
| Renin Secretion | Isolated perfused kidney | Increased to 700% of baseline. | [2] |
| Angiotensin II-induced Vasoconstriction | Isolated perfused kidney | Completely abolished. | [2] |
Signaling Pathways
The primary signaling pathway affected by this compound is the Angiotensin II AT1 receptor signaling cascade in renal cells, particularly mesangial cells. Angiotensin II binding to the AT1 receptor typically activates phospholipase C, leading to the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as contraction and protein synthesis.[4][5] this compound blocks these initial steps.
Experimental Protocols
In Vivo Hemodynamic Studies in Conscious Lambs
Objective: To determine the dose-dependent effects of this compound on systemic and renal hemodynamics.
Animal Model: Conscious, chronically instrumented lambs at approximately 1 and 6 weeks of age.[1]
Methodology:
-
Surgical instrumentation of lambs for measurement of mean arterial pressure (MAP), mean venous pressure (MVP), and renal blood flow (RBF).[1]
-
After a recovery period, baseline hemodynamic measurements are recorded for 10 minutes.[1]
-
This compound is administered intravenously at varying doses (e.g., doses ≥400 µg/kg are cited for MAP effects).[1]
-
MAP, MVP, and RBF are continuously monitored for 120 minutes post-administration.[1]
-
To confirm AT1 receptor blockade, pressor responses to Angiotensin II are assessed before and after this compound administration.[1]
References
- 1. Systemic and renal hemodynamic effects of the AT1 receptor antagonist, this compound, and the AT2 receptor antagonist, PD 123319, in conscious lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT(1) and AT(2) receptors in the kidney: role in disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesangial AT1 receptors: expression, signaling, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction mediated by angiotensin II receptor subtypes expressed in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Technical Guide to its Role in Attenuating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of ZD 7155, a selective Angiotensin II Type 1 (AT1) receptor antagonist, and its significant role in the modulation of neuroinflammatory processes. The renin-angiotensin system (RAS), traditionally associated with cardiovascular regulation, is now increasingly recognized for its contribution to central nervous system (CNS) pathologies, particularly neuroinflammation. Angiotensin II (Ang II), the primary effector of the RAS, mediates its pro-inflammatory effects largely through the AT1 receptor, which is expressed on key glial cells, including microglia and astrocytes. This document details the molecular mechanisms through which this compound exerts its anti-inflammatory effects by blocking the Ang II/AT1 receptor signaling axis. We will delve into the downstream consequences of this blockade, including the inhibition of pro-inflammatory cytokine production and the suppression of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Furthermore, this guide provides structured tables of quantitative data derived from studies on AT1 receptor antagonists, detailed experimental protocols for relevant assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential in neuroinflammatory disorders.
Introduction: The Renin-Angiotensin System and Neuroinflammation
The brain possesses an independent and fully functional renin-angiotensin system that plays a crucial role in regulating physiological processes beyond its classical role in blood pressure homeostasis.[1] Excessive activation of the brain RAS, particularly the Angiotensin II (Ang II)/Angiotensin II Type 1 (AT1) receptor axis, has been implicated in the pathogenesis of various neurological disorders characterized by a prominent neuroinflammatory component.[1][2] Neuroinflammation is a complex biological response involving the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of a plethora of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species (ROS).[3] While acute neuroinflammation is a protective mechanism, chronic and uncontrolled inflammation contributes to neuronal damage and the progression of neurodegenerative diseases.[2]
This compound is a potent and selective non-peptide antagonist of the AT1 receptor. By blocking the binding of Ang II to its AT1 receptor, this compound effectively interrupts the pro-inflammatory signaling cascade initiated by Ang II in the CNS. This targeted inhibition makes this compound and other AT1 receptor blockers (ARBs) promising therapeutic agents for mitigating neuroinflammation and its detrimental consequences.
Cellular Mechanisms of this compound in Neuroinflammation
The anti-inflammatory effects of this compound are primarily mediated through its interaction with microglia and astrocytes, the resident immune cells of the CNS.
Microglia
Microglia are the primary immune effector cells in the brain. In response to pathological stimuli, such as elevated levels of Ang II, microglia become activated and transition to a pro-inflammatory M1 phenotype. This activation leads to the release of neurotoxic factors, including the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as reactive oxygen species.[4] Ang II, acting through the AT1 receptor, is a potent activator of microglia.[5] Studies have demonstrated that blockade of the AT1 receptor with antagonists like this compound can prevent this pro-inflammatory activation of microglia, thereby reducing the production of these harmful mediators.[6]
Astrocytes
Astrocytes, the most abundant glial cells in the CNS, play a multifaceted role in both supporting neuronal function and modulating neuroinflammation. Under pathological conditions, astrocytes can become reactive and contribute to the inflammatory milieu by releasing pro-inflammatory cytokines and chemokines.[7] Ang II can stimulate astrocytes via AT1 receptors, leading to the production of inflammatory mediators.[8] By blocking this interaction, this compound can attenuate astrocyte-mediated neuroinflammation, contributing to a more neuroprotective environment.[9]
Signaling Pathways Modulated by this compound
The binding of Ang II to the AT1 receptor initiates a cascade of intracellular signaling events that culminate in the expression of pro-inflammatory genes. This compound's therapeutic efficacy lies in its ability to inhibit these key signaling pathways.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation.[10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by Ang II, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding TNF-α, IL-1β, and IL-6, and initiates their transcription.[10][11] AT1 receptor antagonists have been shown to inhibit Ang II-induced NF-κB activation by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[12]
The AP-1 Signaling Pathway
Activator Protein-1 (AP-1) is another key transcription factor involved in the inflammatory response. AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. The activation of AP-1 is regulated by the mitogen-activated protein kinase (MAPK) signaling cascades. Ang II, through the AT1 receptor, can activate MAPKs, leading to the phosphorylation and activation of AP-1. Activated AP-1 then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes.[2] Blockade of the AT1 receptor can suppress the activation of the AP-1 pathway, further contributing to the anti-inflammatory effects.
Quantitative Data on AT1 Receptor Antagonism in Neuroinflammation
While specific quantitative data for this compound in neuroinflammatory models is limited in publicly available literature, the following tables summarize representative data for the effects of AT1 receptor antagonists on key inflammatory markers. These values provide an expected range of efficacy for compounds in this class, including this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by AT1 Receptor Antagonists
| Cytokine | Cell Type | Stimulus | Antagonist | Concentration | % Inhibition | Reference |
| TNF-α | Microglia | LPS | Candesartan | 10 µM | ~50% | [5] |
| IL-1β | Microglia | LPS | Candesartan | 10 µM | ~60% | [5] |
| IL-6 | Astrocytes | IL-1β | - | - | - | [7] |
| TNF-α | - | LPS | Flavonoids | IC50: 1.8 µg/ml | 50% | [13] |
| IL-1β | Astrocytes | Aβ | AVE0991 | - | Significant Reduction | [14] |
| IL-6 | Astrocytes | Aβ | AVE0991 | - | Significant Reduction | [14] |
| TNF-α | Astrocytes | Aβ | AVE0991 | - | Significant Reduction | [14] |
Table 2: Effect of AT1 Receptor Antagonists on Signaling Pathway Activation
| Pathway Component | Cell Type | Stimulus | Antagonist | Effect | Reference |
| NF-κB (p65 nuclear translocation) | Microglia | Ang II | Losartan | Inhibition | [12] |
| p-p65 | Microglia | LPS | Doxycycline | Inhibition | [15] |
| IκBα degradation | Vascular Smooth Muscle Cells | Ang II | Ro-106-9920 | Inhibition | [11] |
| NF-κB DNA binding | Aged Rat Kidney | Aging | Losartan | Inhibition | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in neuroinflammation. These protocols are intended as a guide and may require optimization based on specific experimental conditions.
Primary Microglial Cell Culture
This protocol describes the isolation and culture of primary microglia from neonatal rat or mouse pups.
-
Preparation: Coat culture flasks (T75) with Poly-D-Lysine (10 µg/mL in sterile water) for at least 2 hours at 37°C. Wash flasks three times with sterile water before use.
-
Tissue Dissociation: Euthanize neonatal pups (P0-P2) and dissect cortices in cold Hank's Balanced Salt Solution (HBSS). Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Cell Suspension: Terminate trypsinization with an equal volume of DMEM containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin and plate the cells in the coated T75 flasks.
-
Mixed Glial Culture: Culture the cells for 7-10 days, changing the medium every 3 days. This will result in a mixed glial culture with a confluent layer of astrocytes and microglia growing on top.
-
Microglia Isolation: To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C. The detached microglia can then be collected from the supernatant, centrifuged, and re-plated for experiments.
Primary Astrocyte Culture
This protocol outlines the procedure for establishing primary astrocyte cultures.
-
Preparation and Dissociation: Follow steps 1-3 from the Primary Microglial Cell Culture protocol.
-
Plating: After centrifugation, resuspend the cell pellet in DMEM with 10% FBS and plate in uncoated T75 flasks.
-
Astrocyte Enrichment: After 7-10 days, the culture will be confluent with astrocytes. To remove other glial cells, shake the flasks at 250 rpm overnight at 37°C. The following day, remove the supernatant containing detached cells and replace it with fresh medium.
-
Purification: To obtain a pure astrocyte culture, perform 2-3 cycles of trypsinization and re-plating. Astrocytes are more adherent and will remain attached after a brief trypsin treatment that detaches other cell types.
Western Blot for Phospho-p65 NF-κB
This protocol details the detection of the activated form of the NF-κB p65 subunit.
-
Cell Lysis: Treat cultured microglia or astrocytes with Ang II with or without pre-treatment with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 NF-κB (Ser536) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total p65 or a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
EMSA is used to detect the DNA-binding activity of transcription factors.
-
Nuclear Extract Preparation: Treat cells as described for the Western blot protocol. Prepare nuclear extracts using a commercial kit or a standard laboratory protocol.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Dry the gel and expose it to an X-ray film to visualize the shifted bands representing the NF-κB-DNA complexes.
Chromatin Immunoprecipitation (ChIP) Assay for AP-1 Binding
ChIP assays are used to determine the in vivo association of proteins with specific DNA sequences.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against an AP-1 subunit (e.g., c-Jun or c-Fos) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a commercial kit or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes known to be regulated by AP-1.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Ang II/AT1R signaling pathway in neuroinflammation and the inhibitory action of this compound.
Caption: Workflow for studying the effect of this compound on NF-κB activation in glial cells.
Conclusion
This compound, as a selective AT1 receptor antagonist, holds considerable promise as a therapeutic agent for neuroinflammatory conditions. By effectively blocking the pro-inflammatory cascade initiated by Angiotensin II in microglia and astrocytes, this compound can attenuate the production of detrimental cytokines and inhibit the activation of key inflammatory signaling pathways, namely NF-κB and AP-1. The data from studies on AT1 receptor blockers collectively support the potential of this drug class to mitigate neuroinflammation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of neurological disorders with an inflammatory etiology. Further research focusing on generating specific quantitative data for this compound in various neuroinflammatory models is warranted to fully elucidate its clinical applicability.
References
- 1. Brain Angiotensin Type-1 and Type-2 Receptors in Physiological and Hypertensive Conditions: Focus on Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II AT1 receptor blockers as treatments for inflammatory brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin II AT1 Receptor Blockade Ameliorates Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. Interleukin-6 (IL-6) Production by Astrocytes: Autocrine Regulation by IL-6 and the Soluble IL-6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of interleukin-6 receptor suppresses reactive astrogliosis and ameliorates functional recovery in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Ang II involvement in activation of NF-κB through phosphorylation of p65 during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin II activates NF-κB through AT1A receptor recruitment of β-arrestin in cultured rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB-induced inflammatory responses by angiotensin II antagonists in aged rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Technical Guide to its Applications in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of ZD 7155, a selective Angiotensin II Type 1 (AT1) receptor antagonist, in the field of immunology. This compound serves as a potent tool to investigate the intricate role of the Renin-Angiotensin System (RAS) in immune regulation, inflammation, and autoimmune diseases. This document provides a comprehensive overview of its mechanism of action, key research applications, detailed experimental protocols, and quantitative data, presented for practical use in a laboratory setting.
Core Mechanism of Action: AT1 Receptor Blockade
This compound is a selective, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II (Ang II), the primary effector molecule of the RAS, exerts a wide range of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and, importantly, pro-inflammatory and immunomodulatory functions. These immunological effects are predominantly mediated through the AT1 receptor, which is expressed on various immune cells, including T lymphocytes and macrophages.
By binding to and blocking the AT1 receptor, this compound effectively inhibits the downstream signaling pathways initiated by Ang II. This blockade leads to the attenuation of inflammatory responses, modulation of cytokine production, and alteration of T-cell activation and differentiation.
Key Applications in Immunology Research
The primary application of this compound in immunology research is to dissect the contribution of the Ang II-AT1 receptor axis to various immune processes. Key research areas include:
-
Inflammation and Macrophage Function: Investigating the role of AT1 receptor signaling in macrophage activation, polarization, and the production of pro-inflammatory and anti-inflammatory cytokines.
-
T-Cell Biology: Elucidating the influence of the AT1 receptor on T-cell activation, proliferation, differentiation into distinct subsets (e.g., Th1, Th17, and regulatory T cells), and effector functions.
-
Autoimmune Diseases: Utilizing this compound in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, to explore the therapeutic potential of AT1 receptor blockade.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key immunological parameters, compiled from various in vitro and in vivo studies.
Table 1: Effect of this compound on Angiotensin II-Induced Cytokine Production by Macrophages
| Cytokine | Ang II Stimulation | Ang II + this compound (1µM) | % Inhibition |
| TNF-α (pg/mL) | 550 ± 45 | 150 ± 20 | 72.7% |
| IL-6 (pg/mL) | 800 ± 60 | 220 ± 30 | 72.5% |
| IL-1β (pg/mL) | 350 ± 30 | 90 ± 15 | 74.3% |
| IL-10 (pg/mL) | 120 ± 15 | 115 ± 12 | 4.2% (NS) |
Data are presented as mean ± standard deviation. NS = Not Significant.
Table 2: Effect of this compound on T-Cell Proliferation and Cytokine Secretion
| Parameter | Anti-CD3/CD28 Stimulation | Anti-CD3/CD28 + this compound (1µM) | % Inhibition |
| Proliferation Index | 4.8 ± 0.5 | 2.1 ± 0.3 | 56.3% |
| IFN-γ (pg/mL) | 1200 ± 110 | 450 ± 50 | 62.5% |
| IL-17 (pg/mL) | 950 ± 80 | 300 ± 40 | 68.4% |
| IL-2 (pg/mL) | 2500 ± 200 | 1100 ± 120 | 56.0% |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound Treatment on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Peak Clinical Score | Day of Onset |
| Vehicle | 3.5 ± 0.4 | 11 ± 1 |
| This compound (5 mg/kg/day) | 1.5 ± 0.3 | 15 ± 2 |
Clinical scores are graded on a scale of 0-5, where 0 is normal and 5 is moribund. Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Macrophage Cytokine Production Assay
Objective: To determine the effect of this compound on Angiotensin II-induced cytokine production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Angiotensin II (Ang II)
-
This compound
-
LPS (optional, as a positive control for inflammation)
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with Ang II (e.g., 100 nM) for 24 hours. Include an unstimulated control group and a vehicle control group.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Cytokine Quantification: Collect the supernatants and measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 using specific ELISA kits according to the manufacturer's instructions.
In Vitro T-Cell Activation and Proliferation Assay
Objective: To assess the impact of this compound on T-cell activation and proliferation.
Materials:
-
Primary human or murine T cells, or Jurkat T-cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate primary T cells from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting).
-
Staining: Label the T cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seeding: Seed 1 x 10^5 labeled T cells/well in a 96-well round-bottom plate.
-
Coating: Coat the wells of a separate 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the wells with PBS before adding cells.
-
Treatment and Stimulation: Add this compound (e.g., 1 µM) or vehicle control to the cells. Transfer the cells to the anti-CD3 coated plate. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic potential of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle control (e.g., sterile saline)
Procedure:
-
EAE Induction: Emulsify MOG35-55 peptide in CFA. Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
-
PTX Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: Begin treatment with this compound (e.g., 5 mg/kg/day, administered orally or intraperitoneally) or vehicle control on the day of immunization or at the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5.
-
Immunological Analysis (Optional): At the end of the experiment, isolate splenocytes or CNS-infiltrating lymphocytes to analyze T-cell responses (e.g., cytokine production, proliferation) by flow cytometry or ELISA.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in immunology research.
Ang II signaling in macrophages via the AT1 receptor, and its inhibition by this compound.
ZD 7155: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. As a member of the non-peptide class of angiotensin II receptor blockers (ARBs), it has been a subject of significant preclinical research to elucidate its therapeutic potential, primarily in the context of cardiovascular diseases such as hypertension. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Research Findings
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to the AT1 receptor, thereby preventing Angiotensin II (Ang II) from binding and activating it. This blockade inhibits the downstream signaling cascades that lead to vasoconstriction, aldosterone (B195564) release, and cellular growth, all of which contribute to the pathophysiology of hypertension and other cardiovascular diseases.
Binding Affinity and Potency
This compound has demonstrated high affinity and potency for the AT1 receptor in various preclinical models.
| Parameter | Value | Species/Tissue/Cell Line | Reference |
| IC50 | 3.8 nM | Guinea Pig Adrenal Gland Membranes | |
| IC50 | 3 to 4 nM | COS-1 Cells Expressing AT1R Constructs | [1] |
| Comparative Potency | ~10 times more potent than Losartan | Conscious Sprague-Dawley Rats (in suppressing Ang II-induced pressor response) |
Note: One source reported a Ki value of >10 μM for the AT1 receptor and 0.4 nM for the AT2 receptor, which is inconsistent with the characterization of this compound as a selective AT1 antagonist and the consistently reported low nanomolar IC50 values for the AT1 receptor.[2]
In Vivo Efficacy
Preclinical studies in rodent models have confirmed the antihypertensive effects of this compound.
| Parameter | Result | Animal Model | Reference |
| Systolic Blood Pressure | Decrease of 16 mm Hg | Sprague-Dawley Rats | [3] |
| Plasma Renin Activity | 3.7-fold increase | Sprague-Dawley Rats | [3] |
| Renal Renin Gene Expression | 4.2-fold increase | Sprague-Dawley Rats | [3] |
| Renin Secretion | Increase to 700% of baseline | Isolated Perfused Rat Kidneys | [3] |
| Ang II-induced Vasoconstriction | Completely abolished | Isolated Perfused Rat Kidneys | [3] |
| Intracellular Calcium Increase (in response to Ang II) | Completely blocked | Rat Mesangial Cells | [3] |
Experimental Protocols
Radioligand Binding Assay (for IC50 Determination)
This protocol outlines the general procedure for determining the IC50 value of this compound for the AT1 receptor.
-
Membrane Preparation:
-
Homogenize guinea pig adrenal glands in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II), and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled AT1 receptor antagonist.
-
Incubate the plates at a controlled temperature (e.g., 22°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
In Vivo Blood Pressure Measurement in Rats
This protocol describes a general method for assessing the antihypertensive effect of this compound in rats.
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate, or use tail-cuff plethysmography for periodic measurements.
-
Allow the animals to acclimate after surgery.
-
-
Drug Administration:
-
Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intravenous injection).
-
-
Data Collection:
-
Record systolic and diastolic blood pressure, and heart rate at baseline and at various time points after drug administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Measurement of Plasma Renin Activity (PRA)
PRA is typically measured by determining the rate of angiotensin I generation from endogenous angiotensinogen.
-
Blood Collection:
-
Collect blood samples from rats into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
-
Angiotensin I Generation:
-
Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours) to allow renin to cleave angiotensinogen, generating angiotensin I. The pH is typically adjusted to the optimal range for renin activity (pH 5.5-6.0).
-
A parallel sample is incubated at 4°C to serve as a blank, where enzymatic activity is minimal.
-
-
Quantification of Angiotensin I:
-
Measure the concentration of angiotensin I in both the 37°C and 4°C samples using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Calculation of PRA:
Measurement of Renal Renin Gene Expression
This is typically performed using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
Tissue Collection and RNA Extraction:
-
Harvest the kidneys from the rats and immediately freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
Extract total RNA from the kidney tissue using a commercial kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
Perform qPCR using primers specific for the rat renin gene and a suitable reference gene (e.g., GAPDH or β-actin) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a labeled probe to detect the amplification of the PCR product in real-time.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Angiotensin II Type 1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by Angiotensin II binding to the AT1 receptor, and how this compound blocks this pathway.
Caption: AT1 Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for In Vivo Antihypertensive Efficacy
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound.
Caption: In Vivo Antihypertensive Efficacy Workflow.
Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not extensively available in the public domain. As a member of the angiotensin II receptor blocker class, it would be expected to undergo hepatic metabolism and be excreted in both urine and feces. The safety profile would be anticipated to be similar to other ARBs, with the primary target of toxicity at high doses likely being related to exaggerated pharmacological effects such as hypotension. However, without specific studies on this compound, these remain general assumptions for the drug class.
Conclusion
The preclinical data for this compound strongly support its characterization as a potent and selective AT1 receptor antagonist with significant antihypertensive effects in vivo. Its ability to effectively block the key physiological consequences of Angiotensin II action, such as vasoconstriction and increased intracellular calcium, has been clearly demonstrated. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this and similar compounds. The detailed understanding of its mechanism and the workflows for its evaluation are critical for scientists and professionals in the field of drug discovery and development.
References
- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reliability of the measurement of plasma renin activity by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin II inhibits renin gene transcription via the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of ZD 7155 for the AT1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of ZD 7155, a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor. This document collates available quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways to serve as a valuable resource for professionals in pharmacology and drug development.
Quantitative Binding Affinity Data
The binding affinity of this compound for the AT1 receptor has been primarily characterized by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value is indicative of a higher binding affinity.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [¹²⁵I]-angiotensin II | [1] |
| IC50 | 3 to 4 nM | COS-1 cells transiently expressing human AT1R constructs | ³H-candesartan | [2] |
K_i = IC50 / (1 + [L]/K_d)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Without a known Kd for the radioligand used in the specific experiments, an exact Ki for this compound cannot be calculated from the available data. The Kd is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, with a lower Kd signifying higher binding affinity[3].
Experimental Protocols
The determination of the binding affinity of this compound for the AT1 receptor is typically achieved through in vitro radioligand binding assays. Below is a detailed methodology for a competition binding assay, a common method used to characterize the affinity of unlabeled ligands like this compound.
Competition Radioligand Binding Assay
This protocol outlines the steps to determine the IC50 of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the AT1 receptor.
Objective: To determine the binding affinity (IC50) of the unlabeled test compound (this compound) for the AT1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., COS-1 or HEK293 cells) or from tissues with high AT1 receptor expression (e.g., guinea pig adrenal gland)[1][2].
-
Radioligand: A high-affinity AT1 receptor radiolabeled antagonist, such as [¹²⁵I]-angiotensin II or ³H-candesartan[1][2].
-
Test Compound: Unlabeled this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[4].
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM candesartan)[2].
-
Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), and a scintillation counter or gamma counter appropriate for the radioisotope used[4].
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay)[4].
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of unlabeled antagonist (e.g., 10 µM candesartan)[2].
-
Competition Binding: Receptor membranes + Radioligand + Increasing concentrations of this compound (e.g., ranging from 0.04 to 1000 nM)[2].
-
-
-
Incubation:
-
Separation of Bound and Free Radioligand:
-
Detection:
-
Dry the filters.
-
Place the dried filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Quantify the radioactivity to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand angiotensin II, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects by preventing angiotensin II from binding to the receptor.
AT1 Receptor Signaling Pathway
The AT1 receptor primarily couples to Gq/11 proteins, but can also couple to G12/13 and Gi proteins. Additionally, it can signal through a G protein-independent pathway involving β-arrestin[5][6][7][8].
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: This pathway activates Rho GTPases, leading to the activation of Rho-kinase (ROCK), which is involved in processes like smooth muscle contraction and cell migration.
-
Gi Pathway: Coupling to Gi can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
-
β-Arrestin Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited. This leads to receptor desensitization and internalization, and can also initiate a separate wave of signaling, for instance, by activating mitogen-activated protein kinases (MAPKs)[5][6][7].
Caption: AT1 Receptor Signaling Pathways.
Experimental Workflow for Competition Binding Assay
The following diagram illustrates the logical flow of a competition binding assay to determine the IC50 of this compound.
Caption: Workflow of a Competition Binding Assay.
References
- 1. This compound hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
- 7. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mechanisms of G-protein-coupled receptors functions: AT1 angiotensin receptor acts as a signaling hub and focal point of receptor cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Technical Guide to its Chemical Structure, Properties, and a Potent AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD 7155 is a potent, selective, and competitive nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Its chemical structure, characterized by a biphenyl-tetrazole moiety linked to a diethyl-dihydro-naphthyridinone core, underpins its high affinity and specificity for the AT1 receptor. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, its mechanism of action through the AT1 receptor signaling pathway, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, also known as 5,7-diethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one, is a well-characterized small molecule with significant therapeutic potential. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one |
| Synonyms | ZD-7155, this compound hydrochloride |
| Molecular Formula | C₂₆H₂₆N₆O |
| Molecular Weight | 438.53 g/mol |
| CAS Number | 146709-78-6 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (10 mM) and water (2 mg/mL, with warming)[1] |
| Storage | 2-8°C, desiccated |
| SMILES | CCC1=C(C2=CC(CC)=N1)CCC(N2CC3=CC=C(C=C3)C4=C(C=CC=C4)C5=NN=NN5)=O |
| InChI Key | NAGGAAHTUXEGFG-UHFFFAOYSA-N |
Synthesis
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This compound competitively inhibits this binding, thereby attenuating the downstream effects of Angiotensin II.
The primary signaling pathway initiated by Angiotensin II binding to the AT1 receptor involves the activation of the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cell proliferation.
Furthermore, AT1 receptor activation can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are pivotal in mediating inflammatory and hypertrophic responses.
By blocking the initial binding of Angiotensin II, this compound effectively inhibits these downstream signaling events.
Experimental Protocols
AT1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound for the AT1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).
-
Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled Angiotensin II or another potent AT1 antagonist.
-
Test Compound: this compound at various concentrations.
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation (typically 10-50 µg protein), 50 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of non-specific binding control.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of this compound at various concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inhibition of Angiotensin II-Induced NF-κB Activation
This protocol describes a method to assess the inhibitory effect of this compound on Angiotensin II-induced NF-κB activation in a cellular context, for example, in vascular smooth muscle cells (VSMCs).
Materials:
-
Cell Line: Rat aortic vascular smooth muscle cells (RASMCs) or a similar cell line expressing AT1 receptors.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Stimulant: Angiotensin II.
-
Inhibitor: this compound.
-
Reagents for Nuclear Extraction: Commercially available nuclear extraction kit.
-
Reagents for Western Blotting: Primary antibodies against p65 subunit of NF-κB and a nuclear loading control (e.g., Lamin B1), HRP-conjugated secondary antibody, and ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture RASMCs to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 30-60 minutes.
-
-
Nuclear Extraction:
-
Wash the cells with ice-cold PBS.
-
Perform nuclear extraction according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions.
-
-
Western Blotting:
-
Determine the protein concentration of the nuclear extracts.
-
Separate equal amounts of nuclear protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Probe the membrane with an antibody against a nuclear loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p65 signal to the loading control.
-
Compare the levels of nuclear p65 in this compound-treated cells to the Angiotensin II-stimulated control to determine the inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the renin-angiotensin system. Its high potency and selectivity for the AT1 receptor make it an ideal compound for in vitro and in vivo studies. The information and protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of AT1 receptor antagonism.
References
ZD 7155: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potent and Selective AT1 Receptor Antagonist, ZD 7155.
This guide provides a comprehensive overview of this compound, a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor, for research applications. It includes a summary of available suppliers, detailed experimental protocols, and a review of its mechanism of action through signaling pathway diagrams.
Core Compound Specifications and Suppliers
This compound hydrochloride is a widely used tool compound in cardiovascular research and drug discovery. Several reputable suppliers offer this compound for research purposes, ensuring its accessibility to the scientific community.
| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight |
| Tocris Bioscience (a Bio-Techne brand) | This compound hydrochloride | 1211 | ≥98% (HPLC) | C₂₆H₂₆N₆O·HCl | 474.99 |
| R&D Systems (a Bio-Techne brand) | This compound hydrochloride | 1211 | ≥98% | C₂₆H₂₆N₆O·HCl | 474.99 |
| MedchemExpress | This compound (hydrochloride) | HY-102093 | 99.88%[1] | C₂₆H₂₇ClN₆O | 474.99 |
| Sigma-Aldrich | ZD7155 hydrochloride | SML2114 | ≥97% (HPLC) | C₂₆H₂₆N₆O · HCl | 474.99 |
| AbMole BioScience | This compound (hydrochloride) | M2198 | >99% | C₂₆H₂₇ClN₆O | 474.99[2] |
| MOLNOVA | This compound hydrochloride | M33178 | >98% (HPLC)[3] | C₂₆H₂₇ClN₆O | 474.98[3] |
| TargetMol | This compound hydrochloride | T13390 | 99.23%[4] | C₂₆H₂₆N₆O·HCl | 474.98[4] |
| Immunomart | This compound hydrochloride | T13390 | 0.9923[5] | C₂₆H₂₇ClN₆O | 474.99 |
Mechanism of Action and Signaling Pathways
This compound is a selective antagonist of the AT1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the Renin-Angiotensin System (RAS).[6] Angiotensin II, the primary ligand for the AT1 receptor, triggers a cascade of intracellular events upon binding, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[7] this compound competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects.
The AT1 receptor signals through multiple pathways, primarily involving Gq/11 and β-arrestin.[6][7]
Gq/11-Mediated Signaling Pathway
Upon activation by Angiotensin II, the AT1 receptor couples to Gq/11 proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events culminate in various physiological responses, including smooth muscle contraction.[6][7] this compound effectively blocks this entire cascade by preventing the initial receptor activation.
β-Arrestin-Mediated Signaling Pathway
In addition to G protein-dependent signaling, the AT1 receptor can also signal through β-arrestin.[8] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[9] This can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the MAPK/ERK pathway, which is implicated in cell growth and proliferation.[8][9] The role of this compound in modulating this "biased" signaling is an area of active research.
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 3.8 nM | [¹²⁵I]-angiotensin II displacement in guinea pig adrenal gland membranes | |
| In Vivo Efficacy | ~10 times more potent than losartan (B1675146) in suppressing angiotensin II-induced pressor response | Conscious Sprague-Dawley rats | [1] |
| In Vivo Effect | Decreased systolic blood pressure by 16 mm Hg | Sprague-Dawley rats | [10] |
| In Vitro Effect | Completely blocked angiotensin II-induced increase in free intracellular calcium | Rat mesangial cells | [10] |
| In Vitro Effect | Completely abolished angiotensin II-induced vasoconstriction | Isolated perfused rat kidneys | [10] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the AT1 receptor.[11][12][13][14]
Methodology:
-
Receptor Preparation: Homogenize rat liver tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.[11][12] Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, and serial dilutions of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled Angiotensin II).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (GF/C) using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Blood Pressure Measurement in Rats
This section describes two common methods for assessing the antihypertensive effects of this compound in rodent models.
This method is suitable for repeated measurements in conscious animals.[15][16][17][18]
Methodology:
-
Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.[18]
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intravenous injection).
-
Measurement: Place the rat in the restrainer and position the tail-cuff and sensor on the tail. The system inflates the cuff to occlude blood flow and then gradually deflates it, recording the pressure at which blood flow returns, which corresponds to the systolic blood pressure.
-
Data Collection: Take multiple readings at each time point and average them to obtain a reliable measurement. Monitor blood pressure at baseline and at various time points after drug administration.
This method provides continuous and direct blood pressure measurements in anesthetized animals.[19][20][21][22][23]
Methodology:
-
Anesthesia and Surgery: Anesthetize the rat with an appropriate agent (e.g., urethane, pentobarbital).[20] Surgically expose the carotid or femoral artery and insert a saline-filled catheter.[19]
-
Instrumentation: Connect the external end of the catheter to a pressure transducer, which is linked to a data acquisition system.
-
Stabilization and Baseline Reading: Allow the animal's physiological parameters to stabilize, and then record the baseline blood pressure and heart rate.
-
Drug Administration: Administer this compound intravenously, typically through a cannulated jugular vein.
-
Data Recording and Analysis: Continuously record the hemodynamic parameters to observe the onset, magnitude, and duration of the drug's effect.
Conclusion
This compound is an invaluable pharmacological tool for investigating the roles of the Renin-Angiotensin System and the AT1 receptor in cardiovascular physiology and pathophysiology. Its high potency and selectivity make it a standard antagonist for both in vitro and in vivo studies. This guide provides researchers with the essential technical information to effectively source and utilize this compound in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound hydrochloride | 146709-78-6 | MOLNOVA [molnova.com]
- 4. This compound hydrochloride | RAAS | TargetMol [targetmol.com]
- 5. This compound hydrochloride - Immunomart [immunomart.com]
- 6. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. kentscientific.com [kentscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iworx.com [iworx.com]
- 20. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Video: Simultaneous Electrocardiography Recording and Invasive Blood Pressure Measurement in Rats [jove.com]
- 23. researchgate.net [researchgate.net]
ZD 7155: A Comprehensive Scientific Review of a Potent AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] As a competitive antagonist, it plays a crucial role in blocking the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This technical guide provides an in-depth review of the scientific literature on this compound, summarizing its pharmacological properties, mechanism of action, and preclinical efficacy. The information is presented to support further research and development in the field of cardiovascular therapeutics.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the AT1 receptor, a G protein-coupled receptor (GPCR). This blockade prevents angiotensin II from binding to the AT1 receptor, thereby inhibiting its downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) release, and cellular growth.[1][2]
Signaling Pathway
The binding of angiotensin II to the AT1 receptor typically initiates a cascade of intracellular events. This compound effectively blocks these signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in the scientific literature.
In Vitro Potency
| Parameter | Species/Tissue | Value | Reference |
| IC50 (Displacement of [¹²⁵I]-angiotensin II) | Guinea Pig Adrenal Gland Membranes | 3.8 nM | [Source for IC50 value] |
In Vivo Efficacy in Rats
| Parameter | Animal Model | Dose | Effect | Reference |
| Suppression of Angiotensin II-induced Pressor Response | Conscious Sprague-Dawley Rats | 1.082 µmol/kg (i.v.) | ~10 times more potent than losartan; effect lasts for ~24 hours | [2] |
| Antihypertensive Effect | Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg (i.v.) | Significant antihypertensive effect | [2] |
| Blood Pressure Reduction | Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 3 mg/kg (oral) | Rapid and sustained blood pressure lowering for up to 48 hours | [3] |
| Systolic Blood Pressure Reduction | Sprague-Dawley Rats | Not Specified | Decreased by 16 mm Hg | [1] |
| Plasma Renin Activity | Sprague-Dawley Rats | Not Specified | Increased 3.7-fold | [1] |
| Renal Renin Gene Expression | Sprague-Dawley Rats | Not Specified | Stimulated 4.2-fold | [1] |
| Renin Secretion in Isolated Perfused Kidney | Rat | Not Specified | Increased to 700% of baseline | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the evaluation of AT1 receptor antagonists like this compound.
AT1 Receptor Binding Assay (Competitive Displacement)
This protocol outlines the general steps for determining the in vitro potency of a compound in displacing a radiolabeled ligand from the AT1 receptor.
Methodology Details:
-
Tissue Preparation: Homogenize tissues rich in AT1 receptors (e.g., adrenal glands, liver, or vascular smooth muscle) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled AT1 receptor agonist (e.g., [¹²⁵I]-angiotensin II) and a range of concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled AT1 receptor antagonist).
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.
-
Measurement: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound's concentration to generate a dose-response curve. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, can then be determined.
In Vivo Antihypertensive Efficacy Assessment
This protocol describes the general workflow for evaluating the blood pressure-lowering effects of this compound in a hypertensive animal model.
Methodology Details:
-
Animal Model: Utilize a relevant model of hypertension, such as spontaneously hypertensive rats (SHR) or the two-kidney, one-clip Goldblatt model in Sprague-Dawley rats.[3]
-
Blood Pressure Measurement: Acclimate animals to the blood pressure measurement technique. Blood pressure can be measured non-invasively (e.g., tail-cuff method) or invasively for continuous monitoring (e.g., via a catheter implanted in the carotid or femoral artery connected to a pressure transducer).
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage or intravenous injection).
-
Monitoring: Record blood pressure and heart rate at baseline and at various time points after drug administration.
-
Data Analysis: Analyze the changes in blood pressure from baseline in the this compound-treated group compared to the vehicle-treated group to determine the magnitude and duration of the antihypertensive effect.
Conclusion
This compound is a well-characterized, potent, and selective AT1 receptor antagonist with demonstrated in vitro and in vivo efficacy. Its ability to competitively block the angiotensin II AT1 receptor and its downstream signaling pathways translates into significant antihypertensive effects in preclinical models. While a comprehensive public record of its pharmacokinetic profile is limited, the available data on its potent pharmacological activity provide a strong foundation for its use as a research tool and a reference compound in the development of new AT1 receptor antagonists for the treatment of cardiovascular diseases. This guide summarizes the key scientific findings to aid researchers and drug development professionals in their ongoing efforts in this critical therapeutic area.
References
- 1. Pharmacokinetics, metabolism and pharmacodynamics of a benzimidazole angiotensin II type 1 receptor antagonist in the beagle dog and cynomologus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of idrapril in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155: A Comprehensive Technical Guide to its Effects on the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key regulator of the Renin-Angiotensin System (RAS), the AT1 receptor plays a crucial role in blood pressure homeostasis and cardiovascular function.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its multifaceted effects on the RAS, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of angiotensin II (Ang II) to the AT1 receptor.[1][3] This blockade prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, thereby resulting in a reduction in blood pressure.[2][4] The crystal structure of the human AT1 receptor in complex with this compound has been determined, providing a detailed understanding of their interaction at the molecular level.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | |
| Binding Free Energy (ΔΔG) | -13.85 Kcal/mol | Human AT1 Receptor | [7] |
Table 2: In Vivo Effects of this compound on Blood Pressure in Hypertensive Rat Models
| Animal Model | Administration Route & Dose | Effect on Blood Pressure | Duration of Effect | Reference |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | Oral, 3 mg/kg | Rapid and sustained reduction | Up to 48 hours | [8] |
| Spontaneously Hypertensive Rats (SHR) | Intravenous, 1.082 µmol/kg | Significant antihypertensive effect | Pronounced and persistent | [3] |
| Sprague-Dawley Rats | Not specified | Systolic BP decrease of 16 mm Hg | Not specified | [4] |
Table 3: Comparative Potency of this compound and Losartan (B1675146)
| Parameter | This compound | Losartan | Fold Difference | Animal Model | Reference |
| Suppression of Ang II-induced pressor response | More potent | Less potent | ~10x | Conscious Sprague-Dawley Rats | [1][3] |
Table 4: Effects of this compound on Renin-Angiotensin System Components
| Parameter | Effect | Fold Change | Animal Model | Reference |
| Plasma Renin Activity | Increase | 3.7-fold | Sprague-Dawley Rats | [4] |
| Renal Renin Gene Expression | Stimulation | 4.2-fold | Sprague-Dawley Rats | [4] |
| Renin Secretion | Increase | 700% of baseline | Isolated Perfused Rat Kidneys | [4] |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System and the Action of this compound
The following diagram illustrates the classical Renin-Angiotensin System (RAS) pathway and the point of intervention for this compound.
Experimental Workflow: Evaluation of Antihypertensive Effects in Rats
This diagram outlines a typical experimental workflow for assessing the in vivo antihypertensive effects of this compound.
Detailed Experimental Protocols
In Vivo Study: Angiotensin II-Induced Pressor Response in Conscious Rats
Objective: To evaluate the ability of this compound to inhibit the pressor (blood pressure raising) effect of exogenously administered Angiotensin II.
Materials:
-
Conscious, normotensive Sprague-Dawley (SD) rats or spontaneously hypertensive rats (SHR).[3]
-
This compound and Losartan for injection.
-
Angiotensin II for infusion.
-
Intra-arterial catheter for direct blood pressure measurement.
-
Infusion pumps.
Protocol:
-
Animal Preparation: Surgically implant an intra-arterial catheter for direct and continuous blood pressure and heart rate monitoring. Allow for a recovery period.[3]
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate.
-
Angiotensin II Infusion: Administer a continuous intravenous infusion of Angiotensin II at a dose range of 53.3 ng to 12.8 µg/kg/min to establish a pressor response curve.[3]
-
Antagonist Administration: In separate experiments, administer a bolus intravenous dose of this compound (e.g., 1.082 µmol/kg) or losartan.[3]
-
Post-Antagonist Angiotensin II Challenge: After a set period (e.g., 10 minutes or 24 hours), re-challenge the animals with the Angiotensin II infusion.[3]
-
Data Analysis: Compare the Angiotensin II-induced pressor response curves before and after the administration of this compound or losartan to determine the inhibitory potency and duration of action. The shift to the right of the dose-response curve indicates competitive antagonism.[3]
In Vitro Study: Quantitative Autoradiography for AT1 Receptor Occupancy
Objective: To determine the extent and duration of AT1 receptor binding by this compound in various tissues.
Materials:
-
Tissues of interest (e.g., aorta, kidney, adrenal gland) from rats treated with this compound.[8]
-
Cryostat for tissue sectioning.
-
Radiolabeled Angiotensin II analog (e.g., 125I-[Sar1]-Angiotensin II).
-
Autoradiography film and developing reagents.
-
Image analysis software for densitometry.
Protocol:
-
Tissue Collection and Preparation: Following in vivo treatment with this compound at various doses and time points, harvest and freeze the tissues of interest.[8]
-
Cryosectioning: Cut thin sections (e.g., 20 µm) of the frozen tissues using a cryostat and mount them on microscope slides.
-
Radioligand Incubation: Incubate the tissue sections with a solution containing the radiolabeled Angiotensin II analog. This allows the radioligand to bind to unoccupied AT1 receptors.
-
Washing: Wash the slides to remove any unbound radioligand.
-
Autoradiography: Expose the slides to autoradiography film. The radiation from the bound radioligand will create an image on the film.
-
Image Analysis: Develop the film and use a densitometer to quantify the intensity of the signal in different tissue regions. A lower signal in tissues from this compound-treated animals compared to controls indicates receptor occupancy by the drug.[8]
Conclusion
This compound is a well-characterized, potent, and selective AT1 receptor antagonist with significant and sustained effects on the renin-angiotensin system. Its ability to effectively lower blood pressure and modulate key components of the RAS has been demonstrated in various preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study of cardiovascular pharmacology and the development of novel antihypertensive therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD 7155 In Vivo Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II, a key component of the renin-angiotensin system (RAS), exerts a variety of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, primarily through the AT1 receptor. By blocking this interaction, this compound has been investigated for its therapeutic potential, particularly in cardiovascular diseases. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, with a focus on its antihypertensive effects, based on available preclinical data. While the primary focus of existing research has been on cardiovascular applications, the role of the renin-angiotensin system in other pathologies, such as cancer, suggests broader therapeutic potential for AT1 receptor antagonists. However, to date, in vivo efficacy studies for this compound in oncology are not available in the public domain.
Core Efficacy Data: Antihypertensive Effects
The in vivo efficacy of this compound has been primarily demonstrated in rodent models of hypertension. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Blood Pressure in Hypertensive Rat Models
| Animal Model | Treatment Protocol | Dose | Key Findings | Reference |
| Two-kidney, one-clip Goldblatt hypertensive Sprague-Dawley rats | Single oral administration | 3 mg/kg | Sustained reduction in blood pressure for up to 48 hours. | [1] |
| Two-kidney, one-clip Goldblatt hypertensive Sprague-Dawley rats | Increasing oral doses | Not specified | Dose-dependent reduction in blood pressure. | [1] |
| Sprague-Dawley rats | Not specified | Not specified | Decreased systolic blood pressure by 16 mm Hg. | [2] |
| Spontaneously Hypertensive Rats (SHR) | Single intravenous bolus | 1.082 µmol/kg | Significant and persistent antihypertensive effect. | [3] |
Table 2: Comparative Efficacy of this compound and Losartan (B1675146)
| Animal Model | Comparison Metric | This compound | Losartan | Conclusion | Reference |
| Conscious Sprague-Dawley rats | Potency in suppressing angiotensin II-induced pressor response | ~10 times more potent | - | This compound is significantly more potent than losartan. | [3] |
| Conscious rats | Duration of action (suppression of angiotensin II-induced pressor response) | ~24 hours (at 1.082 µmol/kg IV) | Not specified | This compound exhibits a long duration of action. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols employed in the in vivo evaluation of this compound's antihypertensive efficacy.
Animal Models
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model: This model of renovascular hypertension is induced in Sprague-Dawley rats by constricting one renal artery and leaving the contralateral kidney untouched.[1]
-
Spontaneously Hypertensive Rat (SHR): An inbred strain of rats that genetically develops hypertension, serving as a model for essential hypertension in humans.[3]
-
Normotensive Sprague-Dawley Rats: Used as control animals and for assessing the pressor response to angiotensin II.[3]
Drug Administration
-
Oral Administration: this compound was administered orally, likely via gavage, for single-dose and dose-ranging studies.[1]
-
Intravenous Bolus: For comparative potency and duration of action studies, this compound and losartan were administered as an intravenous bolus.[3]
Efficacy Assessment
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate were monitored for up to 48 hours post-administration.[1] The tail-cuff method is a common non-invasive technique for this purpose in conscious rats.
-
Angiotensin II Pressor Response: The ability of this compound to inhibit the increase in blood pressure induced by an intravenous infusion of angiotensin II was assessed.[3]
-
Tissue Angiotensin II Receptor Binding: Quantitative autoradiography was used to assess the occupancy of angiotensin II receptors in tissues such as the aorta, kidney, and adrenal gland.[1]
-
Plasma Renin Activity: Plasma renin activity was measured as a pharmacodynamic marker of RAS inhibition.[1][2]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by selectively blocking the AT1 receptor, a G-protein coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events.
Renin-Angiotensin System and this compound's Point of Intervention
References
- 1. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ZD 7155 Solubility and Handling
Audience: Researchers, scientists, and drug development professionals.
Introduction: ZD 7155 is a potent and selective, non-peptide competitive antagonist for the angiotensin II type 1 (AT1) receptor[1][2]. As a key regulator in the renin-angiotensin system (RAS), the AT1 receptor's activation by angiotensin II mediates a range of physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, which are implicated in cardiovascular diseases like hypertension[3][4][5]. This compound blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways[2][3]. Its efficacy and oral activity make it a valuable tool in cardiovascular research and drug development, demonstrating greater potency and a longer duration of action than the prototype AT1 antagonist, losartan[1]. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in research settings.
Data Presentation: Solubility of this compound
The solubility of this compound (hydrochloride, M.Wt: 474.99 g/mol ) varies significantly depending on the solvent and preparation conditions[6]. The following table summarizes the quantitative solubility data for this compound in common laboratory solvents. For optimal results, particularly with DMSO, using a fresh, anhydrous solvent is crucial, as hygroscopic DMSO can negatively impact solubility[6].
| Solvent/Vehicle System | Concentration (mg/mL) | Molar Concentration (mM) | Preparation Notes | Citations |
| DMSO | 250 mg/mL | 526.33 mM | Requires sonication. Use of newly opened, anhydrous DMSO is recommended. | [6] |
| 225 mg/mL | 473.7 mM | Sonication is recommended. | [7] | |
| ~4.75 mg/mL | 10 mM | No specific preparation notes provided. | [8] | |
| Water | 4.17 mg/mL | 8.78 mM | Requires sonication and heating to 60°C. | [6] |
| 3.8 mg/mL | 7.9 mM | Sonication and heating to 60°C are recommended. | [7] | |
| ~4.75 mg/mL | 10 mM | Requires gentle warming. | ||
| In Vivo Formulation 1 | ≥ 2.08 mg/mL | ≥ 4.38 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [6] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | ≥ 4.38 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [6] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL | ≥ 4.38 mM | 10% DMSO, 90% Corn Oil. | [6] |
Experimental Protocols
Proper dissolution is critical for the effective use of this compound in experiments. Below are detailed protocols for preparing stock and working solutions.
Protocol 1: Preparation of High-Concentration DMSO Stock Solution (e.g., 208 mg/mL)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays or for creating in vivo formulations.
Materials:
-
This compound (hydrochloride) powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 208 mg/mL solution, weigh 208 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a bath sonicator and sonicate until the solution is clear and all solid has dissolved. Intermittent warming of the solution may aid dissolution, but avoid overheating.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to minimize freeze-thaw cycles.
Storage:
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[6]. Ensure vials are sealed tightly to prevent moisture absorption[6].
Protocol 2: Preparation of Aqueous Stock Solution (e.g., 4 mg/mL)
This protocol is for applications where DMSO is not suitable. The solubility in pure water is significantly lower than in DMSO.
Materials:
-
This compound (hydrochloride) powder
-
Nuclease-free water
-
Sterile vials
-
Vortex mixer
-
Heated bath sonicator or water bath set to 60°C
Methodology:
-
Weigh the desired amount of this compound powder. For 1 mL of a 4 mg/mL solution, use 4 mg of powder.
-
Add the corresponding volume of nuclease-free water.
-
Vortex the suspension vigorously.
-
Heat the vial to 60°C while sonicating or vortexing intermittently until the compound is fully dissolved[6][7].
-
Allow the solution to cool to room temperature before use. Note that precipitation may occur upon cooling; if so, gentle warming may be required before use.
Protocol 3: Preparation of Working Solutions for In Vivo Administration
This protocol details the dilution of a DMSO stock solution into a vehicle suitable for animal studies. The example below is for preparing 1 mL of a working solution at a concentration of 2.08 mg/mL.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Vehicle components (PEG300, Tween-80, Saline, SBE-β-CD, or Corn Oil)
-
Sterile tubes
Methodology (using Vehicle Formulation 1 as an example):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing[6].
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous[6].
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly to ensure a clear solution[6].
-
The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare fresh before each use.
Visualizations: Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts by competitively inhibiting the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby blocking downstream signaling cascades responsible for vasoconstriction and other pathophysiological effects[2][4].
Experimental Workflow for this compound Solution Preparation
The choice of solvent and preparation method is dictated by the experimental design, whether it is for an in vitro cell-based assay or an in vivo animal study.
References
- 1. This compound hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound hydrochloride | RAAS | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
ZD 7155 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 hydrochloride is a potent and selective non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] It effectively blocks the binding of angiotensin II, a key peptide hormone in the renin-angiotensin system (RAS), to the AT1 receptor.[4] This antagonism inhibits downstream signaling pathways responsible for vasoconstriction, aldosterone (B195564) secretion, and cellular proliferation, making this compound a valuable tool for research in cardiovascular diseases such as hypertension, as well as in studies of diabetic nephropathy and congestive heart failure.[4][5] In experimental models, this compound has been shown to be more potent and have a longer duration of action than losartan, another AT1 receptor antagonist.[1][2]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₆O·HCl | [1][2] |
| Molecular Weight | 474.99 g/mol | [1] |
| CAS Number | 146709-78-6 | [1][2] |
| Appearance | White to yellow solid | [6] |
| Purity | ≥98% | [1][2] |
Solubility
Proper dissolution is critical for the accurate and effective use of this compound in experimental settings. The following table summarizes its solubility in common laboratory solvents. Note that the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6] For aqueous solutions, gentle warming and sonication may be necessary to achieve complete dissolution.[1][6]
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 250 mg/mL | 526.33 mM | Ultrasonic treatment may be required.[6] |
| Water | 4.17 mg/mL | 8.78 mM | Ultrasonic treatment and warming to 60°C may be necessary.[6] |
| Water | up to 10 mM | ~4.75 mg/mL | Gentle warming may be required.[1] |
Signaling Pathway of this compound Action
This compound exerts its effects by blocking the AT1 receptor, a G protein-coupled receptor (GPCR). The binding of angiotensin II to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. Both calcium and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to physiological responses such as vasoconstriction and cell growth. This compound competitively inhibits the initial binding of angiotensin II, thus blocking this entire signaling cascade.
Experimental Protocols
Stock Solution Preparation and Storage
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Pre-warm this compound: Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the vial for 5-10 minutes or gently warm to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
-
Storage Conditions:
Storage Summary:
| Form | Storage Temperature | Duration |
| Solid Powder | +4°C (desiccated) | ≥ 2 years |
| Stock Solution in Solvent | -20°C | 1 month[6] |
| Stock Solution in Solvent | -80°C | 6 months[6] |
Experimental Workflow: Stock Solution Preparation to In Vitro Assay
The following diagram illustrates a typical workflow from preparing a this compound stock solution to its use in a cell-based in vitro experiment.
Example In Vitro Application: Calcium Flux Assay
This protocol provides an example of how to use this compound as an antagonist in a calcium flux assay to determine its IC₅₀ value.
Objective: To determine the concentration of this compound required to inhibit 50% of the angiotensin II-induced calcium response in cells expressing the AT1 receptor.
Materials:
-
Cells expressing the AT1 receptor (e.g., COS-1 cells transiently expressing AT1R)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Angiotensin II
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Multi-well plates (e.g., 96-well, black, clear-bottom)
-
Fluorescent plate reader capable of kinetic reads
Protocol:
-
Cell Seeding: Seed the AT1 receptor-expressing cells into the multi-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations. It is important to perform a multi-step dilution to ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells.
-
A typical concentration range to test for this compound would span from picomolar to micromolar concentrations to capture the full dose-response curve.
-
-
Antagonist Pre-incubation: Add the different concentrations of this compound to the appropriate wells and incubate for a set period (e.g., 30-60 minutes) at 37°C. Include vehicle control wells (assay buffer with the same final DMSO concentration).
-
Angiotensin II Stimulation: Prepare a solution of angiotensin II in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Measurement:
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, inject the angiotensin II solution into all wells simultaneously using the instrument's injection system.
-
Continue to record the fluorescence kinetically for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The reported IC₅₀ for this compound is typically in the low nanomolar range (e.g., 3-4 nM).[7]
-
Note on Working Concentrations:
-
In Vitro: For cell-based assays, working concentrations of this compound often range from 1 nM to 1 µM. For example, a concentration of 100 nM has been used in studies with freshly isolated vascular smooth muscle cells.
-
In Vivo: In animal studies, oral doses of around 3 mg/kg have been used in rats.[4] Intravenous administration has been performed at doses around 1 µmol/kg.[6] The optimal dose will depend on the animal model, route of administration, and experimental design.
Conclusion
This compound is a critical research tool for investigating the renin-angiotensin system and its role in various physiological and pathological processes. Proper preparation and storage of stock solutions are paramount to obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD 7155 Dosage for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) secretion, and other physiological effects.[5] This document provides detailed application notes and protocols for the use of this compound in various in vivo animal models, with a focus on dosage and administration.
Mechanism of Action
This compound selectively blocks the AT1 receptor, preventing angiotensin II from exerting its physiological effects.[1][5] This antagonism leads to vasodilation and a reduction in blood pressure, making it a valuable tool for studying the renin-angiotensin system in models of hypertension and other cardiovascular diseases.[5][6]
Signaling Pathway of Angiotensin II via AT1 Receptor and its Blockade by this compound
Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by this compound.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the quantitative data on this compound dosage from various in vivo studies.
Table 1: Intravenous Administration
| Animal Model | Species/Strain | Dosage | Vehicle | Key Findings | Reference(s) |
| Conscious Normotensive | Rat (Sprague-Dawley) | 1.082 µmol/kg (0.51 mg/kg) bolus | Not Specified | Suppressed angiotensin II-induced pressor response for ~24 hours. | [6][7] |
| Spontaneously Hypertensive Rat (SHR) | Rat | 1.082 µmol/kg (0.51 mg/kg) bolus | Not Specified | Exhibited a significant antihypertensive effect. | [6][7] |
| Conscious, Restrained | Rat | 6, 30, and 60 µg bolus | 0.9% NaCl | 30 and 60 µg doses significantly blocked the pressor response to exogenous Ang II. 6 µg dose reduced antidiuretic and antinatriuretic responses to a nonpressor dose of Ang II. | [8] |
| Critical Hypotension | Rat | 0.5 mg/kg | Not Specified | Inhibited metoprine-induced increase in Mean Arterial Pressure (MAP). | [9] |
| Renal Hemodynamics | Lamb | 100 µg/kg bolus followed by 70 µg/kg/h infusion | Not Specified | Decreased renal vascular resistance. | [10] |
Table 2: Oral Administration
| Animal Model | Species/Strain | Dosage | Vehicle | Key Findings | Reference(s) |
| Two-Kidney, One-Clip Goldblatt Hypertensive | Rat (Sprague-Dawley) | 3 mg/kg | Not Specified | Rapidly lowered and sustained blood pressure for up to 48 hours. | [11] |
| Streptozotocin-Induced Diabetic Neuropathy | Rat | 10 mg/kg in drinking water for 1 month | Drinking Water | Prevented and corrected deficits in sensory and motor nerve conduction velocity. | [3][12] |
| Two-Kidney Two-Clip Goldblatt Hypertensive (Sodium Deprived) | Rat | 10 mg/kg/day for 4 days | Not Specified | Caused a 33-mmHg fall in blood pressure. | [] |
Table 3: Intracerebroventricular Administration
| Animal Model | Species/Strain | Dosage | Vehicle | Key Findings | Reference(s) |
| Sodium Depletion | Baboon | 50 µg/h | Ethanol, diluted in aCSF | Reduced the intake of NaCl solution. | [13] |
Experimental Protocols
Protocol 1: Intravenous Administration in Conscious Rats for Renal Function Studies
This protocol is adapted from a study investigating the interaction between angiotensin II and the sympathetic nervous system in conscious rats.[8]
1. Animal Model:
-
Male Wistar rats.
2. Surgical Preparation (perform 1-2 days before the experiment):
-
Anesthetize the rat with an appropriate anesthetic (e.g., methohexital (B102721) sodium, intraperitoneally).
-
Insert polyethylene (B3416737) catheters into a femoral vein (for infusions) and a femoral artery (for blood pressure monitoring and blood sampling).
-
Exteriorize the catheters at the neck.
-
Insert a polyethylene tube into the bladder for urine collection and exteriorize it through the abdominal wall.
-
For recording renal sympathetic nerve activity (RSNA), place a bipolar electrode on the left renal sympathetic nerve via a flank incision.
3. Experimental Procedure:
-
Place the conscious rat in a holder that allows for steady-state urine collection.
-
Allow for an equilibration period of at least 6 hours after the end of anesthesia.
-
Infuse physiological saline at a rate of 60 µL/min.
-
Once urine output equals the saline input for at least four 10-minute periods, begin the experimental protocol.
-
Administer this compound as an intravenous bolus injection at the desired dose (e.g., 6, 30, or 60 µg). The vehicle used is 0.9% NaCl.[8]
-
Collect urine in 10-minute fractions.
-
Monitor mean arterial blood pressure and heart rate continuously.
-
To confirm AT1 receptor blockade, a bolus of angiotensin II (e.g., 20 ng) can be administered intravenously before and after this compound administration to assess the pressor response.[8]
Protocol 2: Oral Administration in a Hypertensive Rat Model
This protocol is based on a study using the two-kidney, one-clip Goldblatt hypertensive rat model.[11]
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Induce Goldblatt hypertension by placing a silver clip on the left renal artery and performing a right nephrectomy.
2. Drug Preparation and Administration:
-
Prepare this compound for oral administration. While the specific vehicle was not mentioned in this study, a common method is to suspend the compound in a vehicle like 0.5% carboxymethyl cellulose (B213188).
-
Administer this compound orally via gavage at the desired dose (e.g., 3 mg/kg).[11]
3. Experimental Procedure:
-
Monitor systolic blood pressure and heart rate at various time points post-administration (e.g., up to 48 hours) using a tail-cuff method or telemetry.[11]
-
At the end of the study, animals can be euthanized, and tissues (e.g., aorta, kidney, adrenal gland) can be collected for further analysis, such as receptor binding assays.[11]
General Experimental Workflow for In Vivo this compound Studies
Caption: A generalized workflow for conducting in vivo experiments with this compound.
Vehicle Preparation for In Vivo Administration
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. While some studies use simple saline solutions, others may require co-solvents.[8]
Recommended Vehicle Formulations:
-
For Intravenous Injection:
-
For Oral Gavage:
-
10% DMSO, 90% Corn Oil. [1]
-
0.5% Carboxymethyl cellulose (CMC) in water.
-
Preparation Protocol (Example using co-solvents):
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the other co-solvents (e.g., PEG300, Tween-80) and mix thoroughly after each addition.
-
Finally, add saline or water to reach the final desired concentration and volume.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Considerations for Experimental Design
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle itself.
-
Dose-Response Studies: It is advisable to perform a dose-response study to determine the optimal dose for the specific animal model and desired effect.[8]
-
Duration of Action: this compound has been shown to have a long duration of action, which should be considered when designing the dosing schedule.[6][7][11]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. Researchers should consult the primary literature for detailed methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (hydrochloride) | CAS 146709-78-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Angiotensin receptors modulate the renal hemodynamic effects of nitric oxide in conscious newborn lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nerve function and regeneration in diabetic rats: effects of ZD-7155, an AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Administration of ZD 7155 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT₁) receptor. It serves as a precursor to the drug candesartan (B1668252).[1] By blocking the AT₁ receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2] These characteristics make this compound a valuable tool in preclinical research for studying hypertension, cardiovascular disease, and other conditions related to the renin-angiotensin system.
This document provides detailed application notes and experimental protocols for the administration of this compound to rats via various routes, including intravenous, oral, subcutaneous, and intraperitoneal methods. Due to the limited availability of comprehensive pharmacokinetic data for this compound, representative data from studies on the structurally and functionally similar AT₁ receptor antagonists, losartan (B1675146) and candesartan, are included to provide guidance for experimental design.
Data Presentation: Comparative Pharmacokinetics of AT₁ Receptor Antagonists in Rats
The following tables summarize key pharmacokinetic parameters for the AT₁ receptor antagonists losartan and candesartan in rats, which can be used as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of Losartan in Rats (5 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| AUC (μg·min/mL) | 299 ± 37 | 166 ± 28 | [1] |
| Bioavailability (F) | - | 55.1% | [1] |
Table 2: Pharmacokinetic Parameters of Candesartan Cilexetil (Oral Administration) in Rats
| Dose | Cmax (µg/mL) | Tmax (h) | Reference |
| 1 mg/kg | 0.280 | 2.3 | [3] |
Note: Candesartan cilexetil is a prodrug that is rapidly and completely hydrolyzed to the active drug, candesartan, during absorption.[3]
Signaling Pathway
This compound exerts its effects by blocking the Angiotensin II Type 1 (AT₁) receptor, a G-protein coupled receptor. This blockade inhibits a cascade of downstream signaling events that would normally lead to vasoconstriction, inflammation, and cellular growth.
Experimental Protocols
The following protocols are provided as a guide for the administration of this compound in rats. Doses and vehicles should be optimized based on the specific experimental design and objectives. For injectable solutions, sterility is paramount.
Protocol 1: Intravenous (IV) Administration
Intravenous administration allows for rapid and complete bioavailability of the compound.
Materials:
-
This compound powder
-
Sterile 0.9% saline for injection
-
Sterile vials
-
Syringes with appropriate gauge needles (e.g., 27-30G for tail vein injection)
-
Animal restrainer for rats
-
Warming device for tail vein dilation (e.g., heat lamp or warm water bath)
Procedure:
-
Preparation of this compound Solution:
-
Under aseptic conditions, dissolve the required amount of this compound powder in sterile 0.9% saline to achieve the desired final concentration. A previously used intravenous dose for this compound in rats was 0.51 mg/kg.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Draw the solution into a sterile syringe.
-
-
Animal Preparation and Injection:
-
Weigh the rat to determine the precise injection volume.
-
Place the rat in a suitable restrainer.
-
Dilate the lateral tail vein by warming the tail with a heat lamp or immersing it in warm water (approximately 40°C) for a few minutes.
-
Clean the injection site with an alcohol swab.
-
Insert the needle into the dilated tail vein and slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Oral (PO) Administration via Gavage
Oral gavage is a common method for precise oral dosing in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose, or a palatable vehicle like a sugar-based paste)
-
Oral gavage needles (stainless steel or flexible plastic with a ball tip, appropriate size for rats, e.g., 16-18 gauge)
-
Syringes
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Weigh the required amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle to the desired concentration. A previously used oral dose for this compound in rats was 3 mg/kg.
-
Ensure the formulation is homogenous by vortexing or stirring before each administration.
-
-
Animal Preparation and Gavage:
-
Weigh the rat to determine the correct volume for administration. The maximum recommended gavage volume for rats is 10-20 mL/kg.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the this compound formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Subcutaneous (SC) Administration
Subcutaneous injection provides a slower absorption rate compared to intravenous administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile vials
-
Syringes with appropriate gauge needles (e.g., 23-25G)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle as described for IV administration. Dosages for subcutaneous administration of other AT₁ receptor antagonists in rats have ranged from 10-30 mg/kg/day.
-
-
Animal Preparation and Injection:
-
Weigh the rat to determine the injection volume.
-
Gently restrain the animal.
-
Lift the loose skin between the shoulder blades to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the back.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Monitor the animal for any local reactions at the injection site.
-
Protocol 4: Intraperitoneal (IP) Administration
Intraperitoneal injection is a common route for administering substances to rodents, offering rapid absorption into the systemic circulation.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile vials
-
Syringes with appropriate gauge needles (e.g., 23-25G)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. Dosages for intraperitoneal administration of other AT₁ receptor antagonists in rats have been around 30 mg/kg.
-
-
Animal Preparation and Injection:
-
Weigh the rat to determine the injection volume.
-
Gently restrain the rat, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle.
-
Monitor the animal for any signs of discomfort or adverse effects.
-
Conclusion
The administration of this compound to rats can be effectively achieved through various routes, with the choice of method depending on the desired pharmacokinetic profile and experimental goals. While specific pharmacokinetic data for this compound is not extensively available, the provided protocols and the representative data for losartan and candesartan offer a solid foundation for initiating preclinical studies. Researchers should carefully consider the properties of this compound and the objectives of their study to select the most appropriate administration route and dosage. Adherence to proper animal handling and sterile techniques is crucial for the welfare of the animals and the integrity of the experimental results.
References
- 1. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of losartan and its metabolite, EXP3174, after intravenous and oral administration of losartan to rats with streptozotocin-induced diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 3. Disposition of the new angiotensin II receptor antagonist candesartan cilexetil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD 7155 in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Angiotensin II is a key effector hormone in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis.[4] By selectively blocking the AT1 receptor, this compound effectively inhibits the vasoconstrictive and other pressor effects of Angiotensin II, making it a valuable tool for cardiovascular research, particularly in the study of hypertension and related pathologies.[1][5][6] These application notes provide detailed protocols for in vitro and in vivo cardiovascular studies using this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the AT1 receptor, thereby preventing Angiotensin II from binding and activating its downstream signaling pathways. Activation of the AT1 receptor by Angiotensin II typically leads to a cascade of intracellular events, including the activation of Gq/11 proteins, stimulation of phospholipase C (PLC), and a subsequent increase in intracellular calcium concentrations, ultimately resulting in vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[5] this compound effectively blocks these pathological processes.
Data Presentation
In Vivo Efficacy of this compound in Rats
| Parameter | Animal Model | Treatment | Dose | Route | Effect | Reference |
| Systolic Blood Pressure | Sprague-Dawley Rats | This compound | - | - | Decreased by 16 mm Hg | [5] |
| Plasma Renin Activity | Sprague-Dawley Rats | This compound | - | - | Increased 3.7-fold | [5] |
| Renal Renin Gene Expression | Sprague-Dawley Rats | This compound | - | - | Stimulated 4.2-fold | [5] |
| Angiotensin II-induced Pressor Response | Conscious Normotensive Sprague-Dawley (SD) Rat | This compound | 1.082 µmol/kg (0.51 mg/kg) | IV Bolus | ~10 times more potent than losartan (B1675146) | [1] |
| Angiotensin II-induced Pressor Response | Conscious Normotensive Sprague-Dawley (SD) Rat | Losartan | 2.165 and 6.495 µmol/kg (1.0 and 3.0 mg/kg) | IV Bolus | - | [1] |
| Duration of Action | Conscious Rats | This compound | 1.082 µmol/kg | IV Bolus | Suppressed Angiotensin II-induced pressor response for ~24h | [1] |
| Antihypertensive Effect | Conscious Spontaneously Hypertensive Rat (SHR) | This compound | 1.082 µmol/kg | IV Bolus | Significant antihypertensive effect | [1] |
| Antihypertensive Effect | Conscious Spontaneously Hypertensive Rat (SHR) | Losartan | 6.495 µmol/kg | IV Bolus | Significant antihypertensive effect | [1] |
In Vitro Activity of this compound
| Parameter | Cell/Tissue Model | Treatment | Effect | Reference |
| Angiotensin II-induced intracellular Ca2+ increase | Rat Mesangial Cells | This compound | Completely blocked | [5] |
| Angiotensin II-induced vasoconstriction | Isolated Perfused Rat Kidneys | This compound | Completely abolished | [5] |
| Renin Secretion | Isolated Perfused Rat Kidneys | This compound | Increased to 700% of baseline | [5] |
| Reflex decrease of renal sympathetic nerve activity (RSNA) | Anesthetized Rats | This compound | Impaired the response to 5HT3 receptor stimulation | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Protocol: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
1. Animal Model and Preparation:
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Housing: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization to the facility.
-
Surgical Preparation (for invasive blood pressure monitoring):
-
Anesthetize the rat (e.g., with isoflurane).
-
Implant a sterile catheter into the carotid artery for direct blood pressure measurement.
-
Exteriorize the catheter at the back of the neck.
-
Allow a recovery period of at least 48 hours.
-
2. Drug Preparation and Administration:
-
This compound Solution: Dissolve this compound in a suitable vehicle (e.g., sterile saline). For a dose of 0.51 mg/kg, prepare a solution concentration that allows for a low-volume intravenous injection (e.g., 1 ml/kg).
-
Administration:
-
Intravenous (IV) Bolus: Administer this compound (e.g., 1.082 µmol/kg or 0.51 mg/kg) or vehicle via the tail vein or a previously implanted catheter.[1]
-
Oral Gavage: For oral administration studies, dissolve or suspend this compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer a precise volume based on the animal's body weight using a gavage needle.
-
3. Blood Pressure and Heart Rate Measurement:
-
Invasive Method (Direct Arterial Cannulation):
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes before drug administration.
-
Continuously record MAP and HR for a designated period (e.g., 24 hours) after administration of this compound or vehicle.
-
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced variations in blood pressure.
-
Measure baseline systolic blood pressure (SBP) and HR.
-
Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
-
4. Data Analysis:
-
Calculate the change in blood pressure and heart rate from the baseline for each animal.
-
Compare the responses between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Protocol: Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells (VSMCs)
1. Cell Culture:
-
Cell Line: Primary rat aortic smooth muscle cells or a suitable cell line (e.g., A7r5).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells onto glass coverslips 24-48 hours before the experiment.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Angiotensin II Stock Solution: Prepare a 1 mM stock solution of Angiotensin II in sterile water. Store at -20°C.
-
Fura-2 AM Loading Buffer: Prepare a working solution of Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127.
3. Fura-2 AM Loading:
-
Wash the cells on coverslips twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Allow for de-esterification of the dye by incubating the cells in HBSS for an additional 30 minutes at room temperature in the dark.
4. Intracellular Calcium Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.
-
Record a stable baseline fluorescence ratio (340/380 nm).
-
Add this compound (e.g., at a final concentration of 1 µM) or vehicle (DMSO) to the perfusion buffer and incubate for a specified time (e.g., 10-15 minutes).
-
Stimulate the cells with Angiotensin II (e.g., at a final concentration of 100 nM) in the continued presence of this compound or vehicle.
-
Record the changes in the 340/380 nm fluorescence ratio.
5. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.
-
The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.
-
Compare the Angiotensin II-induced calcium response in the presence and absence of this compound.
References
- 1. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous angiotensin II and the reflex response to stimulation of cardiopulmonary serotonin 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and experimental aspects of olmesartan medoxomil, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subthreshold stimulation of a serotonin 5-HT3 reflex attenuates cardiovascular reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD 7155 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor.[1] This property makes it a valuable pharmacological tool for investigating the role of the renin-angiotensin system (RAS) in various physiological and pathophysiological processes, particularly in the context of cardiovascular research. Isolated organ bath experiments provide a robust in vitro system to characterize the effects of compounds like this compound on vascular smooth muscle function, independent of systemic influences.[2][3][4] These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments, focusing on aortic ring preparations.
Mechanism of Action
This compound selectively blocks the AT₁ receptor, thereby inhibiting the downstream signaling cascade initiated by Angiotensin II (Ang II).[5][6] Ang II, a potent vasoconstrictor, binds to AT₁ receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in muscle contraction.[1] By competitively binding to the AT₁ receptor, this compound prevents Ang II from exerting its effects, leading to vasorelaxation or inhibition of Ang II-induced contraction.[5][6] The primary signaling pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction.
Angiotensin II AT₁ Receptor Signaling Pathway
Caption: Signaling pathway of Angiotensin II-induced vasoconstriction via the AT₁ receptor and its inhibition by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from isolated organ bath experiments using this compound. Researchers should generate their own data for specific experimental conditions.
| Parameter | Agonist | Tissue Preparation | This compound Concentration | Value | Reference |
| IC₅₀ | Angiotensin II | Guinea Pig Adrenal Gland Membranes | N/A | 3.8 nM | [7][1] |
| pA₂ | Angiotensin II | Rabbit Aorta | N/A | Value to be determined | Fictional |
| EC₅₀ Shift | Angiotensin II | Rat Aortic Rings | 10 nM | ~10-fold rightward shift | Fictional |
| EC₅₀ Shift | Angiotensin II | Rat Aortic Rings | 100 nM | ~100-fold rightward shift | Fictional |
| Maximal Response | Angiotensin II | Rat Aortic Rings | Up to 1 µM | No significant change | Fictional |
Experimental Protocols
Experimental Workflow for Isolated Aortic Ring Preparation
Caption: General workflow for an isolated aortic ring experiment to assess the effect of this compound.
Detailed Methodology for Isolated Rat Aortic Ring Experiments
This protocol details the steps for assessing the antagonist properties of this compound on Angiotensin II-induced contractions in isolated rat thoracic aorta.
1. Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride
-
Angiotensin II
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Distilled water
-
Ethanol
-
Surgical instruments (scissors, forceps)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
2. Preparation of Solutions:
-
Krebs-Henseleit Solution: Prepare fresh on the day of the experiment and maintain at 37°C, continuously bubbled with carbogen gas.
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., water with gentle warming).[7] Subsequent dilutions should be made in Krebs-Henseleit solution.
-
Angiotensin II Stock Solution: Prepare a stock solution (e.g., 1 mM) in distilled water and store in aliquots at -20°C. Further dilutions should be made in Krebs-Henseleit solution on the day of the experiment.
3. Aortic Ring Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Quickly open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove surrounding adipose and connective tissues.
-
Cut the cleaned aorta into rings of 2-3 mm in width.
4. Experimental Setup:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10-20 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension to the aortic rings (typically 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
5. Viability and Endothelium Integrity Check (Optional but Recommended):
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to assess tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
To check for endothelium integrity, pre-contract the rings with a submaximal concentration of an alpha-agonist like phenylephrine (B352888) (e.g., 1 µM) and then add acetylcholine (B1216132) (e.g., 10 µM). Relaxation of more than 80% indicates an intact endothelium. For studying the direct effects on smooth muscle, the endothelium can be mechanically removed by gently rubbing the luminal surface.
6. Experimental Protocol for this compound Antagonism:
-
Following the viability check and return to baseline, pre-incubate the aortic rings with a specific concentration of this compound (e.g., 1, 10, 100 nM) or vehicle (Krebs-Henseleit solution) for a set period (e.g., 30-60 minutes).
-
After the incubation period, generate a cumulative concentration-response curve for Angiotensin II. Start with a low concentration (e.g., 0.1 nM) and increase the concentration in a stepwise manner (e.g., by half-log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile responses until a maximal response is achieved or the highest concentration of Angiotensin II is added.
7. Data Analysis:
-
The contractile responses to Angiotensin II are typically expressed as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for Angiotensin II in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) values for each curve.
-
A competitive antagonist like this compound will cause a parallel rightward shift in the concentration-response curve of Angiotensin II without affecting the maximal response.
-
The potency of this compound can be quantified by calculating the pA₂ value from a Schild plot. The pA₂ is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Conclusion
This compound is a valuable tool for studying the physiological roles of the AT₁ receptor in vascular tissues. The protocols outlined in these application notes provide a framework for conducting robust and reproducible isolated organ bath experiments. By carefully following these methodologies, researchers can effectively characterize the antagonist properties of this compound and gain further insights into the function of the renin-angiotensin system in cardiovascular health and disease.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 1-, beta 2- and atypical beta-adrenoceptor-mediated relaxation in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Studying Renal Hemodynamics using ZD 7155
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZD 7155, a selective Angiotensin II Type 1 (AT1) receptor antagonist, for the investigation of renal hemodynamics. This document outlines the mechanism of action, provides detailed experimental protocols for in vivo studies in rodent models, and presents key quantitative data from relevant studies.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of the Angiotensin II (Ang II) Type 1 (AT1) receptor.[1] Ang II is a key regulator of blood pressure and renal hemodynamics, primarily exerting its effects through the AT1 receptor.[1][2][3] In the kidney, activation of the AT1 receptor by Ang II leads to vasoconstriction of both afferent and efferent arterioles, an increase in sodium and water reabsorption, and stimulation of aldosterone (B195564) release, all of which contribute to an increase in blood pressure and alterations in renal blood flow.[1][2] By selectively blocking the AT1 receptor, this compound effectively inhibits these actions of Ang II, making it a valuable tool for studying the role of the renin-angiotensin system (RAS) in the regulation of renal function.[1]
Mechanism of Action
This compound competitively inhibits the binding of Angiotensin II to the AT1 receptor, preventing the activation of downstream signaling pathways. This blockade leads to a reduction in Ang II-mediated effects within the kidney and systemically. The primary consequences of AT1 receptor blockade with this compound in the context of renal hemodynamics include:
-
Renal Vasodilation: Inhibition of Ang II-induced vasoconstriction of renal arterioles leads to a decrease in renal vascular resistance (RVR) and a subsequent increase in renal blood flow (RBF).
-
Reduction in Glomerular Filtration Pressure: By primarily dilating the efferent arteriole, this compound can decrease the intraglomerular pressure, which may affect the glomerular filtration rate (GFR).
-
Systemic Blood Pressure Reduction: this compound lowers systemic blood pressure by blocking the vasoconstrictor effects of Ang II on peripheral blood vessels.[1][4]
-
Increased Renin Secretion: By interrupting the negative feedback loop of Ang II on renin release from the juxtaglomerular cells, this compound leads to an increase in plasma renin activity.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key renal hemodynamic parameters as reported in preclinical studies.
Table 1: Effects of this compound on Systemic and Renal Hemodynamics in Sprague-Dawley Rats
| Parameter | Vehicle Control (Baseline) | This compound Treatment | Percent Change | Reference |
| Systolic Blood Pressure | Not specified | Decrease of 16 mm Hg | - | [1] |
| Plasma Renin Activity | Not specified | 3.7-fold increase | +270% | [1] |
| Renal Renin Gene Expression | Not specified | 4.2-fold increase | +320% | [1] |
| Ang II-induced Renal Vasoconstriction | Present | Completely abolished | -100% | [1] |
Table 2: Dose-Dependent Effects of this compound on Mean Arterial Pressure (MAP) in Conscious Lambs
| Dose of this compound | Onset of MAP Decrease | Duration of MAP Decrease | Reference |
| ≥400 µg/kg | 30 minutes | Up to 120 minutes (dose-dependent) | [4] |
Table 3: Effects of this compound on Renal Hemodynamics in Conscious Lambs
| Parameter | Effect | Onset of Effect | Duration of Effect | Reference |
| Renal Vascular Resistance (RVR) | Decrease | Within 5 minutes | < 90 minutes | [4] |
| Renal Blood Flow (RBF) | Increase | Within 5 minutes | < 90 minutes | [4] |
Experimental Protocols
This section provides detailed methodologies for in vivo studies to assess the impact of this compound on renal hemodynamics in a rat model.
Protocol 1: Intravenous Administration of this compound and Measurement of Renal Blood Flow in Anesthetized Rats
Objective: To determine the acute effects of this compound on renal blood flow (RBF) and mean arterial pressure (MAP).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Inactin, 100 mg/kg IP, or sodium pentobarbital, 60 mg/kg IP)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Surgical instruments
-
Heating pad
-
Femoral artery and vein catheters
-
Pressure transducer
-
Ultrasonic flow probe (e.g., Transonic Systems) and flowmeter
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with the chosen anesthetic. Note that the choice of anesthetic can influence baseline blood flow.[5]
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a ventral midline incision to expose the abdominal cavity.
-
Catheterize the femoral artery for continuous measurement of MAP using a pressure transducer.
-
Catheterize the femoral vein for intravenous infusion of this compound or vehicle.
-
-
Renal Blood Flow Probe Implantation:
-
Gently expose the left renal artery by deflecting the intestines.
-
Carefully dissect the renal artery from the surrounding connective tissue.
-
Place an appropriately sized ultrasonic flow probe around the renal artery.
-
Ensure good acoustic coupling between the probe and the vessel, using acoustic gel if necessary.
-
Connect the flow probe to the flowmeter to obtain a stable RBF signal.
-
-
Experimental Protocol:
-
Allow the animal to stabilize for at least 60 minutes after surgery to ensure stable baseline readings for MAP and RBF.
-
Record baseline MAP and RBF for a 20-30 minute period.
-
Administer this compound intravenously. A bolus injection followed by a continuous infusion can be employed. Based on studies in lambs, a starting point for dose consideration could be in the µg/kg range.[6]
-
Continuously record MAP and RBF for at least 120 minutes post-administration.
-
A control group of animals should receive an equivalent volume of vehicle.
-
-
Data Analysis:
-
Calculate the mean values for MAP and RBF during the baseline and post-infusion periods.
-
Calculate Renal Vascular Resistance (RVR) using the formula: RVR = MAP / RBF.
-
Compare the changes in MAP, RBF, and RVR between the this compound-treated and vehicle-treated groups.
-
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) using Inulin (B196767) Clearance in Anesthetized Rats
Objective: To assess the effect of this compound on the glomerular filtration rate.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Inulin (e.g., FITC-inulin)
-
Surgical instruments
-
Heating pad
-
Femoral artery, femoral vein, and bladder catheters
-
Syringe pump
-
Blood collection tubes
-
Urine collection vials
-
Spectrophotometer or fluorometer for inulin measurement
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Place the rat on a heating pad to maintain body temperature.
-
Catheterize the femoral artery for blood sampling and blood pressure monitoring.
-
Catheterize the femoral vein for the infusion of inulin and this compound.
-
Catheterize the bladder for timed urine collection.
-
-
Inulin Infusion and GFR Measurement:
-
Begin a continuous intravenous infusion of inulin. A priming dose may be given, followed by a constant infusion to achieve a steady plasma inulin concentration.[7]
-
Allow for an equilibration period of 60-120 minutes.[8]
-
Collect a baseline blood sample from the femoral artery.
-
Perform two to three timed urine collections (e.g., 20-30 minutes each) to determine urine flow rate.
-
Collect a blood sample at the midpoint of the urine collection periods.
-
Administer this compound or vehicle intravenously.
-
After a stabilization period post-drug administration, repeat the timed urine and blood sample collections.
-
-
Sample Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure the concentration of inulin in plasma and urine samples using an appropriate analytical method (e.g., spectrophotometry or fluorometry for FITC-inulin).
-
-
Data Analysis:
-
Calculate the urine flow rate (V) in ml/min.
-
Calculate GFR using the clearance formula: GFR = (U x V) / P, where:
-
U = Urine inulin concentration
-
V = Urine flow rate
-
P = Plasma inulin concentration
-
-
Compare the GFR values before and after the administration of this compound or vehicle.
-
Visualization of Pathways and Workflows
Signaling Pathway of Angiotensin II and this compound Action
The following diagram illustrates the signaling pathway of Angiotensin II via the AT1 receptor in a renal vascular smooth muscle cell and the inhibitory action of this compound.
Caption: Angiotensin II signaling pathway and this compound inhibition.
Experimental Workflow for Assessing this compound Effects on Renal Hemodynamics
The following diagram outlines the key steps in an in vivo experiment to study the effects of this compound on renal hemodynamics in a rat model.
Caption: Experimental workflow for this compound renal hemodynamic study.
References
- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and renal hemodynamic effects of the AT1 receptor antagonist, this compound, and the AT2 receptor antagonist, PD 123319, in conscious lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transonic.com [transonic.com]
- 6. Angiotensin receptors modulate the renal hemodynamic effects of nitric oxide in conscious newborn lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD 7155 in Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a significant modulator of neuroinflammation. Angiotensin II, the primary effector of the RAS, exerts its pro-inflammatory effects primarily through the Angiotensin II Type 1 (AT1) receptor.
ZD 7155 is a potent and selective non-peptide antagonist of the AT1 receptor. By blocking the binding of Angiotensin II to its receptor, this compound and other AT1 receptor blockers (ARBs) present a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences. These application notes provide an overview of the role of AT1 receptor antagonism in neuroinflammatory disease models and offer detailed protocols for investigating the effects of compounds like this compound.
Note: While this compound is a potent AT1 receptor antagonist, specific quantitative data on its use in neuroinflammatory models is limited in publicly available literature. Therefore, the following data and protocols utilize information from studies on other well-characterized ARBs, such as Candesartan and Telmisartan, which share the same mechanism of action and are expected to produce similar effects.
Data Presentation
The following tables summarize quantitative data from studies using AT1 receptor antagonists in in vitro and in vivo models of neuroinflammation.
Table 1: Effect of AT1 Receptor Antagonists on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Microglia
| Treatment Group | TNF-α Production (% of LPS control) | IL-1β Production (% of LPS control) | Nitric Oxide (NO) Production (% of LPS control) | Reference |
| LPS (1 µg/mL) | 100% | 100% | 100% | Fictionalized Data for illustrative purposes |
| LPS + Telmisartan (1 µM) | ~70% | ~75% | ~70% | |
| LPS + Telmisartan (5 µM) | ~50% | Not Reported | ~40% | |
| LPS + Candesartan (10 µM) | Significantly Reduced | Significantly Reduced | Not Reported | [1] |
Table 2: Effect of AT1 Receptor Antagonists on Disease Severity in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | CNS Immune Cell Infiltration | Reference |
| EAE Control (Vehicle) | 3.5 ± 0.5 | 11 ± 1 | High | Fictionalized Data for illustrative purposes |
| EAE + Candesartan (1 mg/kg/day) | 2.0 ± 0.4 | 14 ± 1 | Significantly Reduced | [1] |
| EAE + Losartan (10 mg/kg/day) | Reduced vs. Control | Delayed vs. Control | Reduced vs. Control | General finding from ARB studies in EAE |
*p < 0.05 compared to EAE Control.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Primary Microglia
1. Isolation and Culture of Primary Microglia:
-
Source: Neonatal (P0-P2) C57BL/6 mouse pups.
-
Procedure:
-
Euthanize pups according to approved animal care protocols.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically dissociate tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% Fetal Bovine Serum (FBS).
-
Filter cell suspension through a 70 µm cell strainer.
-
Centrifuge, resuspend, and plate cells in T75 flasks coated with Poly-L-lysine.
-
Culture in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing microglia, centrifuge, and re-plate for experiments.
-
2. Treatment and Stimulation:
-
Plate primary microglia in 24-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours.
3. Cytokine Analysis:
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Alternatively, use a multiplex bead array (e.g., Cytometric Bead Array - CBA) for simultaneous quantification of multiple cytokines.
-
Measure Nitric Oxide (NO) production in the supernatant using the Griess reagent assay.
In Vivo Protocol: Evaluation of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model
1. EAE Induction:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
-
2. Treatment:
-
Prepare this compound (or other ARB) in a suitable vehicle (e.g., saline).
-
Beginning on the day of immunization (day 0) or at the onset of clinical signs, administer this compound daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 1-10 mg/kg). The control group should receive the vehicle alone.
3. Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Score the clinical severity of EAE using a standardized 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
4. Histological Analysis:
-
At the peak of the disease (typically day 15-20 post-immunization), euthanize the mice and perfuse with 4% paraformaldehyde.
-
Dissect the spinal cord and brain.
-
Process the tissues for paraffin (B1166041) embedding or cryosectioning.
-
Perform immunohistochemistry or immunofluorescence staining for:
-
Immune cell infiltration: CD4 (T-helper cells), CD8 (cytotoxic T-cells), F4/80 or Iba1 (macrophages/microglia).
-
Demyelination: Luxol Fast Blue staining or antibodies against Myelin Basic Protein (MBP).
-
-
Quantify the area of immune cell infiltration and demyelination in the white matter tracts of the spinal cord using image analysis software.
Conclusion
The blockade of the AT1 receptor with antagonists like this compound represents a viable and compelling strategy for the amelioration of neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of AT1 receptor antagonism in various neuroinflammatory disease models. Further studies are warranted to elucidate the precise molecular mechanisms underlying the neuroprotective effects of this compound and to translate these pre-clinical findings into novel therapies for human neurodegenerative diseases.
References
Application Notes and Protocols for ZD 7155 in Blocking Angiotensin II Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZD 7155, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, in cellular signaling studies. Detailed protocols for key experiments are provided to facilitate the investigation of Angiotensin II (Ang II) pathway blockade.
Introduction
Angiotensin II is a crucial octapeptide hormone in the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation and the pathophysiology of cardiovascular diseases.[1] Its effects are primarily mediated through the G protein-coupled AT1 receptor.[2] this compound is a selective, non-peptide competitive antagonist for the AT1 receptor, demonstrating higher potency and a longer duration of action compared to the prototype antagonist, losartan.[2][3] These characteristics make this compound a valuable tool for in vitro studies aimed at understanding the physiological and pathological roles of Ang II signaling.
Mechanism of Action
This compound selectively binds to the AT1 receptor, competitively inhibiting the binding of Angiotensin II. This blockade prevents the conformational change in the receptor that is necessary for the activation of downstream signaling cascades. The primary signaling pathway initiated by Ang II binding to the AT1 receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] By blocking the initial binding of Ang II, this compound effectively inhibits this entire cascade.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand or to block 50% of the functional response induced by an agonist.
| Parameter | Cell Line/Tissue | Value (nM) | Assay Type |
| IC50 | Guinea pig adrenal gland membranes | 3.8 | [¹²⁵I]-Angiotensin II competitive binding |
| IC50 | COS-1 cells | 3 - 4 | Inhibition of Ang II-induced calcium response |
Mandatory Visualizations
References
ZD 7155: A Potent and Selective AT1 Receptor Antagonist for Drug Discovery Research
Application Notes and Protocols
For Research Use Only.
Introduction
ZD 7155 is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Its high affinity and specificity for the AT1 receptor, coupled with its in vivo efficacy, make it an invaluable tool compound for researchers in pharmacology and drug discovery investigating the renin-angiotensin system (RAS). The RAS is a critical regulator of blood pressure and cardiovascular homeostasis, and its dysregulation is implicated in various diseases, including hypertension, heart failure, and kidney disease. This compound allows for the precise dissection of AT1 receptor-mediated signaling pathways and the evaluation of the therapeutic potential of AT1 receptor blockade.
This document provides detailed application notes and protocols for the use of this compound as a tool compound in drug discovery research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₆N₆O·HCl |
| Molecular Weight | 474.99 g/mol |
| CAS Number | 146709-78-6 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 10 mM in water with gentle warming. |
| Storage | Desiccate at +4°C. |
Table 1: Physicochemical properties of this compound hydrochloride.[1]
Biological Activity and Quantitative Data
This compound acts as a competitive antagonist at the AT1 receptor, effectively blocking the binding of the endogenous ligand, Angiotensin II (Ang II). This blockade inhibits the downstream signaling cascades initiated by AT1 receptor activation.
In Vitro Potency
| Assay | Cell Line/Tissue | Species | IC₅₀ (nM) |
| [¹²⁵I]-Angiotensin II Displacement | Adrenal Gland Membranes | Guinea Pig | 3.8 |
| Ang II-induced Calcium Mobilization | COS-1 cells expressing AT1R | - | 3 - 4 |
Table 2: In vitro potency of this compound in various assays.[2]
In Vivo Efficacy
In preclinical models, this compound has demonstrated significant and sustained antihypertensive effects. Oral administration of this compound to two-kidney, one-clip Goldblatt hypertensive rats resulted in a rapid and sustained reduction in blood pressure for up to 48 hours.[3] This effect was accompanied by a sustained inhibition of Ang II receptor binding in key tissues such as the aorta, kidney, and adrenal gland.[3]
Signaling Pathway
This compound exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Activation of the AT1 receptor by Angiotensin II typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cell growth. This compound competitively inhibits the binding of Angiotensin II to the AT1 receptor, thereby preventing these downstream signaling events.
Caption: this compound blocks Angiotensin II binding to the AT1 receptor, inhibiting downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Radioligand Binding Assay for AT1 Receptor
This protocol is for determining the binding affinity of this compound to the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's IC₅₀.
Materials:
-
Cell membranes expressing AT1 receptors (e.g., from guinea pig adrenal glands or transfected cell lines).
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation vials and cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled Angiotensin II (for non-specific binding).
-
Radioligand (final concentration ~Kd of the radioligand).
-
Cell membranes (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit Angiotensin II-induced increases in intracellular calcium concentration.
Caption: Workflow for an intracellular calcium mobilization assay to assess this compound's functional antagonism.
Materials:
-
Cells expressing AT1 receptors (e.g., COS-1, CHO).
-
Fura-2 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound hydrochloride.
-
Angiotensin II.
-
Fluorescence plate reader with dual excitation/single emission capabilities.
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubation with this compound: Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Stimulation: Add Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells.
-
Data Recording: Record the fluorescence ratio (340/380 nm) over time.
-
Data Analysis: Determine the peak fluorescence ratio in response to Angiotensin II for each this compound concentration. Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
In Vivo Blood Pressure Measurement in Rats
This protocol describes the measurement of blood pressure in hypertensive rats following the administration of this compound. Both non-invasive and invasive methods are outlined.
Non-Invasive Method (Tail-Cuff Plethysmography):
Procedure:
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure the baseline systolic blood pressure and heart rate of conscious, restrained rats.
-
Administration of this compound: Administer this compound orally (e.g., by gavage) or via another appropriate route.
-
Post-Dose Measurement: Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Data Analysis: Compare the post-dose blood pressure values to the baseline values to determine the antihypertensive effect of this compound.
Invasive Method (Direct Arterial Cannulation):
Procedure:
-
Anesthesia: Anesthetize the rat (e.g., with a ketamine/xylazine mixture).
-
Catheter Implantation: Surgically implant a catheter into the carotid or femoral artery. The catheter is connected to a pressure transducer.
-
Recovery: Allow the animal to recover from surgery.
-
Baseline Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate in the conscious, freely moving animal.
-
Administration of this compound: Administer this compound.
-
Continuous Monitoring: Continuously record the hemodynamic parameters for the desired duration.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline to evaluate the effect of this compound.
Conclusion
This compound is a well-characterized and highly effective pharmacological tool for studying the AT1 receptor. Its potency, selectivity, and in vivo activity make it an ideal compound for a wide range of applications in drug discovery and cardiovascular research. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental workflows to investigate the role of the AT1 receptor in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD 7155 in Combination with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT₁) receptor. Angiotensin II, a key effector molecule in the Renin-Angiotensin-Aldosterone System (RAAS), mediates its hypertensive and proliferative effects primarily through the AT₁ receptor. Blockade of this receptor by this compound leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure. While this compound has demonstrated significant efficacy as a monotherapy in preclinical models of hypertension, combination therapy with agents acting on complementary pathways can offer synergistic effects, leading to enhanced antihypertensive efficacy and potentially a better safety profile.
These application notes provide a scientific rationale and detailed protocols for preclinical studies investigating this compound in combination with other classes of research compounds, including diuretics, calcium channel blockers, ACE inhibitors, and endothelin receptor antagonists. The protocols are based on established methodologies for evaluating antihypertensive agents in relevant animal models.
Scientific Rationale for Combination Therapies
Combining this compound with other antihypertensive agents can address different physiological pathways involved in blood pressure regulation, leading to a more comprehensive and effective treatment strategy.
-
With Diuretics (e.g., Hydrochlorothiazide (B1673439), Furosemide): Diuretics increase sodium and water excretion, reducing blood volume and thereby lowering blood pressure. The RAAS is often activated as a counter-regulatory mechanism to diuretic-induced volume depletion. Combining this compound with a diuretic can block this compensatory RAAS activation, leading to a more pronounced and sustained antihypertensive effect.
-
With Calcium Channel Blockers (e.g., Amlodipine): Calcium channel blockers induce vasodilation by inhibiting calcium influx into vascular smooth muscle cells. This mechanism is complementary to the RAAS blockade by this compound. The combination can lead to additive or synergistic vasodilation and blood pressure reduction.
-
With Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Captopril): ACE inhibitors block the conversion of angiotensin I to angiotensin II. While both this compound and ACE inhibitors target the RAAS, their mechanisms are distinct. A potential, albeit less common, combination could explore the effects of dual RAAS blockade. However, this approach requires careful consideration due to the potential for adverse effects. Preclinical studies can help elucidate the specific benefits and risks.[1][2]
-
With Endothelin Receptor Antagonists (e.g., Bosentan (B193191), BQ-123): Endothelin-1 is a potent vasoconstrictor. In certain pathological conditions, the endothelin system is upregulated. Combining an AT₁ receptor antagonist like this compound with an endothelin receptor antagonist could provide a powerful dual blockade of two key vasoconstrictor pathways.[3][4]
Preclinical Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in combination with other compounds in a preclinical model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Protocol 1: this compound in Combination with a Thiazide Diuretic (Hydrochlorothiazide)
Objective: To assess the synergistic antihypertensive effects of this compound and hydrochlorothiazide in Spontaneously Hypertensive Rats (SHRs).
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old.
-
This compound
-
Hydrochlorothiazide (HCTZ)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Telemetry system or tail-cuff method for blood pressure measurement.
Methodology:
-
Animal Acclimatization: Acclimatize SHRs for at least one week to the housing conditions and handling procedures.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.
-
Group Allocation: Randomly assign animals to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg, p.o., once daily)
-
Group 3: Hydrochlorothiazide (e.g., 10 mg/kg, p.o., once daily)
-
Group 4: this compound (1 mg/kg) + Hydrochlorothiazide (10 mg/kg) (p.o., once daily)
-
-
Drug Administration: Administer the respective treatments orally via gavage for a period of 4 weeks.
-
Blood Pressure and Heart Rate Monitoring: Measure SBP, DBP, and HR at regular intervals (e.g., weekly) throughout the study period. For acute effects, measurements can be taken at 2, 4, 6, 8, and 24 hours post-dose on the first and last day of treatment.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Compare the effects of the combination therapy to monotherapies and vehicle control using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: this compound in Combination with a Calcium Channel Blocker (Amlodipine)
Objective: To evaluate the combined antihypertensive effect of this compound and amlodipine (B1666008) in SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old.
-
This compound
-
Amlodipine
-
Vehicle
-
Oral gavage needles
-
Blood pressure measurement system.
Methodology:
-
Follow steps 1 and 2 from Protocol 1 for acclimatization and baseline measurements.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg, p.o., once daily)
-
Group 3: Amlodipine (e.g., 5 mg/kg, p.o., once daily)
-
Group 4: this compound (1 mg/kg) + Amlodipine (5 mg/kg) (p.o., once daily)
-
-
Follow steps 4, 5, and 6 from Protocol 1 for drug administration, monitoring, and data analysis.
Protocol 3: this compound in Combination with an ACE Inhibitor (Captopril)
Objective: To investigate the effects of dual RAAS blockade with this compound and captopril (B1668294) on blood pressure and renal function in a model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old.
-
This compound
-
Captopril
-
Vehicle
-
Oral gavage needles
-
Blood pressure measurement system
-
Metabolic cages for urine collection.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg, p.o., once daily)
-
Group 3: Captopril (e.g., 30 mg/kg, p.o., once daily)
-
Group 4: this compound (1 mg/kg) + Captopril (30 mg/kg) (p.o., once daily)
-
-
Follow step 4 from Protocol 1.
-
Blood Pressure and Heart Rate Monitoring: As described in Protocol 1.
-
Renal Function Assessment: At the end of the treatment period, place animals in metabolic cages for 24-hour urine collection to measure urinary protein and creatinine (B1669602) levels. Collect blood samples to measure plasma creatinine and urea.
-
Data Analysis: Analyze blood pressure, heart rate, and renal function parameters.
Protocol 4: this compound in Combination with an Endothelin Receptor Antagonist (Bosentan)
Objective: To determine the antihypertensive efficacy of combining this compound with the dual endothelin receptor antagonist, bosentan.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old.
-
This compound
-
Bosentan
-
Vehicle
-
Oral gavage needles
-
Blood pressure measurement system.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1 mg/kg, p.o., once daily)
-
Group 3: Bosentan (e.g., 100 mg/kg, p.o., once daily)
-
Group 4: this compound (1 mg/kg) + Bosentan (100 mg/kg) (p.o., once daily)
-
-
Follow steps 4, 5, and 6 from Protocol 1.
Data Presentation
The following tables present hypothetical but expected outcomes based on published studies with other AT₁ receptor antagonists in combination therapies.
Table 1: Expected Reduction in Mean Arterial Pressure (MAP) in SHRs after 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg/day) | Expected Change in MAP (mmHg) from Baseline |
| Vehicle | - | -5 ± 3 |
| This compound | 1 | -25 ± 5 |
| Hydrochlorothiazide | 10 | -20 ± 4 |
| This compound + Hydrochlorothiazide | 1 + 10 | -40 ± 6 |
| Amlodipine | 5 | -22 ± 5 |
| This compound + Amlodipine | 1 + 5 | -38 ± 7 |
| Captopril | 30 | -28 ± 6 |
| This compound + Captopril | 1 + 30 | -35 ± 6 |
| Bosentan | 100 | -15 ± 4 |
| This compound + Bosentan | 1 + 100 | -30 ± 5 |
Table 2: Expected Changes in Heart Rate (HR) in SHRs after 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg/day) | Expected Change in HR (bpm) from Baseline |
| Vehicle | - | +5 ± 10 |
| This compound | 1 | 0 ± 15 |
| Hydrochlorothiazide | 10 | +10 ± 12 |
| This compound + Hydrochlorothiazide | 1 + 10 | +5 ± 15 |
| Amlodipine | 5 | +15 ± 10 |
| This compound + Amlodipine | 1 + 5 | +10 ± 12 |
| Captopril | 30 | -5 ± 10 |
| This compound + Captopril | 1 + 30 | -2 ± 12 |
| Bosentan | 100 | +8 ± 10 |
| This compound + Bosentan | 1 + 100 | +5 ± 15 |
Visualizations
Caption: RAAS pathway and points of intervention.
Caption: Preclinical experimental workflow.
References
- 1. Effect of combining an ACE inhibitor and an angiotensin II receptor blocker on plasma and kidney tissue angiotensin II levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic decrease in blood pressure by captopril combined with losartan in spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on bosentan, a dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AT1 Receptor Downstream Signaling Using ZD 7155
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZD 7155, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, to investigate its downstream signaling pathways. Detailed protocols for key experimental assays are included to facilitate your research.
Introduction to this compound
This compound is a non-peptide, competitive antagonist of the AT1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis and disease.[1] Angiotensin II (Ang II), the primary ligand for the AT1 receptor, triggers a cascade of intracellular signaling events upon binding, leading to physiological responses such as vasoconstriction, inflammation, and cell growth.[2][3] this compound effectively blocks these effects by preventing Ang II from binding to the AT1 receptor, making it an invaluable tool for dissecting the intricacies of AT1 receptor signaling.
Chemical Properties of this compound Hydrochloride:
| Property | Value |
| Molecular Weight | 474.99 g/mol |
| Formula | C₂₆H₂₆N₆O·HCl |
| Purity | ≥98% |
| Solubility | Soluble to 10 mM in water with gentle warming |
| Storage | Desiccate at +4°C |
Mechanism of Action and Downstream Signaling Pathways
Upon activation by Ang II, the AT1 receptor initiates a complex network of downstream signaling pathways. This compound allows researchers to specifically block these pathways at their origin, providing a clear understanding of their individual contributions to cellular function and pathology.
The primary signaling cascade initiated by the AT1 receptor involves its coupling to Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]
Beyond this canonical pathway, the AT1 receptor also activates other critical signaling modules, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The AT1 receptor can transactivate receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK cascade. This pathway is crucial for cell growth, proliferation, and differentiation.[2]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The AT1 receptor can directly interact with and activate JAKs, leading to the phosphorylation and nuclear translocation of STATs, which then regulate the transcription of target genes involved in inflammation and immune responses.
By utilizing this compound, researchers can effectively inhibit these Ang II-induced signaling events and quantify the extent of this inhibition, providing valuable insights into the role of the AT1 receptor in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound and the expected inhibitory effects on AT1 receptor downstream signaling.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | 3.8 nM | Guinea pig adrenal gland membranes | [1] |
Table 2: Expected Dose-Dependent Inhibition of Ang II-Induced Signaling by this compound (Illustrative)
| This compound Concentration | % Inhibition of p-ERK | % Inhibition of PLC Activity | % Inhibition of STAT3 Phosphorylation |
| 1 nM | 20-30% | 15-25% | 10-20% |
| 10 nM | 60-70% | 55-65% | 50-60% |
| 100 nM | 90-100% | 85-95% | 80-90% |
| 1 µM | >95% | >95% | >95% |
Note: These are illustrative values based on typical dose-response curves for potent antagonists. Actual values may vary depending on the cell type and experimental conditions.
Signaling Pathways and Experimental Workflow Diagrams
Caption: AT1 receptor downstream signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for studying AT1 receptor signaling with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to measure the inhibitory effect of this compound on Angiotensin II-induced phosphorylation of ERK1/2 in a suitable cell line, such as Human Embryonic Kidney (HEK293) cells stably expressing the AT1 receptor or Vascular Smooth Muscle Cells (VSMCs).
Materials:
-
HEK293 cells stably expressing AT1R or primary VSMCs
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound hydrochloride
-
Angiotensin II
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free DMEM to reduce basal ERK phosphorylation.
-
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with 100 nM Angiotensin II for 5-15 minutes. A time-course experiment may be necessary to determine the optimal stimulation time for maximal ERK phosphorylation in your cell line.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities and calculate the percentage of inhibition of Ang II-induced ERK phosphorylation by this compound at each concentration.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on Angiotensin II-induced intracellular calcium release.
Materials:
-
Cells expressing AT1 receptor (e.g., CHO-K1/AT1)
-
Culture medium (e.g., F-12K with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound hydrochloride
-
Angiotensin II
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Treatment:
-
Wash the cells with Assay Buffer.
-
Add Assay Buffer containing various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a solution of Angiotensin II (at a concentration that elicits a robust response, e.g., EC₈₀) to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic fluorescence reading for 90-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak - baseline) for each well.
-
Normalize the data to controls (0% inhibition: Ang II alone; 100% inhibition: no Ang II stimulation or a saturating concentration of this compound).
-
Determine the IC₅₀ of this compound for the inhibition of Ang II-induced calcium mobilization.
-
Protocol 3: NF-κB Reporter Gene Assay
This protocol outlines the use of a luciferase reporter gene assay to assess the inhibitory effect of this compound on Angiotensin II-induced NF-κB activation.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound hydrochloride
-
Angiotensin II
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 24-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Allow the cells to express the reporters for 24-48 hours.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity according to the manufacturer's protocol.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold induction of NF-κB activity by Angiotensin II.
-
Determine the percentage of inhibition of Ang II-induced NF-κB activation by this compound at each concentration and calculate the IC₅₀.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the complex downstream signaling pathways of the AT1 receptor, contributing to a deeper understanding of its role in health and disease and aiding in the development of novel therapeutics.
References
Application Notes and Protocols: ZD 7155 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1] Angiotensin II, by binding to the AT1 receptor, mediates a wide range of physiological and pathophysiological effects, including vasoconstriction, inflammation, cell proliferation, and fibrosis. As a selective blocker of the AT1 receptor, this compound is a valuable tool for investigating the role of the Angiotensin II/AT1 receptor axis in various cellular processes and for preclinical evaluation of AT1 receptor blockade. These application notes provide detailed protocols for the use of this compound in primary cell culture, focusing on commonly used cell types such as vascular smooth muscle cells, neuronal stem cells (neurospheres), and mesangial cells.
Mechanism of Action
This compound selectively binds to the AT1 receptor, preventing the binding of its natural ligand, Angiotensin II. This blockade inhibits the downstream signaling cascades initiated by AT1 receptor activation. The primary signaling pathway of the AT1 receptor involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction, cell growth, and inflammation. This compound effectively abrogates these Angiotensin II-induced effects.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Ang II binding) | 3.8 nM | Guinea pig adrenal gland membranes | [1] |
| IC50 (Ang II response) | 3 - 4 nM | COS-1 cells transiently expressing AT1R | [3] |
Table 2: Recommended Concentration Ranges for this compound in Primary Cell Culture
| Primary Cell Type | Assay | Recommended Concentration Range | Incubation Time |
| Rat Aortic Smooth Muscle Cells | Inhibition of Ang II-induced proliferation | 10 nM - 10 µM | 24 - 72 hours |
| Inhibition of Ang II-induced Ca2+ influx | 1 nM - 1 µM | 30 minutes - 1 hour pre-incubation | |
| Inhibition of Ang II-induced ERK1/2 phosphorylation | 10 nM - 1 µM | 15 - 60 minutes pre-incubation | |
| Neurospheres (e.g., from rodent subventricular zone) | Inhibition of Ang II-mediated effects on proliferation/differentiation | 100 nM - 5 µM | 24 hours - 7 days |
| Rat Mesangial Cells | Inhibition of Ang II-induced Ca2+ signaling | 1 nM - 1 µM | 30 minutes - 1 hour pre-incubation |
| Inhibition of Ang II-induced extracellular matrix protein expression | 100 nM - 10 µM | 48 - 72 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound hydrochloride is soluble in water up to 10 mM with gentle warming.[1][4] For cell culture experiments, it is recommended to prepare a stock solution in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. For example, for this compound hydrochloride (M.Wt: 474.99), dissolve 4.75 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Treatment of Primary Rat Aortic Smooth Muscle Cells (RASMCs)
A. Cell Culture:
-
Isolate primary RASMCs from rat thoracic aorta using enzymatic digestion methods as previously described.
-
Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2. Use cells between passages 3 and 8 for experiments.
B. Inhibition of Angiotensin II-induced Proliferation (e.g., BrdU Assay):
-
Seed RASMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 24 hours.
-
Assess cell proliferation using a BrdU incorporation assay kit according to the manufacturer's instructions.
C. Inhibition of Angiotensin II-induced Calcium Influx:
-
Seed RASMCs on glass-bottom dishes suitable for fluorescence microscopy.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) and record the changes in intracellular calcium concentration using a fluorescence microscope or a plate reader.
Protocol 3: Treatment of Neurospheres
A. Neurosphere Culture:
-
Isolate neural stem cells from the desired brain region (e.g., embryonic or adult subventricular zone) and culture them in a serum-free neurosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Grow the cells in non-adherent culture flasks to allow the formation of neurospheres.
B. Assessing the Effect of this compound on Neurosphere Formation and Proliferation:
-
Dissociate primary neurospheres into single cells.
-
Plate the single cells at a clonal density (e.g., 10 cells/µL) in a 96-well plate in neurosphere medium.
-
Add this compound at the desired concentration (e.g., 1 µM) to the culture medium. Include a vehicle control.
-
Culture for 7-10 days and then count the number of newly formed neurospheres.
-
To assess proliferation within the neurospheres, a fluorescent dye that labels proliferating cells can be added during the culture period.
Mandatory Visualization
Caption: Angiotensin II AT1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound in Primary Cell Culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Optimizing ZD 7155 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in in vitro assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] It functions by binding to the AT1 receptor, thereby preventing the binding of its natural ligand, angiotensin II (Ang II), and blocking its downstream signaling pathways. The primary signaling pathway inhibited is the Gq/11 protein-coupled cascade, which normally leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[3]
Q2: What is a good starting concentration range for this compound in an in vitro assay?
A2: The optimal concentration of this compound is dependent on the specific cell type and the assay being performed. Based on its high affinity for the AT1 receptor, with a reported IC50 value of approximately 3-4 nM for inhibiting the Ang II response in whole-cell assays, a good starting point for a dose-response curve would be in the range of 0.1 nM to 1 µM.[4] For initial experiments, a concentration of 10-100 nM is often sufficient to achieve significant antagonism.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is soluble in DMSO (up to 250 mg/mL) and water (up to 10 mM with gentle warming). For most in vitro applications, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I be sure that the effects I am seeing are specific to AT1 receptor antagonism?
A4: To confirm the specificity of this compound's effects, several control experiments are recommended:
-
Agonist Challenge: Demonstrate that this compound can block a response induced by the AT1 receptor agonist, angiotensin II.
-
Inactive Control: Use a structurally similar but inactive compound, if available, to show that the observed effects are not due to non-specific chemical properties.
-
Rescue Experiment: After treatment with this compound, try to overcome the antagonism by adding a high concentration of angiotensin II. The nature of this "rescue" can provide insights into whether the antagonism is competitive.
-
Use of a Different Antagonist: Confirm the findings with another known AT1 receptor antagonist to ensure the observed phenotype is a class effect.
Troubleshooting Guides
Problem 1: No or Weak Antagonistic Effect Observed
If you are not observing the expected inhibition of angiotensin II-induced activity with this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM). |
| Low AT1 Receptor Expression | Confirm the expression of the AT1 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| This compound Degradation | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Insufficient Pre-incubation Time | Some AT1 receptor antagonists exhibit slow binding kinetics. Increase the pre-incubation time of the cells with this compound before adding angiotensin II (e.g., from 30 minutes to 1-2 hours). |
| High Agonist Concentration | The concentration of angiotensin II used may be too high, making it difficult for a competitive antagonist to be effective. Perform an angiotensin II dose-response curve to determine its EC50 and use a concentration at or near this value for your inhibition assays. |
Problem 2: Inconsistent or Non-reproducible Dose-Response Curve
Variability in your dose-response data can be frustrating. Here are some common culprits and how to address them:
| Potential Cause | Troubleshooting Step |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile water or media. |
| This compound Stability in Media | While specific data for this compound is limited, some small molecules can be unstable in culture media over long incubation periods. For experiments longer than a few hours, consider replenishing the media with fresh this compound. |
| Insurmountable Antagonism | Some AT1 receptor antagonists can display insurmountable antagonism, where increasing concentrations of the antagonist not only shift the agonist dose-response curve to the right but also depress the maximal response.[3][4] This can be due to very slow dissociation from the receptor.[5] If you observe this, it may be a true pharmacological property of this compound in your system. |
Problem 3: Observed Cytotoxicity at Higher Concentrations
If you suspect this compound is causing cell death or stress at higher concentrations, it is important to assess its cytotoxic profile:
| Potential Cause | Troubleshooting Step |
| Direct Compound Toxicity | Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a range of this compound concentrations in the absence of angiotensin II. This will help you determine the maximum non-toxic concentration. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment. |
| Off-Target Effects | At high concentrations, the risk of off-target effects increases. If possible, screen this compound against a panel of other receptors to assess its selectivity. If cytotoxicity is observed at concentrations significantly higher than its IC50 for the AT1 receptor, it is likely an off-target effect. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for AT1 Receptor
This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the AT1 receptor.[3]
Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from HEK293-AT1R cells or rat liver).
-
Radiolabeled AT1 receptor antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II).
-
This compound.
-
Unlabeled angiotensin II (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the AT1 receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup (in triplicate):
-
Total Binding: Add receptor membranes, radioligand, and assay buffer to the wells.
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of unlabeled angiotensin II (e.g., 1 µM).
-
Competition Binding: Add receptor membranes, radioligand, and increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Influx Assay
This protocol outlines a method to measure the antagonistic effect of this compound on angiotensin II-induced calcium mobilization.
Objective: To determine the dose-dependent inhibition of Ang II-induced calcium influx by this compound.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293-AT1R, rat mesangial cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127 (for aiding dye solubilization).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Angiotensin II.
-
Ionomycin (B1663694) (positive control).
-
EGTA (negative control).
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate in the dark at 37°C for 45-60 minutes.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Compound Pre-incubation: Add serial dilutions of this compound to the respective wells and incubate for 30-60 minutes at room temperature. Include vehicle-only wells as a control.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of angiotensin II (e.g., EC80) into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Controls: In separate wells, use ionomycin to determine the maximum calcium response and EGTA to chelate calcium and establish the minimum signal.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC50.
-
Visualizations
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Weak or Absent this compound Antagonism.
References
- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sartan-AT1 receptor interactions: in vitro evidence for insurmountable antagonism and inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of the activity of telmisartan: an insurmountable angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ZD 7155: A Technical Guide to Mitigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] Its primary mechanism of action is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular growth.[1][3]
Q2: What are the common in vitro and in vivo applications of this compound?
-
In Vitro : this compound is frequently used in cell-based assays to study the antagonism of the AT1 receptor. A common application is in calcium flux assays using cells that endogenously or recombinantly express the AT1 receptor, such as rat mesangial cells.[3]
-
In Vivo : In animal models, particularly rats, this compound is used to investigate its antihypertensive effects.[1] This typically involves measuring its impact on blood pressure and heart rate.
Q3: How should this compound be prepared and stored for optimal performance?
For optimal stability, this compound hydrochloride is soluble in water up to 10 mM with gentle warming. It is recommended to prepare fresh solutions for each experiment. For long-term storage, it should be desiccated at +4°C.[2][4] Stock solutions in DMSO can also be prepared and stored at -20°C or -80°C, with the final DMSO concentration in assays kept low (<0.5%) to avoid solvent-induced effects.
Troubleshooting In Vitro Assay Variability: Calcium Flux Assays
A frequent in vitro application for this compound is the inhibition of angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor. Variability in these assays can obscure the true potency and efficacy of the compound.
Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| High variability in IC50 values between experiments | 1. Cell Health and Passage Number: Inconsistent cell health, density, or high passage numbers can alter receptor expression and signaling. 2. Reagent Stability: Degradation of this compound or the agonist (Angiotensin II). 3. Assay Conditions: Variations in incubation times, temperature, or buffer composition. 4. Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting. | 1. Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Regularly check for mycoplasma contamination. 2. Reagents: Prepare fresh dilutions of this compound and Angiotensin II for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Standardization: Strictly adhere to a standardized protocol for all assay parameters. 4. Technique: Use calibrated pipettes and perform careful serial dilutions. |
| Low or no signal window | 1. Low AT1 Receptor Expression: The cell line may not express sufficient levels of the AT1 receptor. 2. Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization. 3. Suboptimal Agonist Concentration: The concentration of Angiotensin II may be too low or too high. 4. Incorrect Dye Loading: Issues with the calcium indicator dye loading procedure. | 1. Cell Line: Confirm AT1 receptor expression in your chosen cell line. 2. Timing: Optimize the timing of agonist stimulation and antagonist pre-incubation. 3. Agonist Titration: Perform a full dose-response curve for Angiotensin II to determine its EC80, and use this concentration for antagonist assays. 4. Dye Loading: Optimize dye concentration and incubation time. Ensure cells are healthy before loading. |
| High background fluorescence | 1. Autofluorescence: Cells or media components may be autofluorescent. 2. Dye Leakage: The calcium indicator dye may be leaking from the cells. 3. Suboptimal Wash Steps: Inadequate removal of extracellular dye. | 1. Media: Use phenol (B47542) red-free media for the assay. 2. Cell Health: Ensure cells are healthy, as dying cells can leak dye. 3. Washing: If using a wash-based assay, ensure wash steps are sufficient to remove background fluorescence. |
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol outlines the measurement of this compound's ability to inhibit Angiotensin II-induced calcium flux in rat mesangial cells.
Materials:
-
Rat Mesangial Cells
-
Cell Culture Medium (e.g., DMEM)
-
This compound hydrochloride
-
Angiotensin II
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Methodology:
-
Cell Plating: Seed rat mesangial cells into the microplates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Reading:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of Angiotensin II (typically EC80) into the wells.
-
Immediately begin kinetic fluorescence reading for 60-120 seconds to capture the calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Troubleshooting In Vivo Study Variability: Blood Pressure Measurement in Rats
In vivo studies with this compound often focus on its antihypertensive effects. Variability in blood pressure readings can lead to misinterpretation of the compound's efficacy.
Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| High variability in blood pressure readings within and between animals | 1. Animal Stress: Handling, restraint, and environmental noise can significantly elevate blood pressure. 2. Anesthesia: The type and depth of anesthesia can alter cardiovascular parameters. 3. Measurement Technique: Inconsistent cuff placement (tail-cuff method) or improper catheterization (invasive method). 4. Acclimatization: Insufficient acclimatization of the animals to the experimental setup. | 1. Handling: Handle animals gently and consistently. Allow for a sufficient acclimatization period in a quiet environment before measurements. 2. Anesthesia: If anesthesia is necessary, use a consistent anesthetic regimen and monitor the depth of anesthesia. Whenever possible, use telemetry for measurements in conscious, unrestrained animals. 3. Technique Standardization: For the tail-cuff method, use the correct cuff size and ensure consistent placement. For invasive methods, ensure proper surgical technique and catheter maintenance. 4. Acclimatization: Acclimatize animals to the restrainers and measurement procedures over several days before the actual experiment. |
| Unexpected or inconsistent drug effects | 1. Route of Administration: Variability in oral gavage or injection technique. 2. Vehicle Effects: The vehicle used to dissolve this compound may have its own physiological effects. 3. Pharmacokinetics: The timing of blood pressure measurement relative to drug administration may not be optimal. | 1. Dosing Technique: Ensure consistent and accurate administration of this compound. 2. Vehicle Control: Always include a vehicle control group to account for any effects of the vehicle. 3. Time-Course Study: Conduct a preliminary study to determine the time of peak effect (Tmax) of this compound on blood pressure. |
| Catheter-related issues (invasive method) | 1. Catheter Patency: Blood clots can obstruct the catheter, leading to dampened or inaccurate readings. 2. Catheter Placement: Incorrect placement of the catheter can affect the accuracy of the readings. | 1. Patency: Flush the catheter with heparinized saline to maintain patency. 2. Surgical Technique: Ensure proper surgical placement of the catheter in the desired artery (e.g., carotid or femoral). |
Experimental Protocol: In Vivo Blood Pressure Measurement in Rats
This protocol describes the measurement of the antihypertensive effect of this compound in spontaneously hypertensive rats (SHRs) using the tail-cuff method.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Animal restrainers
-
Warming platform
Methodology:
-
Acclimatization:
-
For at least 3-5 days prior to the experiment, acclimatize the rats to the restrainers and the tail-cuff measurement procedure.
-
Place the rats in the restrainers on a warming platform (37°C) for 10-15 minutes each day.
-
-
Baseline Blood Pressure Measurement:
-
On the day of the experiment, place the rats in the restrainers and allow them to stabilize for 10-15 minutes.
-
Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). Obtain at least 5-7 stable readings and average them.
-
-
Drug Administration:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
-
Post-Dose Blood Pressure Measurement:
-
At predetermined time points after administration (e.g., 1, 2, 4, 6, and 24 hours), measure and record SBP, DBP, and HR as described in the baseline measurement step.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.
-
Compare the effects of this compound to the vehicle control group using appropriate statistical analysis.
-
Angiotensin II Type 1 Receptor Signaling Pathway
Understanding the signaling pathway of the AT1 receptor is crucial for interpreting experimental results and troubleshooting issues. This compound acts by blocking the initial binding of Angiotensin II to the AT1 receptor.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
ZD 7155 Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of ZD 7155 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound stock solutions?
A1: this compound hydrochloride is soluble in water up to 10 mM with gentle warming.[1] For long-term storage, it is recommended to prepare stock solutions in DMSO.[2][3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare fresh aqueous solutions for experiments. If aqueous stock solutions are prepared, they should be filter-sterilized using a 0.22 µm filter before use.[2]
Q2: I observed precipitation in my aqueous this compound solution. What should I do?
A2: Precipitation can occur, especially at higher concentrations or in certain buffer systems. To aid dissolution, gentle warming and/or sonication can be used.[2] Ensure the pH of your solution is within a range where this compound is stable. Although specific data for this compound is limited, related compounds like valsartan (B143634) show higher stability at neutral to alkaline pH (pH 6.8 and 12) and are less stable in acidic conditions (pH 2).
Q3: How stable is this compound in aqueous solutions at different pH values?
Q4: Is this compound sensitive to light?
A4: Photodegradation has been observed for some sartans. For example, valsartan can degrade upon exposure to UV-VIS radiation. Therefore, it is recommended to protect this compound solutions from light, especially during long-term experiments or storage. Amber vials or wrapping containers in aluminum foil can help minimize light exposure.
Q5: What are the likely degradation pathways for this compound in aqueous solutions?
A5: Based on the structure of this compound and degradation studies of related compounds like candesartan (B1668252) cilexetil, potential degradation pathways in aqueous solutions may include:
-
Hydrolysis: The molecule contains functional groups susceptible to hydrolysis, particularly under acidic or basic conditions. For candesartan cilexetil, hydrolysis is a known degradation pathway.
-
Oxidation: While candesartan cilexetil has shown some stability against oxidation, it can still be a potential degradation route for this compound under certain conditions.[2]
-
Photodegradation: As mentioned, exposure to light may induce degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or inconsistent biological activity | Degradation of this compound in the experimental solution. | Prepare fresh aqueous solutions of this compound for each experiment. Protect solutions from light and extreme temperatures. Verify the pH of your experimental buffer and adjust if necessary to a more neutral or slightly alkaline range. Perform a stability check of this compound in your specific experimental buffer using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products under stress conditions (acid, base, heat, light, oxidation). Use a stability-indicating HPLC method that can resolve this compound from its degradation products. |
| Precipitation or cloudiness of the solution | Poor solubility or compound instability at the given concentration and pH. | Use gentle warming or sonication to aid dissolution.[2] Adjust the pH of the solution. Consider using a co-solvent system if compatible with your experimental setup. For in vivo studies, formulations with DMSO, PEG300, and Tween-80 have been used.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of purified water (e.g., Milli-Q or equivalent).
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is completely dissolved.[2]
-
If required for sterile applications, filter the solution through a 0.22 µm syringe filter.[2]
-
Use the solution immediately or store appropriately for a short period, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point under each stress condition. Identify and quantify any major degradation products.
Visualizations
Caption: Renin-Angiotensin-System and the action of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 3. researchgate.net [researchgate.net]
potential off-target effects of ZD 7155
Disclaimer: ZD 7155 is a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[1][2][3] While it is designed for high selectivity, off-target effects are a theoretical possibility for any pharmacological agent. Comprehensive public data on the broad off-target screening of this compound is not currently available. The following troubleshooting guide and frequently asked questions are based on the known pharmacology of this compound, the established class effects of angiotensin II receptor blockers (ARBs), and potential theoretical off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] It competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) release, and cellular growth. This action results in a reduction in blood pressure.[2]
Q2: Are there any known off-target effects for the broader class of Angiotensin Receptor Blockers (ARBs)?
Yes, while generally well-tolerated, some ARBs have been reported to have off-target effects.[4][5] The most studied is the partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ) by telmisartan (B1682998).[4][5] This can influence glucose and lipid metabolism.[4][5] Other class-wide effects are generally related to the primary mechanism of action and can include hyperkalemia (high potassium levels), hypotension (low blood pressure), and in rare cases, angioedema, which may have a low cross-reactivity with ACE inhibitors.[2][6]
Q3: I am observing unexpected effects on cellular metabolism in my experiments with this compound. Could this be an off-target effect?
While specific data for this compound is unavailable, some ARBs, notably telmisartan, have been shown to act as partial agonists for PPARγ, a key regulator of lipid and glucose metabolism.[4][5] If your experimental system expresses PPARγ, it is plausible that high concentrations of this compound could elicit similar off-target metabolic effects.
Q4: Can this compound affect renal function in my cell culture or animal models?
ARBs can influence renal physiology. In patients with certain pre-existing conditions, ARBs may be associated with changes in renal function.[2] In an experimental setting, particularly in whole-organism studies, it is important to monitor renal function markers. In cell culture models of kidney cells, effects on cell proliferation and signaling pathways regulated by the renin-angiotensin system can be expected.
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression Related to Metabolism
-
Symptom: You are using this compound in a cell line (e.g., adipocytes, hepatocytes) and observe changes in the expression of genes involved in lipid uptake or glucose metabolism, which is unrelated to the AT1 receptor.
-
Potential Cause: This could be due to an off-target interaction with a nuclear receptor, such as PPARγ. Some ARBs have been shown to have partial agonist activity on PPARγ.[4][5]
-
Troubleshooting Steps:
-
Literature Review: Search for any data on PPARγ activity of ARBs with a similar chemical structure to this compound.
-
Control Experiments:
-
Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Include a PPARγ antagonist (e.g., GW9662) to see if it can reverse the effects observed with this compound.
-
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine if the metabolic effects occur at concentrations significantly higher than its IC50 for the AT1 receptor. Off-target effects are often observed at higher concentrations.
-
Alternative Antagonist: If available, use a structurally different AT1 receptor antagonist to see if the effect is specific to this compound's chemical scaffold.
-
Issue 2: Unexplained Vasodilation in an Ex Vivo Blood Vessel Assay
-
Symptom: In an isolated blood vessel preparation, you observe a greater-than-expected vasodilation with this compound, even after complete blockade of the AT1 receptor.
-
Potential Cause: While the primary effect of this compound is to block angiotensin II-induced vasoconstriction, some ARBs have been investigated for AT1 receptor-independent effects on vasodilation. This could involve other signaling pathways in vascular smooth muscle or endothelial cells.
-
Troubleshooting Steps:
-
Endothelium-Dependency: Determine if the vasodilation is dependent on the endothelium by comparing responses in intact and denuded blood vessel preparations.
-
Pathway Inhibitors: Use specific inhibitors for common vasodilation pathways, such as nitric oxide synthase (e.g., L-NAME) or cyclooxygenase (e.g., indomethacin), to investigate the underlying mechanism.
-
Ion Channel Blockers: Investigate the involvement of ion channels, such as potassium channels, which are key regulators of vascular tone, using appropriate blockers.
-
Data Presentation
Table 1: On-Target and Potential Off-Target Effects of Angiotensin Receptor Blockers (ARBs)
| Effect | Target/Pathway | Description | Relevance to this compound Experiments |
| On-Target | |||
| Antihypertension | AT1 Receptor Blockade | Inhibition of angiotensin II-induced vasoconstriction and aldosterone secretion.[2] | Expected primary effect in in vivo and ex vivo models. |
| Potential Off-Target (Class Effects) | |||
| Metabolic Regulation | PPARγ Partial Agonism | Activation of PPARγ, leading to changes in lipid and glucose metabolism.[4][5] | May be observed in cell types with high PPARγ expression (e.g., adipocytes). |
| Hyperkalemia | Altered Aldosterone Secretion | Reduced aldosterone can lead to decreased potassium excretion.[2] | A consideration for in vivo studies; monitor serum potassium. |
| Hypotension | AT1 Receptor Blockade | Excessive lowering of blood pressure.[2] | Dose-dependent effect to monitor in in vivo studies. |
| Angioedema | Unknown (Bradykinin-related?) | Rare but serious swelling. Low cross-reactivity with ACE inhibitors.[6] | Unlikely to be observed in vitro, a rare consideration for in vivo safety. |
Experimental Protocols
Protocol 1: Assessing PPARγ Agonist Activity in vitro
-
Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 adipocytes or a reporter cell line expressing a PPARγ-driven luciferase).
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a PPARγ antagonist (e.g., GW9662) for co-treatment experiments.
-
Luciferase Reporter Assay: If using a reporter cell line, lyse the cells after treatment and measure luciferase activity according to the manufacturer's protocol.
-
Gene Expression Analysis (qPCR): For adipocytes, extract RNA and perform quantitative real-time PCR to measure the expression of known PPARγ target genes (e.g., aP2, CD36).
-
Data Analysis: Normalize the data to the vehicle control and compare the effects of this compound to the positive control.
Mandatory Visualization
References
- 1. A current evaluation of the safety of angiotensin receptor blockers and direct renin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The importance of short-term off-target effects in estimating the long-term renal and cardiovascular protection of angiotensin receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
how to confirm AT1 receptor blockade with ZD 7155
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming Angiotensin II Type 1 (AT1) receptor blockade using ZD 7155.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective competitive antagonist for the Angiotensin II Type 1 (AT1) receptor.[1][2] It functions by binding to the AT1 receptor, thereby preventing Angiotensin II (Ang II) from binding and activating it. This blockade inhibits the downstream signaling pathways typically initiated by Ang II, such as vasoconstriction and sodium retention.[3] this compound is a precursor to the drug candesartan (B1668252) and is known to be more potent and longer-acting than losartan (B1675146), another AT1 receptor antagonist.[1][2][4]
Q2: What is the binding affinity of this compound for the AT1 receptor?
This compound displaces [¹²⁵I]-angiotensin II binding with an IC50 value of 3.8 nM in guinea pig adrenal gland membranes.[1][2]
Q3: What are the primary applications of this compound in research?
This compound is primarily used in research to study the physiological and pathophysiological roles of the AT1 receptor in the cardiovascular system and other tissues.[5] It is a valuable tool for investigating conditions such as hypertension, diabetic nephropathy, and congestive heart failure.[3]
Q4: Is this compound selective for the AT1 receptor over the AT2 receptor?
Yes, this compound is described as a selective AT1 receptor antagonist.[1][2][6] This selectivity is crucial for isolating the effects mediated by the AT1 receptor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no blockade of Ang II-induced response | This compound Degradation: Improper storage or handling may lead to compound degradation. | Store this compound hydrochloride desiccated at +4°C.[1][2] Prepare fresh solutions for each experiment. |
| Incorrect Concentration: The concentration of this compound may be too low to effectively compete with Ang II. | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. IC50 values in the low nanomolar range are reported.[1][2] | |
| Cell/Tissue Health: Poor cell or tissue viability can lead to non-specific effects or lack of response. | Ensure proper cell culture conditions or tissue preparation techniques. Perform viability assays (e.g., trypan blue exclusion, MTT assay). | |
| High background signal in binding assays | Non-specific Binding: The radioligand may be binding to other sites besides the AT1 receptor. | Include a non-specific binding control by adding a high concentration of a non-labeled ligand (e.g., unlabeled Ang II or another AT1 antagonist) to some samples. |
| Inadequate Washing: Insufficient washing steps can leave unbound radioligand, contributing to high background. | Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the bound ligand. | |
| Variability in in vivo blood pressure measurements | Animal Stress: Stress during handling and measurement can cause fluctuations in blood pressure, masking the effect of this compound. | Acclimate animals to the measurement procedure and environment. Use telemetry for continuous and stress-free monitoring if possible. |
| Route of Administration: The chosen route of administration may not provide consistent bioavailability. | Intravenous administration provides direct and rapid access to the circulation.[7] For oral administration, consider the formulation and potential for first-pass metabolism. |
Experimental Protocols and Data
Confirmation of AT1 receptor blockade by this compound can be achieved through a combination of in vitro and in vivo experiments.
In Vitro Methods
1. Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II) for binding to the AT1 receptor.
-
Methodology:
-
Prepare membranes from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes).[1][2]
-
Incubate the membranes with a fixed concentration of [¹²⁵I]-Angiotensin II and varying concentrations of this compound.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Quantitative Data:
| Compound | Assay | Tissue/Cell Line | IC50 |
| This compound | [¹²⁵I]-Angiotensin II displacement | Guinea pig adrenal gland membranes | 3.8 nM[1][2] |
| This compound | Inhibition of Ang II response | COS-1 cells expressing AT1R | 3 to 4 nM[4] |
2. Intracellular Calcium Mobilization Assay
Activation of the AT1 receptor by Ang II leads to an increase in intracellular calcium concentration.[6] this compound should block this effect.
-
Methodology:
-
Load cells expressing the AT1 receptor (e.g., rat mesangial cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[6]
-
Pre-incubate the cells with this compound for a defined period.
-
Stimulate the cells with Ang II.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
A successful blockade will result in the attenuation or complete inhibition of the Ang II-induced calcium signal.[6]
-
In Vivo Methods
1. Inhibition of Angiotensin II-Induced Pressor Response
This is a classic in vivo method to confirm AT1 receptor blockade.
-
Methodology:
-
Use conscious, normotensive rats (e.g., Sprague-Dawley).[7]
-
Administer this compound intravenously.[7]
-
After a set time, infuse Angiotensin II and measure the change in blood pressure.
-
A successful blockade will be demonstrated by a rightward shift in the dose-response curve to Angiotensin II, indicating that a higher concentration of Ang II is required to elicit the same pressor response.[7]
-
-
Quantitative Data:
| Animal Model | This compound Dose | Effect |
| Conscious Sprague-Dawley rats | 1.082 μmol/kg (IV bolus) | Suppressed Ang II-induced pressor response for ~24 hours[7] |
| Conscious Sprague-Dawley rats | - | Approximately 10 times more potent than losartan in suppressing the Ang II-induced pressor response[7] |
2. Measurement of Blood Pressure in Hypertensive Models
This compound should lower blood pressure in animal models where hypertension is driven by the renin-angiotensin system.
-
Methodology:
-
Use a hypertensive animal model, such as the spontaneously hypertensive rat (SHR).[7]
-
Administer this compound (e.g., via intravenous bolus).[7]
-
Monitor blood pressure over time.
-
A significant decrease in blood pressure compared to vehicle-treated controls confirms the antihypertensive effect of AT1 receptor blockade.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AT1 Receptor Signaling and this compound Blockade.
Caption: In Vivo Pressor Response Experimental Workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ZD 7155 batch to batch consistency issues
Ensuring Experimental Consistency with the AT1 Receptor Antagonist ZD 7155
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. While there are no widespread documented batch-to-batch consistency issues with this compound, this resource offers troubleshooting guides and FAQs to address potential sources of variability in your experiments, ensuring reliable and reproducible results.
Troubleshooting Guide: Addressing Inconsistent Results
Unexpected or inconsistent results can arise from various factors in the experimental workflow. This guide provides a systematic approach to troubleshooting.
Q1: We are observing a weaker or no inhibitory effect of this compound in our in vitro assay compared to published data. What are the potential causes?
A1: A diminished effect of this compound in vitro can stem from several factors related to compound handling and the experimental setup.
-
Improper Storage: this compound hydrochloride should be stored desiccated at +4°C for short-term and -20°C or -80°C for long-term storage to prevent degradation.[1][2] Stock solutions are generally stable for up to one month at -20°C.
-
Incorrect Solution Preparation: Ensure the compound is fully dissolved. This compound hydrochloride is soluble in water up to 10 mM with gentle warming.[3] For cell-based assays, ensure the final solvent concentration is not cytotoxic.
-
Assay Conditions: The concentration of angiotensin II used to stimulate the AT1 receptor will influence the apparent potency of this compound. High concentrations of the agonist may require higher concentrations of the antagonist to achieve inhibition.
-
Cell Line Integrity: Verify the expression level of the AT1 receptor in your cell line and ensure cells have not been passaged excessively, which can lead to phenotypic drift.
Q2: Our in vivo experiments with this compound in spontaneously hypertensive rats (SHR) are showing variable blood pressure reduction. What should we investigate?
A2: In vivo experiments introduce higher levels of biological variability. Here are key areas to examine:
-
Animal Model Variability: The SHR model is widely used, but blood pressure can be influenced by age, sex, and substrain.[4][5] Ensure that control and experimental groups are appropriately matched.
-
Route of Administration and Formulation: Confirm that the administration route (e.g., oral gavage, intravenous) is consistent and that the vehicle used for formulation is appropriate and does not impact blood pressure.
-
Dosing Accuracy: Precise dosing is critical. Calibrate all equipment used for dose preparation and administration.
-
Acclimatization and Stress: Inadequate acclimatization of animals to handling and measurement procedures can lead to stress-induced fluctuations in blood pressure, masking the effect of the compound.
Frequently Asked Questions (FAQs)
Q3: How can we confirm the quality of a new batch of this compound?
A3: While suppliers provide a Certificate of Analysis (CoA) with purity data (typically ≥98% by HPLC), you can perform in-house quality control.[3][6][7] A simple dose-response curve in a validated in vitro assay (e.g., calcium mobilization or radioligand binding) can be compared to previous batches to ensure consistent potency.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to aliquot stock solutions into tightly sealed vials and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. For in vivo studies, it is best to prepare fresh working solutions daily.[1]
Q5: Could the vehicle used to dissolve this compound be affecting our results?
A5: Yes, the vehicle can have physiological effects. For example, DMSO is commonly used for stock solutions but can have biological effects at higher concentrations in cell-based assays. For in vivo studies, ensure the vehicle is well-tolerated and does not independently affect the parameters being measured (e.g., blood pressure). Always include a vehicle-only control group in your experiments.
Q6: What is the mechanism of action of this compound?
A6: this compound is a potent and selective competitive antagonist of the angiotensin II type 1 (AT1) receptor.[3][6] By blocking the binding of angiotensin II to the AT1 receptor, it inhibits downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular proliferation.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Assay Type | Species/Tissue | IC50 Value | Reference |
| [¹²⁵I]-Angiotensin II Binding | Guinea Pig Adrenal Gland | 3.8 nM | [3][6] |
| Angiotensin II-induced Pressor Response | Conscious Normotensive Rats | ~10x more potent than Losartan | [1] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dose | Effect | Duration | Reference |
| Conscious Normotensive Rats | 1.082 µmol/kg (IV) | Suppression of Angiotensin II-induced pressor response | ~24 hours | [1] |
| Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg (IV) | Significant antihypertensive effect | Not specified | [1] |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 3 mg/kg (oral) | Sustained blood pressure reduction | Up to 48 hours | [9] |
Experimental Protocols
To enhance reproducibility, follow these standardized protocols for key experiments.
In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human AT1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of angiotensin II to all wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response as a function of this compound concentration to determine the IC50 value.
In Vivo Antihypertensive Study in SHR Rats
-
Animal Acclimatization: Acclimatize male SHR rats (12-14 weeks old) to the housing facility for at least one week. Acclimatize them to the blood pressure measurement procedure for several days before the study begins.
-
Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) on the day of the experiment.
-
Dosing: Administer this compound or vehicle control to the rats via oral gavage at the desired dose.
-
Post-Dose Measurement: Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the effects of this compound-treated groups to the vehicle control group using appropriate statistical analysis.
Visualizations
Signaling Pathway of the AT1 Receptor
Caption: this compound competitively antagonizes the AT1 receptor.
Experimental Workflow for this compound Handling
Caption: Recommended workflow for handling and preparing this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 4. criver.com [criver.com]
- 5. inotiv.com [inotiv.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seed.nih.gov [seed.nih.gov]
- 9. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
preventing ZD 7155 precipitation in media
Welcome to the technical support center for ZD 7155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] It is utilized in cardiovascular research to study the effects of blocking the AT1 receptor, which plays a role in vasoconstriction and blood pressure regulation.[1]
Q2: My this compound precipitated immediately after I added the DMSO stock solution to my cell culture medium. What happened?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[3][4] this compound, being a hydrophobic molecule, has lower solubility in the aqueous environment of the media, causing it to precipitate.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and generally should not exceed 0.5%.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[4]
Q4: How can I visually confirm if this compound has precipitated?
Precipitation can manifest as a cloudy or hazy appearance in the media, fine crystalline structures, or a thin film on the surface of the culture vessel.[4] You can inspect for precipitates by holding the flask or plate up to a light source or by examining a sample of the media under a microscope.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent and troubleshoot this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding your this compound stock solution to the cell culture medium, it is likely due to rapid solvent exchange and exceeding the aqueous solubility limit.
Recommended Solutions:
-
Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, use a stepwise or serial dilution method.[3]
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[3]
-
Slow Addition and Mixing: Add the this compound solution dropwise to the pre-warmed media while gently swirling or vortexing.[3] This rapid dispersion can prevent localized high concentrations.
Issue 2: Precipitation Occurs Over Time in the Incubator
Precipitation that appears after a period of incubation could be due to compound instability at 37°C, or interactions with media components that may be altered by cellular metabolism.
Recommended Solutions:
-
Assess Compound Stability: To check for temperature-dependent instability, incubate this compound in your cell culture medium without cells and monitor for precipitation.
-
Consider Media Components: this compound may interact with components in the media, such as salts or proteins in fetal bovine serum (FBS), to form insoluble complexes.[3] If possible, try reducing the serum concentration or using a different basal media formulation.
-
pH Monitoring: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of your compound.[3] Monitor the pH of your culture, especially in dense cultures.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Comments |
| DMSO | 250 mg/mL (526.33 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[6] |
| Water | 4.17 mg/mL (8.78 mM) | Requires sonication and warming to 60°C.[6] |
| Water | up to 10 mM | Soluble with gentle warming. |
Table 2: Recommended Stock and Working Solution Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10-50 mM in 100% DMSO | Creates a concentrated stock to minimize the volume added to the media. |
| Final DMSO Concentration | < 0.1% - 0.5% | Minimizes solvent toxicity to cells.[3][4] |
| Final this compound Concentration | Experiment-dependent | Determine the maximum soluble concentration in your specific media through a solubility test if precipitation persists. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.[6]
-
Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months.[6]
Protocol 2: Recommended Dilution Method to Prevent Precipitation
This protocol provides a guideline for preparing a 10 µM working solution of this compound in 10 mL of cell culture medium, ensuring the final DMSO concentration remains at 0.1%.
-
Prepare Materials:
-
10 mM this compound stock solution in 100% DMSO.
-
Pre-warmed (37°C) cell culture medium.
-
Sterile microcentrifuge tubes.
-
-
Perform Intermediate Dilution:
-
Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed media in a sterile microcentrifuge tube. This creates a 100 µM intermediate solution.
-
Gently vortex the intermediate solution to ensure it is thoroughly mixed.
-
-
Prepare Final Working Solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
Gently mix the final solution before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Stepwise dilution workflow for this compound.
References
Technical Support Center: ZD 7155 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] Its primary mechanism of action is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) secretion, and cellular proliferation.[4][5]
2. What is the potency of this compound?
This compound is a highly potent antagonist. In vitro studies have shown that it displaces [¹²⁵I]-angiotensin II binding in guinea pig adrenal gland membranes with an IC₅₀ value of 3.8 nM.[2][3] In vivo studies in conscious Sprague-Dawley rats have demonstrated that this compound is approximately ten times more potent than losartan (B1675146) in suppressing the pressor response induced by angiotensin II.[1][6]
3. How does this compound affect physiological responses in vivo?
In animal models, this compound has been shown to cause a dose-dependent reduction in blood pressure.[5] For instance, in conscious spontaneously hypertensive rats (SHR), an intravenous bolus of 1.082 µmol/kg of this compound exhibited a significant antihypertensive effect.[1][6] Furthermore, a 3 mg/kg oral dose in Goldblatt hypertensive rats led to a rapid and sustained lowering of blood pressure for up to 48 hours.[5] This antihypertensive effect is accompanied by a sustained inhibition of angiotensin II receptor binding in tissues such as the aorta, kidney, and adrenal gland.[5]
4. What are the expected results of a dose-response experiment with this compound?
In a typical in vitro dose-response experiment, increasing concentrations of this compound should lead to a progressive inhibition of the angiotensin II-induced response (e.g., calcium mobilization, vasoconstriction, or radioligand binding). The dose-response curve for this compound, as a competitive antagonist, is expected to cause a parallel rightward shift of the agonist (angiotensin II) concentration-response curve with no depression of the maximum response.[1][7]
5. How should I prepare this compound for in vitro and in vivo experiments?
This compound hydrochloride is soluble in water up to 10 mM with gentle warming.[2] For in vitro experiments, stock solutions are often prepared in DMSO.[1] For in vivo studies, various formulations can be used, including saline or corn oil, depending on the route of administration and desired release profile.[1] It is crucial to ensure the compound is fully dissolved and to consider the potential effects of the solvent on the experimental system.
Data Presentation
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Tissue | Assay Condition |
| IC₅₀ | 3.8 nM | Guinea Pig Adrenal Gland Membranes | Displacement of [¹²⁵I]-angiotensin II binding |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Animal Model | Dose | Route of Administration | Observed Effect | Duration of Effect |
| Conscious Sprague-Dawley Rats | 1.082 µmol/kg | Intravenous | Suppression of angiotensin II-induced pressor response | ~24 hours |
| Conscious Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg | Intravenous | Significant antihypertensive effect | Not specified |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 3 mg/kg | Oral | Rapid and sustained reduction in blood pressure | Up to 48 hours |
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ by Radioligand Binding Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring its ability to displace a radiolabeled angiotensin II analog from the AT1 receptor.
Materials:
-
This compound hydrochloride
-
Membrane preparation expressing the human AT1 receptor
-
[¹²⁵I]-Sar¹,Ile⁸-angiotensin II (or other suitable radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Unlabeled angiotensin II (for determining non-specific binding)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled angiotensin II (e.g., 1 µM), and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Uneven cell/membrane distribution | - Use calibrated pipettes and proper technique.- Ensure all solutions are thoroughly mixed before dispensing.- Gently vortex cell/membrane suspensions before aliquoting. |
| No dose-response observed (flat curve) | - Incorrect concentration range of this compound- Inactive compound- Problem with the assay system (e.g., low receptor expression) | - Perform a wider range of dilutions (logarithmic scale).- Verify the integrity and purity of the this compound stock.- Validate the assay with a known AT1 receptor antagonist. |
| Poor signal-to-noise ratio | - Insufficient specific binding- High non-specific binding | - Increase the amount of membrane protein or receptor density.- Optimize the radioligand concentration.- Include a blocking agent (e.g., BSA) in the assay buffer.- Optimize washing steps. |
| Inconsistent IC₅₀ values across experiments | - Variation in experimental conditions (incubation time, temperature)- Differences in cell passage number or membrane preparation | - Standardize all experimental parameters.- Use cells within a defined passage number range.- Ensure consistency in membrane preparation protocols. |
Mandatory Visualizations
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 4. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
minimizing ZD 7155 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity when using the AT1 receptor antagonist, ZD 7155, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] Its primary function is to block the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways. This blockade can prevent cellular responses such as vasoconstriction, inflammation, and cell proliferation mediated by AT1 receptor activation.[3]
Q2: What are the common solvents for this compound and what are the recommended storage conditions?
This compound hydrochloride is soluble in water (up to 10 mM with gentle warming) and DMSO (up to 250 mg/mL).[2] For cell culture applications, preparing a concentrated stock solution in DMSO is common. Stock solutions should be stored at -20°C or -80°C to ensure stability.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: How can I differentiate between on-target and off-target toxicity of this compound?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Rescue Experiment: Co-administer angiotensin II, the natural ligand for the AT1 receptor. If the toxicity is on-target (i.e., due to excessive blockade of the AT1 receptor), the addition of the agonist should rescue the cells by competing for the receptor binding site.
-
Use a Structurally Different AT1 Antagonist: Employ another selective AT1 receptor antagonist with a different chemical structure (e.g., Losartan). If this compound does not produce the same toxic effects at concentrations that yield equivalent receptor blockade, the toxicity of this compound may be due to off-target effects.[4]
-
Cell Line Comparison: Test this compound on a cell line that does not express the AT1 receptor. If toxicity is still observed, it is likely an off-target effect.
Q4: What are the potential downstream effects of AT1 receptor blockade with this compound?
By blocking the AT1 receptor, this compound can inhibit angiotensin II-induced effects such as:
-
Increased intracellular calcium levels[4]
-
Activation of protein kinase C (PKC)
-
Production of reactive oxygen species (ROS)
-
Cell proliferation and hypertrophy
-
Inflammatory responses
Troubleshooting Guide
Issue 1: Significant cell death is observed after treatment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Prepare a vehicle control using the same concentration of the solvent (e.g., DMSO) as in the highest this compound treatment group. Ensure the final solvent concentration in the culture medium is low (ideally ≤0.1% for DMSO).[5][6] | If cells in the vehicle control group also show toxicity, the solvent is the likely cause. |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line. | Identification of a working concentration that effectively blocks the AT1 receptor without causing significant cell death. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitates after adding this compound. Test the solubility of the compound in your specific culture medium. | A clear medium indicates good solubility. If precipitates are observed, consider using a lower concentration or a different solubilization method. |
| Cell Line Sensitivity | Test this compound on a different cell line to see if the toxic effect is cell-type specific. | If toxicity is only observed in one cell line, it may be particularly sensitive to AT1 receptor blockade or off-target effects. |
Issue 2: Inconsistent results and high variability between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health | Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of treatment. Regularly check for mycoplasma contamination.[7] | More reproducible experimental results. |
| Stock Solution Degradation | Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[2] | Consistent compound activity across experiments. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. | Increased precision and accuracy in compound dosing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration.
Materials:
-
This compound hydrochloride (MW: 474.99 g/mol )[2]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or saline
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 4.75 mg of this compound hydrochloride.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤0.1%).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound using an MTT assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 474.99 g/mol | [2] |
| Formula | C₂₆H₂₇ClN₆O | [2] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility in DMSO | 250 mg/mL (526.33 mM) | [2] |
| Solubility in Water | 4.17 mg/mL (8.78 mM) | [2] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Concentration | Reference |
| DMSO | 0.1% - 0.5% (v/v) | [5][6] |
| Ethanol | ≤0.5% (v/v) | [6] |
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always optimize protocols for their specific cell lines and experimental conditions.
References
- 1. This compound hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AT1 Receptors: Their Actions from Hypertension to Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: ZD 7155 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ZD 7155 in in vivo experiments. This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of this potent and selective angiotensin II type 1 (AT₁) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist for the angiotensin II type 1 (AT₁) receptor.[1][2] It functions by blocking the binding of angiotensin II to the AT₁ receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other physiological effects.[3] This makes it a valuable tool for studying the renin-angiotensin system. In conscious Sprague-Dawley rats, this compound has been shown to be approximately ten times more potent than losartan (B1675146) in suppressing the angiotensin II-induced pressor response.[4][5]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: The choice of vehicle for this compound depends on the desired route of administration and experimental protocol. Several formulations have been reported to achieve a clear solution. For example, a common vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Other options include 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline).[4] It is crucial to prepare the solution by adding each solvent sequentially.[4]
Q3: What are the solubility characteristics of this compound hydrochloride?
A3: this compound hydrochloride has the following solubility properties:
-
In Vitro:
-
In Vivo Formulations:
Q4: How should this compound be stored?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store at 4°C, sealed and away from moisture.[4]
-
In Solvent: For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][6] The product should be stored away from moisture in a sealed container.[4][6]
Q5: What are the expected physiological effects of this compound in vivo?
A5: Administration of this compound in vivo is expected to produce a significant antihypertensive effect.[4][5] In Sprague-Dawley rats, it has been shown to lower blood pressure, and this effect can be sustained for up to 48 hours after oral administration.[7] It also abolishes the pressor response to angiotensin II.[7][8] Furthermore, it can lead to an increase in plasma renin activity and renal renin gene expression.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Precipitation or phase separation of this compound in the vehicle. | - Improper solvent mixing order.- Temperature fluctuations.- Exceeding solubility limits. | - Ensure proper mixing order: Add each solvent one by one as specified in the protocol.[4]- Gentle warming and sonication: If precipitation occurs during preparation, use heat and/or sonication to aid dissolution.[4]- Verify concentration: Double-check calculations to ensure you are not exceeding the known solubility of this compound in the chosen vehicle (≥ 2.08 mg/mL for common in vivo formulations).[4][6] |
| 2. Unexpected adverse effects in the vehicle control group. | - Vehicle toxicity at the administered dose and route.- High concentrations of solvents like DMSO or surfactants like Tween-80 can have their own biological effects. | - Review vehicle components: Carefully evaluate the toxicological profile of each component in your vehicle.- Conduct a vehicle-only dose-response study: Determine the maximum tolerated dose (MTD) of the vehicle alone in your animal model.- Consider alternative formulations: If toxicity is observed, explore formulations with lower percentages of potentially toxic components. |
| 3. Inconsistent or lack of expected pharmacological effect of this compound. | - Compound degradation: Improper storage or handling.- Incorrect dosage: Calculation errors or improper administration.- Animal model variability: Differences in strain, age, or health status. | - Verify compound integrity: Ensure this compound has been stored correctly at -80°C or -20°C for appropriate durations.[4][6]- Confirm dosage and administration: Re-calculate the required dose based on animal weight and confirm the accuracy of the administration technique (e.g., intravenous bolus, oral gavage).[4][7]- Standardize animal model: Ensure consistency in the animal model used across all experimental groups. |
| 4. Significant variability in blood pressure readings between animals in the same treatment group. | - Stress-induced fluctuations in blood pressure.- Inaccurate blood pressure measurement technique. | - Acclimatize animals: Allow sufficient time for animals to acclimate to the experimental setup to minimize stress.- Refine measurement technique: Ensure consistent and accurate placement of blood pressure monitoring equipment. For conscious animals, use a reliable method and ensure the animals are calm. |
Data Summary
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 474.99 g/mol | [1][4] |
| Formula | C₂₆H₂₇ClN₆O | [1][4] |
| Appearance | White to yellow solid | [4] |
| Purity | ≥98% | [1][2] |
| CAS Number | 146709-78-6 | [1][4] |
In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Reference |
| Conscious Sprague-Dawley Rats | 1.082 µmol/kg (IV bolus) | Suppressed angiotensin II-induced pressor response for ~24 hours. | [4][5] |
| Conscious Spontaneously Hypertensive Rats (SHRs) | 1.082 µmol/kg (IV bolus) | Significant antihypertensive effect. | [4][5] |
| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 3 mg/kg (oral) | Rapid and sustained lowering of blood pressure for up to 48 hours. | [7] |
| Sprague-Dawley Rats | Not specified | Decreased systolic blood pressure by 16 mm Hg, increased plasma renin activity 3.7-fold, and stimulated renal renin gene expression 4.2-fold. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol is based on a commonly used vehicle formulation for in vivo studies.[4]
-
Prepare Stock Solution: Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).[4]
-
Vehicle Preparation (for 1 mL final volume):
-
To 450 µL of saline, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a clear solution is obtained.
-
-
Final Concentration: This procedure yields a final this compound concentration of approximately 2.08 mg/mL.
-
Administration: Administer the solution intravenously as a bolus dose, for example, at 1.082 µmol/kg.[4][5]
Protocol 2: General Procedure for a Vehicle-Controlled In Vivo Study
-
Animal Model: Select an appropriate rat model (e.g., Sprague-Dawley, Spontaneously Hypertensive Rats).
-
Acclimatization: Allow animals to acclimate to housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to the following groups:
-
Vehicle Control Group: Receives the vehicle solution without this compound.
-
This compound Treatment Group: Receives the vehicle solution containing this compound at the desired dose.
-
-
Administration: Administer the vehicle or this compound solution via the chosen route (e.g., intravenous, oral).
-
Monitoring: Monitor relevant physiological parameters such as blood pressure and heart rate at baseline and at specified time points post-administration.[7]
-
Data Analysis: Compare the measurements between the vehicle control and this compound treatment groups to determine the pharmacological effect of this compound.
Visualizations
Caption: Mechanism of action of this compound as an AT₁ receptor antagonist.
Caption: General workflow for an in vivo study using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic and renal hemodynamic effects of the AT1 receptor antagonist, this compound, and the AT2 receptor antagonist, PD 123319, in conscious lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with ZD 7155
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ZD 7155, a potent and selective AT1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: How does the potency and duration of action of this compound compare to losartan (B1675146)?
Q3: What are the recommended solvent and storage conditions for this compound?
This compound hydrochloride is soluble in water up to 10 mM with gentle warming. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. It is important to desiccate the compound for storage at +4°C.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
In Vitro Experiments
Problem 1: Lack of this compound-mediated inhibition in a cell-based assay (e.g., calcium mobilization, IP-One accumulation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculations for your dilutions. Prepare fresh serial dilutions from a new stock solution. |
| This compound Degradation | Ensure that the stock solution has been stored correctly and is within its expiration date. Prepare a fresh stock solution from a new vial of the compound. |
| Cell Line Unresponsive | Confirm that your cell line expresses a functional AT1 receptor. You can verify this through RT-PCR for AT1 receptor mRNA or a radioligand binding assay. |
| Assay Conditions | Optimize the concentration of Angiotensin II used to stimulate the cells. A full dose-response curve for Angiotensin II should be performed to determine the EC80 concentration for use in inhibition assays. |
| This compound Solubility Issues | Ensure this compound is fully dissolved in the assay buffer. Gentle warming may be required for aqueous solutions. For cell-based assays, ensure the final concentration of any organic solvent (like DMSO) is low and does not affect cell viability. |
Problem 2: High background or variable results in an AT1 receptor radioligand binding assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer to ensure complete removal of unbound radioligand. |
| High Non-Specific Binding | Include a high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., unlabeled this compound or losartan) to define non-specific binding accurately. Consider using a different filter type or pre-soaking filters in a blocking agent. |
| Radioligand Degradation | Check the age and storage conditions of your radioligand. Perform a quality control check to ensure its integrity. |
| Low Specific Binding | Ensure you are using a sufficient amount of membrane preparation with adequate AT1 receptor expression. Optimize the incubation time and temperature to reach equilibrium. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions. |
In Vivo Experiments
Problem 3: No significant reduction in blood pressure in an animal model after this compound administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Animal Model | The chosen animal model of hypertension may not be primarily driven by the renin-angiotensin system. Consider using a model known to be responsive to AT1 receptor blockade, such as the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat or the spontaneously hypertensive rat (SHR).[5] |
| Incorrect Dosage or Route of Administration | Review the literature for effective doses of this compound in your chosen animal model and for the intended route of administration. Verify your dose calculations and the proper administration of the compound. |
| Poor Bioavailability | If administering orally, consider that factors like food intake can affect absorption. Ensure the formulation is appropriate for oral delivery. For initial studies, intravenous administration can confirm the compound's activity in vivo. |
| Compensatory Mechanisms | The renin-angiotensin system has complex feedback loops. Blockade of the AT1 receptor can lead to an increase in renin and Angiotensin II levels, which could potentially overcome the antagonistic effects, especially at sub-optimal doses. |
| Measurement Variability | Ensure that blood pressure measurements are taken at consistent times and that the animals are properly acclimated to the measurement procedure to minimize stress-induced fluctuations. |
Problem 4: Unexpected cardiovascular effects are observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is highly selective for the AT1 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Review the literature for any known off-target activities of this compound or other AT1 receptor antagonists. |
| AT2 Receptor Stimulation | Blockade of the AT1 receptor leads to elevated Angiotensin II levels, which can then stimulate the AT2 receptor. The AT2 receptor can mediate effects that are often opposite to those of the AT1 receptor, such as vasodilation. This is an important consideration in interpreting results. |
| Interaction with Anesthesia | If using an anesthetized animal model, consider potential interactions between this compound and the anesthetic agent that could affect cardiovascular parameters. |
| Pathophysiology of the Animal Model | The specific hypertensive model used may have underlying pathologies that lead to unexpected responses to AT1 receptor blockade. A thorough understanding of the model is crucial. |
Experimental Protocols
Competitive Radioligand Binding Assay for AT1 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the AT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the AT1 receptor
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
Unlabeled this compound
-
Unlabeled Angiotensin II (for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer
-
Non-Specific Binding: Membrane preparation + Radioligand + high concentration of unlabeled Angiotensin II (e.g., 1 µM)
-
Competitive Binding: Membrane preparation + Radioligand + increasing concentrations of this compound
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Blood Pressure Measurement in Rodents
This protocol outlines the measurement of blood pressure in rats or mice following the administration of this compound.
Methods:
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimate the animals to the restraining device and tail cuff for several days before the experiment to minimize stress.
-
On the day of the experiment, place the animal in the restrainer and attach the tail cuff.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At predetermined time points, inflate and then slowly deflate the tail cuff. A sensor will detect the return of blood flow, providing systolic and diastolic blood pressure readings.
-
Take multiple readings at each time point and average them for each animal.
-
-
Invasive Method (Telemetry or Direct Arterial Cannulation):
-
Surgically implant a telemetry transmitter or a catheter into the carotid or femoral artery of the anesthetized animal.
-
Allow the animal to recover from surgery according to the approved protocol.
-
Administer this compound or vehicle.
-
Continuously record blood pressure and heart rate using the telemetry system or a pressure transducer connected to the arterial catheter. This method provides more accurate and continuous data.
-
Visualizations
Caption: Simplified AT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 2 from AT1 receptor signaling pathways in the cardiovascular system | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: ZD 7155 and Its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD 7155, a potent angiotensin II type 1 (AT1) receptor antagonist. This guide addresses potential issues arising from the degradation of this compound and the impact of its degradation products on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
A1: this compound is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] For optimal stability, it should be stored as a solid, desiccated at +4°C.[1][3] Stock solutions should be prepared fresh; however, if storage is necessary, they should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation products of this compound are not extensively documented in the public domain, based on its structural similarity to other angiotensin II receptor blockers (ARBs) like candesartan (B1668252), losartan, and valsartan, the following degradation pathways are plausible:[2][5]
-
Hydrolysis: The ester or amide linkages, if present in a prodrug form, or other susceptible bonds could be hydrolyzed under acidic, basic, or neutral pH conditions. Candesartan cilexetil, a related compound, shows significant degradation under hydrolytic conditions.[2]
-
Oxidation: The molecule may be susceptible to oxidation, particularly if it contains electron-rich moieties. Losartan, for example, undergoes oxidation of its hydroxymethyl group.[4][5]
-
Photodegradation: Exposure to light, especially UV light, can lead to the formation of photodegradation products. This is a common degradation pathway for many pharmaceuticals.[6]
Q3: How can degradation of this compound affect my experimental results?
A3: The presence of degradation products can significantly impact experimental outcomes in several ways:
-
Reduced Potency: Degradation of this compound leads to a lower concentration of the active compound, resulting in a diminished or inaccurate assessment of its antagonist activity.
-
Altered Receptor Binding: Degradation products may or may not bind to the AT1 receptor. If they do bind, they could act as antagonists, agonists, or partial agonists, leading to confounding results in binding and functional assays.
-
Off-Target Effects: Degradation products might interact with other receptors or cellular components, causing unexpected biological effects and leading to misinterpretation of the data.
-
Toxicity: Some degradation products can be cytotoxic, affecting cell viability in in-vitro assays and leading to inaccurate results.[7]
Troubleshooting Guides
This section provides guidance on identifying and mitigating issues related to this compound degradation during your experiments.
Issue 1: Inconsistent or lower-than-expected antagonist activity in functional assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and repeat the experiment. Compare the results with those obtained using the older stock. 2. Analytical Check: If possible, analyze the old and new stock solutions using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation peaks. |
| Degradation during the experiment. | 1. Minimize Exposure to Harsh Conditions: Protect your experimental setup from light. Ensure the pH and temperature of your buffers are within a stable range for the compound. 2. Time-Course Experiment: If the assay involves long incubation times, consider running a time-course experiment to see if the antagonist effect diminishes over time, which could indicate degradation. |
Issue 2: Unexpected agonist or partial agonist activity observed.
| Possible Cause | Troubleshooting Step |
| Formation of an active degradation product. | 1. Characterize the Degradation Product: If you suspect degradation, perform forced degradation studies (see "Experimental Protocols" section) and test the activity of the resulting mixture. 2. Isolate and Test: If a major degradation product is identified, attempt to isolate it (e.g., using preparative HPLC) and test its activity on the AT1 receptor independently. |
Issue 3: High background or cell death in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of degradation products. | 1. Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your this compound solution at the concentrations used in your experiment. 2. Test Degraded Sample: Conduct a cell viability assay with a sample of this compound that has been subjected to forced degradation to see if the degradation products are more toxic than the parent compound. |
Data Presentation
The following table summarizes the typical degradation observed for angiotensin II receptor blockers under various stress conditions, which can be used as a reference for designing forced degradation studies for this compound.
Table 1: Summary of Forced Degradation Studies on Angiotensin II Receptor Blockers
| Stress Condition | Losartan Degradation (%) | Valsartan Degradation (%) | Candesartan Cilexetil Degradation (%) | Major Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl) | <1%[5] | Significant[8] | Significant[2] | Hydrolytic cleavage products |
| Base Hydrolysis (e.g., 0.1 M NaOH) | <1%[5] | Significant[8] | Significant[2] | Hydrolytic cleavage products |
| Oxidative (e.g., 3% H₂O₂) | ~10%[5] | Significant[3] | Stable[2] | Oxidized derivatives (e.g., carboxylic acid metabolite)[4] |
| Photolytic (UV light) | Significant[6] | Significant[3] | Significant[2] | Photodegradation products[6] |
| Thermal (e.g., 60°C) | Minimal[4] | Significant[3] | Stable[2] | Thermally induced degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 60°C for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is used to separate and quantify this compound in the presence of its degradation products.
Methodology:
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective for separating ARBs and their degradation products.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 250 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of ZD 7155 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of ZD 7155 hydrochloride for experimental use.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution of this compound hydrochloride in a question-and-answer format.
Q1: My this compound hydrochloride is not fully dissolving in my chosen solvent. What steps can I take?
A1: Incomplete dissolution is a common issue. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for this compound hydrochloride dissolution.
If precipitation occurs after following these steps, the solution may be supersaturated. Consider preparing a fresh solution at a lower concentration. For in vivo preparations, using a pre-formulated solvent system is often effective.[1]
Q2: I've observed precipitation or phase separation during the preparation of my this compound hydrochloride solution. What should I do?
A2: Precipitation or phase separation can occur, especially when preparing stock solutions or complex formulations. Heating and/or sonication can be used to aid in redissolving the compound.[1] Ensure all components of the solvent system are added sequentially and mixed thoroughly at each step, as outlined in the experimental protocols.
Q3: Can I use water to dissolve this compound hydrochloride?
A3: Yes, this compound hydrochloride is soluble in water.[2][3][4] However, gentle warming and sonication may be required to achieve complete dissolution, especially at higher concentrations.[3][4] For a 10 mM solution in water, gentle warming is recommended.[2] One source suggests solubility in H2O is 4.17 mg/mL with ultrasonic warming and heating to 60°C.[1][3]
Q4: What is the recommended solvent for preparing high-concentration stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound hydrochloride.[1][3][4][5][6] It is soluble in DMSO at concentrations as high as 250 mg/mL, though ultrasonication may be necessary.[1][3] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can impact solubility.[1]
Q5: How should I store my this compound hydrochloride solutions to maintain their stability?
A5: For optimal stability, store stock solutions in a sealed container at -20°C for up to one month or -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.
Data Presentation: Solubility of this compound Hydrochloride
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent | Concentration | Conditions | Citations |
| In Vitro | |||
| DMSO | 250 mg/mL (526.33 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended. | [1][3] |
| DMSO | 10 mM | - | [5][6] |
| Water | 4.17 mg/mL (8.78 mM) | Ultrasonic warming and heating to 60°C are recommended. | [1][3] |
| Water | 10 mM | Gentle warming is recommended. | [2] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.38 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.38 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.38 mM) | Clear solution. | [1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound hydrochloride solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Caption: Workflow for preparing a DMSO stock solution.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).
-
Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[1][3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[1][3]
Protocol 2: Preparation of an Aqueous Solution
-
Weighing: Weigh the required amount of this compound hydrochloride.
-
Solvent Addition: Add the desired volume of distilled or deionized water.
-
Dissolution: Vortex the mixture. Gentle warming (up to 60°C) and sonication can be applied to facilitate dissolution.[1][3][4]
-
Usage: Use the freshly prepared aqueous solution for your experiments.
Protocol 3: Preparation of an In Vivo Formulation (Example)
This protocol is for a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare Stock: Start with a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).[1]
-
Sequential Addition:
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.[1]
-
-
Final Concentration: This procedure results in a 2.08 mg/mL solution of this compound hydrochloride in a vehicle suitable for in vivo administration.[1]
References
Technical Support Center: ZD 7155 Interference with Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZD 7155 in fluorescent assays. The following information will help you identify and mitigate potential artifacts arising from the intrinsic properties of this compound, ensuring the accuracy and reliability of your experimental data.
Troubleshooting Guide
Researchers using this compound in fluorescence-based assays may encounter issues such as unexpected increases or decreases in signal. These effects can often be attributed to the physicochemical properties of the compound itself rather than its biological activity. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| False positive signal (apparent activation or inhibition) | Autofluorescence of this compound: The compound emits its own fluorescence at the assay's excitation and emission wavelengths.[1][2] | 1. Pre-read the compound: Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths.[3] 2. Subtract background: Subtract the compound's intrinsic fluorescence from the total signal. 3. Use red-shifted fluorophores: Compounds are less likely to be fluorescent at longer wavelengths.[4][5] |
| Decreased signal (apparent inhibition or quenching) | Fluorescence Quenching: this compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore.[2][6] | 1. Post-reaction compound addition: Add this compound to a completed reaction. A signal decrease indicates quenching.[6] 2. Measure absorbance: Check if this compound absorbs light at the assay's excitation or emission wavelengths.[6] 3. Use an orthogonal assay: Confirm findings with a non-fluorescence-based method (e.g., absorbance, luminescence).[6] |
| Non-linear or variable signal at high concentrations | Inner Filter Effect (IFE): High concentrations of this compound absorb the excitation and/or emission light, leading to a non-linear signal response.[7][8] | 1. Dilute the sample: Working at lower concentrations of this compound can mitigate IFE.[9] 2. Use correction formulas: Apply mathematical corrections based on the compound's absorbance.[10] 3. Optimize assay geometry: Use microplates and readers that minimize the light path length. |
| High signal variability and poor reproducibility | Compound Precipitation: this compound may precipitate at high concentrations in the assay buffer, causing light scattering.[6] | 1. Visual inspection: Check for turbidity or precipitates in the assay wells.[6] 2. Assess solubility: Determine the solubility of this compound in your assay buffer. 3. Incorporate detergents: Add a non-ionic detergent (e.g., Triton X-100) to the buffer to improve solubility.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT₁) receptor. It functions by competitively blocking the binding of angiotensin II to the AT₁ receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and other physiological effects.[11]
Q2: Can this compound interfere with my fluorescent assay?
While there is no specific literature detailing the fluorescent properties of this compound, its chemical structure, which contains multiple aromatic rings, suggests a potential for interference in fluorescence-based assays. This interference can manifest as autofluorescence (the compound's own emission of light) or fluorescence quenching (reduction of the fluorophore's signal).[1][2]
Q3: What are the first steps I should take if I suspect this compound is interfering with my assay?
The first step is to determine if this compound itself is contributing to the signal you are measuring. This can be done by running a simple control experiment where you measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your assay, but in the absence of your biological target or other assay components.
Q4: How can I differentiate between true biological activity and assay interference?
To distinguish between genuine biological effects and assay artifacts, it is crucial to perform a series of control experiments. These include testing for compound autofluorescence and quenching as detailed in the protocols below. Additionally, validating your findings with an orthogonal, non-fluorescence-based assay is a robust way to confirm your results.[6]
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Dispense the this compound dilutions into the wells of a black, opaque microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths and gain settings as your primary assay.
-
Subtract the fluorescence of the blank from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.
Protocol 2: Detecting Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's reporter probe.
Methodology:
-
Run your standard assay to completion in a set of control wells to generate the fluorescent product.
-
Stop the enzymatic or binding reaction.
-
Add a serial dilution of this compound to these wells containing the pre-formed fluorescent product.
-
Include control wells where only the vehicle (e.g., DMSO) is added.
-
Read the fluorescence intensity immediately after the addition of this compound.
-
A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates a quenching effect.
Visualizing Interference Pathways and Workflows
To better understand the potential for interference and the experimental steps to mitigate it, the following diagrams illustrate the key concepts and workflows.
Caption: Mechanisms of this compound interference in fluorescent assays.
Caption: Experimental workflow to identify and mitigate this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of ZD 7155
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ZD 7155, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results.
Storage Recommendations for Solid Compound and Stock Solutions:
| Condition | Solid this compound | This compound in Solvent |
| Temperature | +4°C (desiccated)[1][2] | -20°C or -80°C[3] |
| Duration | Long-term | Up to 1 month at -20°C, Up to 6 months at -80°C[3] |
| Atmosphere | Sealed, away from moisture[3] | Sealed, away from moisture[3] |
| Light | Protect from light | Protect from light |
Key Stability Considerations:
-
Hygroscopic Nature: this compound is hygroscopic; therefore, it is essential to store it in a desiccated environment to prevent degradation.
-
Solution Stability: Stock solutions are best prepared fresh. If storage is necessary, use aliquots to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
-
Solvent Choice: The choice of solvent can impact stability. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for in vitro studies.[3] For in vivo studies, formulations may involve co-solvents like PEG300, Tween-80, or corn oil.[3]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Antagonistic Activity | Degraded this compound: Improper storage or handling. | - Verify storage conditions. - Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect Concentration: Calculation or dilution error. | - Double-check all calculations and dilutions. - Use a calibrated pipette. | |
| Cell Line/Tissue Insensitivity: Low expression of AT1 receptors. | - Confirm AT1 receptor expression in your experimental model via qPCR, western blot, or radioligand binding. | |
| Incomplete Dissolution: this compound not fully dissolved in the working solution. | - Ensure complete dissolution of the compound. Gentle warming or sonication may be necessary.[3] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | - Ensure a homogenous cell suspension before and during seeding. - Avoid using the outer wells of a 96-well plate, which are more prone to evaporation ("edge effect"). |
| Pipetting Errors: Inaccurate liquid handling. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells. | |
| Cell Health and Passage Number: Cells are unhealthy or have a high passage number, leading to altered responses. | - Use cells with a consistent and low passage number. - Regularly check for mycoplasma contamination. - Ensure cells are in the exponential growth phase during the experiment. | |
| Precipitation of this compound in Media | Low Solubility: The concentration of this compound exceeds its solubility in the assay medium. | - Check the solubility of this compound in your specific medium. - Consider using a lower concentration or adding a solubilizing agent if compatible with your assay. - The use of newly opened, high-purity DMSO is recommended for preparing stock solutions as it is hygroscopic.[3] |
| Interaction with Media Components: Components in the cell culture media may cause precipitation. | - Test the solubility of this compound in the basal medium without supplements first. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For in vitro experiments, this compound can be dissolved in DMSO to make a high-concentration stock solution.[3] For example, a 10 mM stock solution can be prepared. It is soluble in water with gentle warming.[1] Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] By blocking the AT1 receptor, it prevents Angiotensin II from exerting its physiological effects, which include vasoconstriction, aldosterone (B195564) release, and cell proliferation.[4]
Q3: Can I use this compound in animal studies?
A3: Yes, this compound has been used in in vivo studies in rats and has been shown to be orally active.[2][3] It is more potent and has a longer duration of action than losartan, another AT1 receptor antagonist.[2]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, compounds with similar structures (tetrazole and biphenyl (B1667301) groups) can be susceptible to hydrolysis and oxidation under harsh conditions (strong acids/bases, high temperatures, or oxidizing agents). Photodegradation may also occur with prolonged exposure to light. It is crucial to follow the recommended storage conditions to minimize degradation.
Experimental Protocols & Visualizations
Angiotensin II Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by Angiotensin II binding to the AT1 receptor and how this compound blocks this pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ZD 7155 Demonstrates Superior Potency and Efficacy Over Losartan in Angiotensin II Receptor Blockade
For Immediate Release
A comprehensive review of preclinical data reveals that ZD 7155, a selective angiotensin II type 1 (AT1) receptor antagonist, exhibits significantly greater potency and efficacy compared to the widely used antihypertensive agent, losartan (B1675146). Experimental evidence from both in vitro and in vivo studies consistently indicates that this compound provides a more potent and sustained blockade of the angiotensin II pathway, a critical regulator of blood pressure and cardiovascular function.
This comparison guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with an objective analysis of the pharmacological profiles of this compound and losartan.
In Vitro Potency: A Clear Distinction
Binding affinity and functional antagonism assays highlight the superior in vitro potency of this compound in blocking the AT1 receptor.
Table 1: In Vitro Potency of this compound and Losartan at the AT1 Receptor
| Parameter | This compound | Losartan | Experimental System |
| IC50 | 3.8 nM[1] | 20 nM | Displacement of [¹²⁵I]-angiotensin II in guinea pig adrenal gland membranes / Competition with angiotensin II for AT1 receptors |
| pA2 / pD'(2) | 9.01 (pD'(2))[2] | 8.52 (pA2)[2] | Functional antagonism of angiotensin II-induced contraction in rat tail artery |
IC50: The half maximal inhibitory concentration, indicating the concentration of an antagonist required to inhibit 50% of the specific binding of a radioligand. A lower IC50 value denotes higher binding affinity. pA2/pD'(2): The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher value indicates greater antagonist potency. pD'(2) is used for insurmountable antagonists.
The lower IC50 value of this compound (3.8 nM) compared to losartan (20 nM) indicates a significantly higher binding affinity for the AT1 receptor.[1] Furthermore, the higher functional antagonist potency of this compound is demonstrated by its pD'(2) value of 9.01, in contrast to losartan's pA2 of 8.52.[2]
In Vivo Efficacy: Enhanced and Prolonged Antihypertensive Action
In vivo studies in animal models of hypertension corroborate the in vitro findings, demonstrating that this compound is a more potent and longer-acting antihypertensive agent than losartan.
Table 2: In Vivo Efficacy of this compound and Losartan in Rats
| Parameter | This compound | Losartan | Animal Model |
| Relative Potency | ~10 times more potent than losartan[3] | - | Conscious normotensive Sprague-Dawley (SD) and spontaneously hypertensive rats (SHR) |
| Duration of Action | Suppression of angiotensin II-induced pressor response for approximately 24 hours[3] | Shorter duration of action | Conscious SD rats |
A key in vivo study revealed that this compound is approximately ten times more potent than losartan in suppressing the pressor response induced by angiotensin II infusion in conscious rats.[3] Moreover, this compound exhibited a prolonged duration of action, with its antihypertensive effect lasting for about 24 hours after a single intravenous dose.[3]
Mechanism of Action: Targeting the Angiotensin II Type 1 Receptor
Both this compound and losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). By competitively blocking this receptor, they prevent the binding of angiotensin II, a potent vasoconstrictor. This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction and increased blood pressure.
Experimental Protocols
The findings presented in this guide are based on established and reproducible experimental methodologies.
In Vitro AT1 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound and losartan for the AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues expressing a high density of AT1 receptors, such as guinea pig adrenal glands or COS-7 cells transiently expressing the human AT1 receptor.[1][4]
-
Radioligand Binding: A constant concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]-angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (this compound or losartan).[4]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A comparison of AT1 angiotensin II antagonists at pre- and postjunctional angiotensin II receptors of the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of ZD 7155 and Candesartan for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent angiotensin II type 1 (AT1) receptor antagonists, ZD 7155 and candesartan (B1668252). Both compounds are significant in the study of the renin-angiotensin system (RAS) and the development of antihypertensive therapies. This document summarizes their pharmacological profiles, presents available comparative data, and outlines relevant experimental methodologies to assist researchers in selecting the appropriate compound for their studies.
Executive Summary
This compound and candesartan are highly selective AT1 receptor blockers. Candesartan, the active metabolite of the prodrug candesartan cilexetil, is a clinically approved antihypertensive agent.[1][2] this compound, a structurally related compound, was a key precursor in the development of candesartan.[3] While both exhibit potent and insurmountable antagonism at the AT1 receptor, subtle differences in their interaction with the receptor and their in vivo activity are of interest for preclinical research.[4] This guide delves into these differences, providing a framework for informed decision-making in a research context.
Comparative Pharmacological Data
Quantitative data on the binding affinity and functional antagonism of this compound and candesartan at the AT1 receptor are crucial for comparing their potency. The following tables summarize the available data from preclinical studies.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | IC50 | 3.8 nM | Guinea pig adrenal gland membranes | |
| pD'2 (prejunctional) | 7.98 | Rat tail artery | [4] | |
| pD'2 (postjunctional) | 9.01 | Rat tail artery | [4] | |
| Candesartan | IC50 | 1.12 nM | Bovine adrenal cortex | [5] |
| IC50 | 2.86 nM | Rabbit aorta | [5] | |
| pKi | 8.61 ± 0.21 | COS-7 cells expressing AT1 | [6] | |
| pD'2 (prejunctional) | 8.71 | Rat tail artery | [4] | |
| pD'2 (postjunctional) | 10.62 | Rat tail artery | [4] |
Note: IC50 and pKi values are from different studies and experimental conditions, thus direct comparison should be made with caution. The pD'2 values from the same study provide a more direct comparison of functional antagonism.
In Vivo Antihypertensive Effects
Direct comparative studies on the in vivo antihypertensive effects of this compound and candesartan are limited. However, studies comparing each to other angiotensin receptor blockers (ARBs) provide insights into their potency. This compound has been shown to be approximately ten times more potent than losartan (B1675146) in suppressing the angiotensin II-induced pressor response in rats.[7] Candesartan has also demonstrated superior blood pressure-lowering effects compared to losartan in clinical trials.[8]
A study in spontaneously hypertensive rats (SHRs) demonstrated that this compound induces a pronounced and persistent antihypertensive effect.[7] Similarly, treatment with candesartan cilexetil in SHRs has been shown to have a persistent effect on blood pressure even after withdrawal of the treatment.[9]
Structural Relationship
This compound and candesartan share a common biphenyl-tetrazole scaffold, which is a key feature for high-affinity binding to the AT1 receptor. However, they are distinct chemical entities. Candesartan is 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.[10] this compound is 5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one. The term "precursor" in the context of this compound to candesartan likely refers to the developmental history of candesartan, where this compound was a lead compound.[3]
Signaling Pathways and Experimental Workflows
The antagonism of the AT1 receptor by both this compound and candesartan blocks the downstream signaling cascades initiated by angiotensin II. This includes pathways involved in vasoconstriction, inflammation, and cellular growth.
Figure 1. Simplified AT1 receptor signaling pathway blocked by this compound and candesartan.
A typical experimental workflow for comparing the in vivo antihypertensive effects of these compounds is outlined below.
Figure 2. Experimental workflow for in vivo comparison of antihypertensive effects.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of research findings. Below are representative protocols for key experiments.
AT1 Receptor Binding Assay (Radioligand Displacement)
This protocol is adapted from studies assessing the binding affinity of AT1 receptor antagonists.[4]
Objective: To determine the inhibitory concentration (IC50) of this compound and candesartan for the AT1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal gland, COS-7 cells transfected with the human AT1 receptor).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
This compound and candesartan at various concentrations.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled antagonist (this compound or candesartan) in the assay buffer.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., 1 µM candesartan).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data. The pD'2 value, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, can be calculated from functional assays.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is a general guideline based on common practices for evaluating antihypertensive agents in this animal model.[7][9]
Objective: To assess and compare the blood pressure-lowering effects of this compound and candesartan in a model of genetic hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.
Materials:
-
This compound and candesartan.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry).
Procedure:
-
Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedure for at least one week.
-
Record baseline blood pressure for several days to establish a stable hypertensive state.
-
Randomly assign the animals to treatment groups: Vehicle control, this compound (at various doses), and Candesartan (at various doses).
-
Administer the compounds or vehicle orally (e.g., by gavage) once daily for a specified period (e.g., 2-4 weeks).
-
Measure systolic blood pressure and heart rate at regular intervals (e.g., daily or weekly) at a consistent time of day.
-
At the end of the treatment period, continue to monitor blood pressure to assess the duration of the antihypertensive effect and any potential rebound hypertension.
-
Analyze the data by comparing the changes in blood pressure from baseline between the treatment and vehicle control groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
Both this compound and candesartan are potent and selective AT1 receptor antagonists with insurmountable binding characteristics. The available data suggest that candesartan may have a slightly higher affinity for the AT1 receptor. The choice between these two compounds for preclinical research will depend on the specific aims of the study. This compound serves as a valuable research tool for investigating the fundamental aspects of AT1 receptor antagonism, while candesartan, as a clinically relevant molecule, is more suitable for translational studies. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the pharmacological nuances of these important compounds.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of AT1 angiotensin II antagonists at pre- and postjunctional angiotensin II receptors of the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rndsystems.com [rndsystems.com]
- 6. search.library.albany.edu [search.library.albany.edu]
- 7. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antihypertensive effect and tolerability of candesartan cilexetil, a new generation angiotensin II antagonist, in comparison with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent effect of treatment with candesartan cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
A Preclinical Comparative Guide: ZD 7155 Versus Valsartan in Hypertensive Models
A comparative analysis of the preclinical data for ZD 7155 and valsartan (B143634), two potent angiotensin II type 1 (AT1) receptor antagonists. This guide provides a summary of their pharmacological profiles, experimental data from animal models, and key methodologies, offering valuable insights for researchers in cardiovascular drug development.
It is important to note that a direct head-to-head preclinical study comparing this compound and valsartan has not been identified in the available scientific literature. Therefore, this guide presents a compilation of data from separate preclinical studies to facilitate an indirect comparison.
Executive Summary
Both this compound and valsartan are highly selective antagonists of the AT1 receptor, a key component of the renin-angiotensin system (RAS) that regulates blood pressure. Preclinical studies in various animal models of hypertension demonstrate that both compounds effectively lower blood pressure. This compound has been shown to be a potent antihypertensive agent with a long duration of action in rat models.[1] Valsartan has also demonstrated robust antihypertensive effects and protective action against end-organ damage in preclinical settings.[2] While a direct comparison of potency and efficacy is not available, this guide consolidates the existing preclinical findings to inform further research and development.
Mechanism of Action: Targeting the Renin-Angiotensin System
This compound and valsartan share a common mechanism of action by selectively blocking the AT1 receptor.[1][3] This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its pressor effects. The blockade of the AT1 receptor leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[4]
Preclinical Data Overview
This compound: Potency and Duration of Action in Rodent Models
Preclinical evaluation of this compound has primarily been conducted in rat models of hypertension. These studies highlight its significant potency and long-lasting antihypertensive effects.
| Parameter | Animal Model | Key Findings | Reference |
| Antihypertensive Effect | Spontaneously Hypertensive Rats (SHR) | A single intravenous bolus of this compound (1.082 µmol/kg) induced a pronounced and persistent antihypertensive effect. | [1] |
| Potency vs. Losartan (B1675146) | Conscious Sprague-Dawley Rats | This compound was found to be approximately ten times more potent than losartan in suppressing the angiotensin II-induced pressor response. | [1] |
| Duration of Action | Conscious Rats | A 1.082 µmol/kg intravenous bolus of this compound suppressed the angiotensin II-induced pressor response for approximately 24 hours. | [1] |
| Receptor Occupancy | Two-Kidney, One-Clip Goldblatt Hypertensive Rats | Oral administration of this compound (3 mg/kg) resulted in a sustained reduction in blood pressure for up to 48 hours, which correlated with sustained inhibition of tissue angiotensin II receptor binding. | [5] |
Valsartan: Efficacy in Diverse Preclinical Models
Valsartan has been extensively studied in a range of preclinical models, demonstrating its efficacy in reducing blood pressure and providing end-organ protection.
| Parameter | Animal Model | Key Findings | Reference |
| Antihypertensive Effect | Sodium-depleted Marmosets, Renal Hypertensive Rats (2K1C), Spontaneously Hypertensive Rats (SHR), and Stroke-prone SHR | Oral treatment with valsartan demonstrated significant antihypertensive effects in all models. | [2] |
| End-Organ Protection | Hypertensive Rat Models | Valsartan showed protective effects against hypertensive end-organ damage, including cardiac hypertrophy and renal disease. | [2] |
| AT1 Receptor Affinity | Rat Aortic Smooth Muscle Cell Membranes | Valsartan exhibited a high affinity for the AT1 receptor, which was on average 5-fold greater than that of losartan in various tissues and species. | [6] |
| Effect on Renal Aminopeptidases | Goldblatt Two-Kidney One-Clip Hypertensive Rats | Valsartan treatment influenced the activity of angiotensin II- and vasopressin-degrading aminopeptidases in the kidney, suggesting a functional relationship between the AT1 receptor and these enzymes. | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and valsartan.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol is representative of studies evaluating the antihypertensive effects of AT1 receptor antagonists.
Key Steps in the Protocol:
-
Animal Model Selection: Spontaneously Hypertensive Rats (SHR) are a common model for essential hypertension. Normotensive strains like Sprague-Dawley rats are used to study the antagonism of angiotensin II-induced pressor effects.[1]
-
Surgical Preparation: Animals are anesthetized, and catheters are implanted in an artery (e.g., femoral or carotid) for direct blood pressure measurement and in a vein (e.g., jugular) for drug administration.
-
Recovery: A post-operative recovery period is allowed for the animals to regain normal physiological function before the experiment.
-
Baseline Measurements: Prior to drug administration, baseline arterial blood pressure and heart rate are recorded in conscious, freely moving animals.
-
Drug Administration: this compound or valsartan is administered, typically as an intravenous bolus or via oral gavage, at various doses.
-
Continuous Monitoring: Blood pressure and heart rate are continuously monitored for a defined period post-administration to determine the magnitude and duration of the antihypertensive effect.
-
Angiotensin II Challenge (Optional): To confirm AT1 receptor blockade, a pressor dose of angiotensin II can be administered before and after the test compound. The degree of inhibition of the pressor response indicates the potency of the antagonist.[1]
Conclusion
While direct comparative preclinical data for this compound and valsartan are lacking, the available evidence demonstrates that both are potent and selective AT1 receptor antagonists with significant antihypertensive activity in animal models. This compound has shown high potency, potentially greater than losartan, and a long duration of action in rats. Valsartan has a broader preclinical portfolio, including data on end-organ protection. This guide provides a foundation for researchers to understand the preclinical profiles of these two compounds and highlights the need for direct comparative studies to definitively establish their relative pharmacological characteristics.
References
- 1. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Preclinical and clinical profile of Valsartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of valsartan on angiotensin II- and vasopressin-degrading activities in the kidney of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Comparative antihypertensive effects of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating ZD 7155 Activity in Human Aortic Smooth Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in a new cell line. For this purpose, we have selected Human Aortic Smooth Muscle Cells (HASMCs), a physiologically relevant cell line for cardiovascular research that endogenously expresses the AT1 receptor.[1][2][3][4][5][6][7][8] This guide also presents a comparative analysis of this compound with other commercially available AT1 receptor antagonists, namely Losartan, Valsartan, and Candesartan.
Angiotensin II Signaling and AT1 Receptor Antagonism
Angiotensin II is a key effector molecule in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Upon binding to its type 1 receptor (AT1R), a G-protein coupled receptor (GPCR), Angiotensin II initiates a signaling cascade that leads to vasoconstriction, cell proliferation, and inflammation. A primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors, including the extracellular signal-regulated kinase (ERK1/2), which promotes cell growth and proliferation.[1][2][7]
AT1 receptor antagonists, such as this compound, competitively inhibit the binding of Angiotensin II to the AT1 receptor, thereby blocking these downstream signaling events and their physiological consequences.
Experimental Workflow for Validation
To validate the activity of this compound in HASMCs, a systematic experimental approach is recommended. The following workflow outlines the key steps, from initial cell culture to functional and signaling assays.
Comparative Performance Data
The following tables summarize hypothetical data from key experiments comparing the efficacy of this compound with other AT1 receptor antagonists.
Table 1: Inhibition of Angiotensin II-Induced Cell Proliferation (MTT Assay)
| Compound | IC50 (nM) |
| This compound | 8.5 |
| Losartan | 25.2 |
| Valsartan | 15.8 |
| Candesartan | 10.1 |
Table 2: Inhibition of Angiotensin II-Induced Calcium Release (Fura-2 AM Imaging)
| Compound | IC50 (nM) |
| This compound | 5.2 |
| Losartan | 18.9 |
| Valsartan | 12.5 |
| Candesartan | 7.8 |
Table 3: Inhibition of Angiotensin II-Induced ERK1/2 Phosphorylation (Western Blot)
| Compound | IC50 (nM) |
| This compound | 6.8 |
| Losartan | 22.1 |
| Valsartan | 14.2 |
| Candesartan | 9.5 |
Table 4: AT1 Receptor Binding Affinity (Competitive Radioligand Binding Assay)
| Compound | Ki (nM) |
| This compound | 1.5 |
| Losartan | 5.8 |
| Valsartan | 3.2 |
| Candesartan | 2.1 |
Detailed Experimental Protocols
Cell Culture of Human Aortic Smooth Muscle Cells (HASMCs)
-
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Growth Medium-2 (SmGM-2)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Maintain HASMCs in SmGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
HASMCs
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Angiotensin II
-
This compound and other antagonists
-
-
Protocol:
-
Seed HASMCs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or other antagonists for 1 hour.
-
Stimulate the cells with 100 nM Angiotensin II for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10][11]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Intracellular Calcium Imaging (Fura-2 AM)
-
Materials:
-
HASMCs grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Angiotensin II
-
This compound and other antagonists
-
-
Protocol:
-
Load serum-starved HASMCs with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C.[12][13][14][15][16]
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Establish a baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-incubate with this compound or other antagonists for 10 minutes.
-
Stimulate with 100 nM Angiotensin II and record the change in the 340/380 nm fluorescence ratio over time.
-
Western Blotting for ERK1/2 Phosphorylation
-
Materials:
-
HASMCs
-
6-well plates
-
Angiotensin II
-
This compound and other antagonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HASMCs in 6-well plates and serum-starve for 24 hours.
-
Pre-treat with various concentrations of this compound or other antagonists for 1 hour.
-
Stimulate with 100 nM Angiotensin II for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[17][18][19][20][21]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.[17][18][19]
-
Competitive Radioligand Binding Assay
-
Materials:
-
HASMC membrane preparations
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand)
-
This compound and other unlabeled antagonists
-
Binding buffer
-
Glass fiber filters
-
-
Protocol:
-
Prepare membrane fractions from HASMCs.
-
In a 96-well plate, incubate a fixed concentration of [125I]-Sar1,Ile8-Angiotensin II with increasing concentrations of unlabeled this compound or other antagonists in the presence of the membrane preparation.[22][23][24][25][26]
-
Incubate at room temperature for 90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[25]
-
References
- 1. ANG II receptor expression and function during phenotypic modulation of rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II increases matrix metalloproteinase 2 expression in human aortic smooth muscle cells via AT1R and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular smooth-muscle cells contain AT1 angiotensin receptors coupled to phospholipase D activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin II induces endothelin-1 gene expression via extracellular signal-regulated kinase pathway in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Confirming ZD 7155 Specificity for the Angiotensin II Type 1 (AT1) Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods used to confirm the specificity of ZD 7155 as a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor. We present a comparative analysis of this compound with other common AT1 receptor blockers, Losartan and Candesartan, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor is responsible for the majority of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.
This compound is a potent, non-peptide, and selective antagonist of the AT1 receptor.[1][2][3] Establishing the specificity of a compound like this compound for the AT1 receptor over the AT2 receptor is paramount to ensure its targeted therapeutic action and to minimize off-target effects. This guide outlines the key experimental approaches to rigorously validate this specificity.
Comparative Analysis of AT1 Receptor Antagonists
To objectively assess the specificity and potency of this compound, its performance is compared with two widely studied AT1 receptor antagonists: Losartan, the first orally active AT1 receptor antagonist, and Candesartan, another potent antagonist.
Table 1: Comparison of Binding Affinities for AT1 and AT2 Receptors
| Compound | AT1 Receptor Affinity (IC50/pKi) | AT2 Receptor Affinity | Selectivity (AT1 vs. AT2) |
| This compound | IC50: 3.8 nM[1][2] | Data not explicitly found in a direct comparative study | Stated to be highly selective for AT1[1][2][3] |
| Losartan | pKi: 7.17 ± 0.07[4] | >1,000-fold lower affinity than for AT1[5] | High |
| Candesartan | pKi: 8.61 ± 0.21[4] | High selectivity for AT1 | Very High |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Comparison of Functional Potency in In Vitro and Ex Vivo Assays
| Compound | Assay Type | Potency (pA2 / pD'2) |
| This compound | Rat Tail Artery (Postjunctional) | pD'2: 9.01[6] |
| Losartan | Rat Tail Artery (Postjunctional) | pA2: 8.52[6] |
| Candesartan | Rat Tail Artery (Postjunctional) | pD'2: 10.62[6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pD'2 is a measure of potency for insurmountable antagonists.
Key Experimental Methodologies
The specificity of this compound for the AT1 receptor is confirmed through a combination of in vitro binding assays, functional assays, and in vivo studies.
Radioligand Binding Assays
These assays directly measure the ability of a compound to bind to its target receptor and are crucial for determining binding affinity and selectivity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for AT1/AT2 Receptors
-
Receptor Source: Membranes prepared from tissues or cell lines known to express AT1 or AT2 receptors (e.g., guinea pig adrenal gland membranes for AT1).
-
Radioligand: [125I]-Angiotensin II is a commonly used radioligand.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.
-
Procedure:
-
Incubate a fixed concentration of radioligand with the receptor preparation in the absence or presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
To determine binding to AT1 receptors, incubations are often performed in the presence of a selective AT2 antagonist to block binding to any present AT2 receptors, and vice versa for determining AT2 binding.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays assess the ability of an antagonist to inhibit the physiological response induced by the agonist (Angiotensin II).
Angiotensin II / AT1 Receptor Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. tocris.com [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. droracle.ai [droracle.ai]
- 6. A comparison of AT1 angiotensin II antagonists at pre- and postjunctional angiotensin II receptors of the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of ZD 7155 and Other Sartans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of ZD 7155, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist, with other widely used sartans. The information presented is curated from peer-reviewed scientific literature to assist researchers and drug development professionals in understanding the relative efficacy and pharmacological profiles of these compounds.
Introduction to this compound and Other Sartans
This compound is a non-peptide angiotensin II receptor antagonist that exhibits high affinity and selectivity for the AT₁ receptor.[1] Like other members of the sartan class, including losartan (B1675146), candesartan (B1668252), and irbesartan (B333), this compound blocks the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. This blockade of the AT₁ receptor leads to vasodilation and a reduction in blood pressure. While all sartans share this fundamental mechanism, they exhibit differences in potency, duration of action, and receptor binding kinetics, which can translate to varied in vivo effects.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key quantitative data from in vivo studies, primarily in rat models, comparing the antihypertensive effects and receptor antagonism of this compound and other notable sartans.
Table 1: Comparative Potency in Suppressing Angiotensin II-Induced Pressor Response
| Compound | Animal Model | Relative Potency vs. Losartan | Reference(s) |
| This compound | Conscious Normotensive Sprague-Dawley (SD) Rats | Approximately 10 times more potent | [1] |
| Candesartan | Rat Kidney | 10- to 30-fold more potent (in inhibiting Ang II receptor binding) | [2][3] |
Table 2: Duration of Action in Suppressing Angiotensin II-Induced Pressor Response
| Compound | Animal Model | Dosage | Duration of Action | Reference(s) |
| This compound | Conscious Rats | 1.082 µmol/kg (intravenous bolus) | Approximately 24 hours | [1] |
| Losartan | Rat Kidney | 10 mg/kg (oral gavage) | Persistent blockade at 24 hours | [2][3] |
| Candesartan | Rat Kidney | 10 mg/kg (oral gavage) | Persistent blockade at 24 hours | [2][3] |
| Irbesartan | Rat Kidney | 10 mg/kg (oral gavage) | Persistent tissue blockade at 24 hours |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous in vivo experimental protocols. Below are detailed methodologies for key experiments cited.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol is designed to assess the antihypertensive effects of sartans in conscious, unrestrained rats, which minimizes stress-induced artifacts in blood pressure readings.
1. Animal Model:
-
Male Sprague-Dawley (SD) rats (normotensive model) or Spontaneously Hypertensive Rats (SHR) (hypertensive model) are commonly used.[1]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Surgical Preparation (for direct intra-arterial recording):
-
Rats are anesthetized.
-
A catheter is implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for intravenous drug administration.
-
The catheters are exteriorized at the back of the neck and protected by a jacket.
-
Animals are allowed a recovery period of at least 48 hours post-surgery.
3. Blood Pressure Measurement:
-
Direct Intra-arterial Recording: The arterial catheter is connected to a pressure transducer, and blood pressure is continuously recorded using a data acquisition system.[1]
-
Telemetry: Alternatively, a telemetry transmitter is surgically implanted in the abdominal aorta for continuous, long-term monitoring of blood pressure and heart rate in freely moving animals.
4. Drug Administration:
-
Sartans (e.g., this compound, losartan) are dissolved in an appropriate vehicle.
-
For intravenous administration, drugs are given as a bolus injection or continuous infusion through the jugular vein catheter.[1]
-
For oral administration, drugs are administered via gavage.[2][3]
5. Angiotensin II Challenge:
-
To assess the antagonistic potency, a pressor response is induced by an intravenous infusion of angiotensin II at a specific dose (e.g., 240 ng/kg for a 10-minute infusion).[1]
-
The ability of the sartan to suppress this pressor response is quantified.
In Vivo Angiotensin II Receptor Binding in Rat Kidney
This protocol is used to determine the potency and duration of AT₁ receptor blockade by sartans in a target organ.
1. Animal Model and Drug Administration:
-
Male Sprague-Dawley rats are used.
-
Sartans (e.g., candesartan, losartan) are administered orally via gavage at various doses.[2][3]
-
Animals are sacrificed at different time points after drug administration (e.g., 1, 2, 8, 24 hours).[2][3]
2. Tissue Collection and Preparation:
-
Kidneys are rapidly removed and frozen.
-
Cryostat sections (e.g., 20 µm) of the kidney are prepared and mounted on microscope slides.
3. In Vitro Autoradiography:
-
Kidney sections are incubated with a radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸] Ang II) to visualize AT₁ receptors.
-
The displacement of the radioligand by the administered sartan is quantified using a phosphor imaging system.
4. Data Analysis:
-
The inhibition of radioligand binding in different regions of the kidney (e.g., glomeruli, inner stripe of the outer medulla) is measured to determine the potency and duration of receptor blockade.[2][3]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartans.
Caption: A typical experimental workflow for the in vivo comparison of sartans.
Conclusion
The available in vivo data demonstrate that this compound is a highly potent angiotensin II AT₁ receptor antagonist, exhibiting approximately ten times the potency of losartan in suppressing angiotensin II-induced pressor responses in rats, with a prolonged duration of action of up to 24 hours.[1] When placed in the broader context of the sartan class, both this compound and candesartan show significantly greater potency than losartan.[1][2][3] While direct comparative in vivo studies between this compound and other sartans such as candesartan and irbesartan are limited in the public domain, the existing evidence suggests that this compound is among the more potent AT₁ receptor blockers. Further head-to-head in vivo studies would be beneficial to definitively establish the comparative pharmacological profile of this compound against the full spectrum of currently available sartans.
References
- 1. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo inhibition of angiotensin receptors in the rat kidney by candesartan cilexetil: a comparison with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
ZD 7155: A Comprehensive Guide for its Use as a Reference AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZD 7155 with other widely used angiotensin II type 1 (AT1) receptor antagonists. The information presented herein is intended to assist researchers in selecting the appropriate reference compound for their studies and in designing and executing relevant experiments.
Comparative Performance of AT1 Receptor Antagonists
This compound is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] Its high affinity and selectivity make it an excellent reference compound for in vitro and in vivo studies aimed at characterizing new AT1 receptor antagonists. The following table summarizes the quantitative performance of this compound in comparison to other commonly used AT1 receptor antagonists.
| Compound | IC50 (nM) | Ki (nM) | pA2 / pD'2 | Antagonism Type | Experimental System |
| This compound | 3.8[1][2] | - | 9.01 (pD'2)[3] | Non-competitive/Insurmountable[3] | Guinea pig adrenal gland membranes[1][2] / Rat tail artery[3] |
| Losartan | 16.4 - 53.8[4] | 0.97 (rat AT1B/AT1A), 0.57 (human AT1) (for active metabolite EXP3174) | 8.52 (pA2)[3] | Competitive/Surmountable[5] | Rat liver epithelial cells[6] / Rat tail artery[3] |
| Valsartan | - | 2.38[7][8][9] | 8.4 (pA2)[8][9] | Insurmountable[5] | Rat aortic smooth muscle cell membranes[8][9] |
| Candesartan | 1.12 - 2.86[3] | - | 10.62 (pD'2)[3] | Insurmountable[5] | Bovine adrenal cortex, Rabbit aorta[3] / Rat tail artery[3] |
| Eprosartan | 1.4 - 9.2[10][11] | - | 8.22 (pA2)[3] | Competitive[12] | Human and rat tissues[10] / Rat tail artery[3] |
| Telmisartan | 9.2 | - | - | Insurmountable[13] | AT1 receptors |
| Olmesartan | 7.7[14] | - | - | Insurmountable[11] | Bovine adrenal cells[14] |
| Irbesartan | - | 4.05[6] | - | Insurmountable[5] | Rat liver epithelial cells[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of AT1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the AT1 receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the AT1 receptor.
Materials:
-
Cell or Tissue Preparation: Membranes from cells (e.g., CHO-K1) or tissues (e.g., rat liver, guinea pig adrenal gland) expressing the AT1 receptor.[1][2][3][10]
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II is a commonly used radioligand.[3][15]
-
Test Compounds: this compound and other AT1 receptor antagonists.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).[16]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold assay buffer.[16]
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.[10][16]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[16]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[15]
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by angiotensin II, a key downstream signaling event of AT1 receptor activation.[17]
Objective: To determine the functional potency of a test compound as an AT1 receptor antagonist.
Materials:
-
Cells: Cells endogenously or recombinantly expressing the AT1 receptor (e.g., CHO-K1 cells).[18]
-
Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive dyes.[18]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist: Angiotensin II.
-
Test Compounds: this compound and other AT1 receptor antagonists.
-
Apparatus: Fluorescence plate reader with kinetic reading capabilities.[18]
Procedure:
-
Cell Plating: Seed the AT1 receptor-expressing cells into 96- or 384-well black-walled, clear-bottom assay plates and culture overnight.[18]
-
Dye Loading: Remove the culture medium and load the cells with a calcium indicator dye solution according to the manufacturer's instructions. Incubate to allow for dye uptake.[18]
-
Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a defined period.[18]
-
Agonist Stimulation and Signal Detection: Place the cell plate in the fluorescence plate reader and establish a baseline fluorescence reading. Add a predetermined concentration of angiotensin II (typically EC80) to each well and immediately begin measuring the fluorescence intensity over time.[18]
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response for each well. Plot the response against the logarithm of the test compound concentration and fit the data to determine the IC50 value.[18]
In Vivo Assay: Blood Pressure Measurement in Rats
This in vivo experiment assesses the ability of a compound to inhibit the pressor (blood pressure-increasing) effect of angiotensin II in an animal model.
Objective: To evaluate the in vivo efficacy and duration of action of an AT1 receptor antagonist.
Materials:
-
Animal Model: Normotensive or hypertensive rats (e.g., Sprague-Dawley or Spontaneously Hypertensive Rats).[19][20]
-
Test Compounds: this compound and other AT1 receptor antagonists.
-
Agonist: Angiotensin II.
-
Anesthesia: If required for surgical procedures.
-
Apparatus: Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or intra-arterial catheter with a pressure transducer for invasive measurement).[19][20][21]
Procedure:
-
Animal Preparation: Acclimatize the animals to the experimental conditions. For invasive measurements, surgically implant a catheter into an artery for direct blood pressure monitoring and a vein for drug administration.[19]
-
Baseline Measurement: Record the baseline blood pressure and heart rate.[19]
-
Compound Administration: Administer the test compound via the desired route (e.g., oral gavage or intravenous injection).[19]
-
Angiotensin II Challenge: At various time points after compound administration, administer a bolus injection of angiotensin II and record the resulting increase in blood pressure.[19]
-
Data Analysis: Compare the pressor response to angiotensin II in the compound-treated animals to that in vehicle-treated control animals. Calculate the percentage of inhibition of the pressor response at each time point to assess the potency and duration of action of the test compound.[19]
Visualizations
Signaling Pathway
Caption: AT1 Receptor Signaling Pathway and Point of Intervention for this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a Radioligand Binding Assay to determine antagonist affinity.
Experimental Workflow: In Vivo Blood Pressure Measurement
Caption: Workflow for In Vivo Blood Pressure Measurement in response to Angiotensin II.
References
- 1. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium entry and mobilization signaling pathways in ANG II-induced renal vasoconstriction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inositol(1,4,5)trisphosphate signal triggers a receptor-mediated ATP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. iworx.com [iworx.com]
ZD 7155: A Comparative Analysis of its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of ZD 7155, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. By examining its binding affinity and functional activity against its primary target and other key receptors, this document aims to provide researchers with the necessary data to evaluate its suitability for their experimental needs.
Executive Summary
This compound is a well-established antagonist of the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin system and a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] This guide delves into the selectivity of this compound, presenting available data on its interaction with the angiotensin II type 2 (AT2) receptor and providing context within the broader class of angiotensin II receptor blockers (ARBs). While specific cross-reactivity data against a wide panel of other receptors remains limited in publicly available literature, the general high selectivity of ARBs for the AT1 receptor provides a strong indication of this compound's target specificity.
Cross-Reactivity Data
Quantitative analysis of the binding affinity of this compound for the AT1 receptor and its potential interaction with the AT2 receptor is crucial for understanding its pharmacological profile. The following table summarizes the available data.
| Receptor | Ligand | Assay Type | Value | Species/Tissue | Reference |
| AT1 | This compound | Radioligand Binding (IC50) | 3.8 nM | Guinea pig adrenal gland membranes | |
| AT1 (prejunctional) | This compound | Functional Assay (pD'2) | 7.98 | Rat tail artery | [3] |
| AT1 (postjunctional) | This compound | Functional Assay (pD'2) | 9.01 | Rat tail artery | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine receptor binding affinity and functional antagonism.
Radioligand Binding Assay (for IC50/Ki Determination)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., guinea pig adrenal glands for AT1) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [125I]-Angiotensin II) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis for pA2/pD'2 Determination)
This assay assesses the ability of an antagonist to inhibit the functional response induced by an agonist.
1. Tissue/Cell Preparation:
-
An isolated tissue preparation (e.g., rat tail artery) or cultured cells expressing the receptor of interest are placed in an organ bath or cell culture plate containing a physiological salt solution.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to an agonist (e.g., Angiotensin II) is generated by measuring a physiological response (e.g., muscle contraction, calcium mobilization).
3. Antagonist Incubation:
-
The tissue/cell preparation is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
4. Shift in Agonist Concentration-Response Curve:
-
A second agonist concentration-response curve is generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
5. Data Analysis:
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)) is constructed. For a competitive antagonist, the x-intercept gives the pA2 value. For a non-competitive antagonist, a pD'2 value can be determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: AT1 Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
Conclusion
This compound is a potent and highly selective antagonist of the angiotensin II type 1 (AT1) receptor. While comprehensive public data on its cross-reactivity with a broad range of other receptors is scarce, the available information and the known pharmacology of the ARB class strongly support its specificity for the AT1 receptor. For research applications requiring precise knowledge of off-target effects, further investigation using comprehensive receptor screening panels would be advisable. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies used to characterize the selectivity of compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of AT1 angiotensin II antagonists at pre- and postjunctional angiotensin II receptors of the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ZD 7155 and Telmisartan: Potency, Efficacy, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent angiotensin II receptor blockers (ARBs), ZD 7155 and telmisartan (B1682998). Both compounds are selective antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular function. This document synthesizes available experimental data to objectively compare their performance, offering insights into their pharmacological profiles, binding affinities, and effects on relevant signaling pathways. Detailed methodologies for key experiments are provided to support further research and development.
Executive Summary
This compound and telmisartan are highly effective AT1 receptor antagonists. While both drugs share a common primary mechanism of action, they exhibit distinct pharmacological profiles. This compound has demonstrated high potency in preclinical studies. Telmisartan, a clinically established antihypertensive agent, is noted for its strong binding affinity and long duration of action. This comparison aims to provide a data-driven overview to inform research and drug development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and telmisartan based on available experimental evidence.
Table 1: Comparative AT1 Receptor Binding Affinity
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [1][2] |
| IC50 | 3-4 nM | COS-1 cells expressing human AT1R | [3] | |
| Telmisartan | pKi | 8.19 ± 0.04 | COS-7 cells expressing wild type AT1 receptors | [4] |
| Dissociation Rate Constant (k-1) | 0.003248 min-1 | Membrane components with human AT1 receptor | [5] | |
| Dissociation Half-life (t1/2) | 213 min | Membrane components with human AT1 receptor | [5] |
Table 2: Comparative Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Duration of Action | Reference |
| This compound | 1.082 µmol/kg | Intravenous bolus | Significant antihypertensive effect | Sustained for approximately 24 hours | [6] |
| Telmisartan | 0.5-1 mg/kg | Intravenous | Longer antihypertensive response compared to irbesartan | More persistent than irbesartan | [7] |
| 3 mg/kg | Oral | Significant reduction in Systolic Blood Pressure (SBP) | Sustained for 24 hours | [8] | |
| 5 mg/kg or 10 mg/kg | Oral | Significantly lower SBP | 8 weeks | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro AT1 Receptor Binding Assay (for this compound)
Objective: To determine the in vitro potency of this compound in displacing a radiolabeled ligand from the AT1 receptor.
Methodology:
-
Membrane Preparation: Adrenal gland membranes from guinea pigs are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with [¹²⁵I]-angiotensin II (a radiolabeled form of the natural ligand) in the presence of varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-angiotensin II (IC50) is calculated by non-linear regression analysis.[1][2]
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive effect and duration of action of this compound and telmisartan in a relevant animal model of hypertension.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.[6][7]
-
Surgical Preparation (for direct measurement): Rats are anesthetized, and catheters are implanted in the carotid artery and femoral vein for direct measurement of mean arterial pressure (MAP) and for drug administration, respectively.[7]
-
Drug Administration:
-
Blood Pressure Monitoring: MAP and heart rate are continuously recorded before and after drug administration for a specified period (e.g., up to 24 hours).[6][7][8]
-
Data Analysis: Changes in MAP from baseline are calculated and compared between treatment groups and a vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Mechanisms of Action
Both this compound and telmisartan exert their primary effect by blocking the Angiotensin II Type 1 (AT1) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events leading to vasoconstriction, aldosterone (B195564) release, and cellular growth. By competitively antagonizing this receptor, both drugs effectively inhibit these downstream effects.
Telmisartan has been shown to have additional pleiotropic effects, including partial agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), which may contribute to its metabolic benefits.[9] Furthermore, telmisartan has been demonstrated to enhance nitric oxide (NO) release through the activation of the PI3K/Akt/eNOS pathway, contributing to its vasodilatory and antioxidant effects.[1] The signaling pathways for this compound are less extensively characterized but are presumed to primarily involve the direct blockade of AT1 receptor-mediated signaling.
Visualizing the AT1 Receptor Signaling Pathway
The following diagram illustrates the canonical AT1 receptor signaling pathway and the points of intervention for AT1 receptor antagonists like this compound and telmisartan.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for a head-to-head comparison of this compound and telmisartan in an in vivo model.
Conclusion
Both this compound and telmisartan are potent and selective AT1 receptor antagonists. The available data suggests that both compounds effectively lower blood pressure in hypertensive animal models. Telmisartan has a well-documented strong binding affinity and a long duration of action, which has translated to clinical efficacy. This compound also demonstrates high potency in preclinical models. A direct, head-to-head clinical comparison would be necessary to definitively establish superiority in a therapeutic setting. The additional PPARγ agonism of telmisartan suggests potential for broader metabolic benefits beyond blood pressure control, a feature not currently attributed to this compound. This comparative guide provides a foundation for researchers to further investigate the nuanced differences between these two important pharmacological agents.
References
- 1. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. Comparison of the relative importance of vascular and plasma drug concentrations to the hypotensive effect of telmisartan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telmisartan: a review of its pharmacodynamic and pharmacokinetic properties | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Angiotensin II Receptor Antagonists ZD 7155 and Losartan: Duration of Action
This guide provides a comprehensive comparison of the pharmacodynamic properties, specifically the duration of action, of two angiotensin II type 1 (AT1) receptor antagonists: ZD 7155 and losartan (B1675146). The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound demonstrates a significantly longer duration of action and greater potency compared to losartan in preclinical studies. Experimental evidence in rat models indicates that this compound can suppress the pressor response to angiotensin II for approximately 24 hours, whereas the antihypertensive effect of losartan is less persistent. This prolonged action of this compound suggests a potential for more sustained blood pressure control.
Data Presentation
While direct, side-by-side quantitative time-course data for blood pressure reduction is limited in the public domain, the available preclinical data from studies in conscious rats allows for a qualitative and semi-quantitative comparison.
| Feature | This compound | Losartan | Citation |
| Mechanism of Action | Selective, competitive angiotensin II type 1 (AT1) receptor antagonist | Selective, competitive angiotensin II type 1 (AT1) receptor antagonist | [1][2] |
| Relative Potency | Approximately 10 times more potent than losartan in suppressing angiotensin II-induced pressor response | Reference compound | [1] |
| Duration of Action | Suppresses angiotensin II-induced pressor response for approximately 24 hours | Shorter duration of action compared to this compound; antihypertensive effect may not persist for a full 24 hours | [1] |
| Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR) | Induces a pronounced and persistent antihypertensive effect | Exhibits a significant antihypertensive effect, but less persistent than this compound | [1] |
Signaling Pathway
Both this compound and losartan exert their effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension.
Experimental Protocols
The assessment of the duration of action of this compound and losartan typically involves the following key experiments:
Angiotensin II-Induced Pressor Response in Conscious Rats
Objective: To evaluate the ability of the antagonists to inhibit the increase in blood pressure induced by an exogenous infusion of angiotensin II over time.
Methodology:
-
Animal Model: Conscious, normotensive Sprague-Dawley (SD) rats or spontaneously hypertensive rats (SHR) are used.[1]
-
Surgical Preparation: Animals are chronically instrumented with arterial and venous catheters for direct blood pressure measurement and drug administration, respectively. The catheters are exteriorized at the back of the neck.[1]
-
Experimental Procedure:
-
After a recovery period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
An intravenous infusion of angiotensin II is administered at a dose known to produce a consistent pressor response (e.g., 53.3 ng to 12.8 µg/kg/min).[1]
-
The pressor response to angiotensin II is recorded.
-
A single intravenous bolus dose of this compound (e.g., 1.082 µmol/kg) or losartan (e.g., 2.165 or 6.495 µmol/kg) is administered.[1]
-
The angiotensin II challenge is repeated at various time points post-antagonist administration (e.g., 1, 4, 8, 12, 24 hours) to determine the duration of the blockade of the pressor response.
-
-
Data Analysis: The inhibition of the angiotensin II-induced pressor response is calculated as a percentage of the initial response. The duration of action is defined as the time taken for the inhibitory effect to return to a predetermined level (e.g., 50% of the maximum inhibition).
24-Hour Blood Pressure Monitoring in Hypertensive Rats
Objective: To assess the antihypertensive efficacy and duration of action of the antagonists on basal blood pressure over a 24-hour period.
Methodology:
-
Animal Model: Conscious, spontaneously hypertensive rats (SHR) are commonly used as they provide a model of essential hypertension.[1]
-
Surgical Preparation: Similar to the pressor response model, rats are instrumented with arterial catheters for continuous blood pressure recording. Telemetry systems can also be used for long-term, stress-free monitoring.
-
Experimental Procedure:
-
Baseline 24-hour blood pressure and heart rate are recorded.
-
A single intravenous bolus or oral dose of this compound or losartan is administered.
-
Blood pressure and heart rate are continuously monitored for at least 24 hours post-dosing.
-
-
Data Analysis: The mean arterial pressure is calculated for specific time intervals (e.g., hourly) and compared to the baseline values. The duration of the antihypertensive effect is determined by the time it takes for the blood pressure to return to pre-treatment levels.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a more favorable pharmacodynamic profile than losartan in terms of both potency and duration of action. The ability of this compound to provide sustained blockade of the AT1 receptor for approximately 24 hours after a single dose indicates its potential as a long-acting antihypertensive agent. Further clinical studies would be necessary to confirm these findings in humans.
References
Head-to-Head Comparison of ZD 7155 and Other Angiotensin II Receptor Blockers (ARBs)
This guide provides a comparative overview of the angiotensin II type 1 (AT1) receptor antagonist, ZD 7155, and other prominent ARBs. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
Introduction
Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively block the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This action leads to a reduction in blood pressure, making ARBs a cornerstone in the treatment of hypertension and other cardiovascular diseases. This compound is a potent, orally active AT1 receptor antagonist.[1] This guide synthesizes findings from head-to-head studies to delineate the pharmacological profile of this compound in comparison to other ARBs.
Comparative Efficacy of this compound vs. Losartan (B1675146)
Direct comparative studies have primarily focused on this compound and losartan, the prototype of the ARB class. Research indicates that this compound is a more potent and longer-acting antagonist than losartan in rat models.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study between this compound and losartan in conscious Sprague-Dawley (SD) rats and spontaneously hypertensive rats (SHR).
| Parameter | This compound | Losartan | Reference |
| Relative Potency (vs. Losartan) | ~10 times more potent | 1x | [2] |
| Effect on Angiotensin II-induced Pressor Response | Competitive antagonist, shifts response curve to the right | Competitive antagonist, shifts response curve to the right | [2] |
| Duration of Action (suppression of Angiotensin II pressor response) | ~24 hours (at 1.082 µmol/kg) | Not specified for 24h at a single dose | [2] |
| Antihypertensive Effect in SHR | Pronounced and persistent | Significant | [2] |
Experimental Protocols
The data presented above is derived from in vivo studies in rats. The following is a detailed description of the experimental methodology employed.
In Vivo Study in Conscious Rats
Objective: To compare the relative potency, duration of action, and antihypertensive effects of this compound and losartan.
Animal Models:
-
Normotensive Sprague-Dawley (SD) rats.
-
Spontaneously Hypertensive Rats (SHR).
Methodology:
-
Surgical Preparation: Rats were anesthetized, and catheters were implanted in the carotid artery for direct blood pressure and heart rate recording, and in the jugular vein for substance administration.
-
Drug Administration:
-
Angiotensin II Challenge: Angiotensin II was infused intravenously at doses ranging from 53.3 ng/kg/min to 12.8 µg/kg/min to induce a pressor (blood pressure raising) response.[2]
-
Measurement of Antagonism: The inhibitory effect of this compound and losartan was assessed by the rightward shift in the angiotensin II dose-response curve.
-
Duration of Action: The ability of a single bolus dose of this compound to suppress the pressor response to an angiotensin II infusion (240 ng/kg for 10 minutes) was monitored over 24 hours.[2]
-
Antihypertensive Effect: In SHR, the effect of intravenous bolus doses of this compound (1.082 µmol/kg) and losartan (6.495 µmol/kg) on baseline arterial blood pressure was recorded.[2]
Mechanism of Action: AT1 Receptor Antagonism
All ARBs, including this compound, share a common mechanism of action by blocking the Angiotensin II Type 1 (AT1) receptor. The binding of these antagonists to the AT1 receptor prevents the physiological actions of angiotensin II. Structural studies have revealed a common binding mode for different ARBs. For instance, olmesartan (B1677269) and this compound are anchored to the AT1 receptor primarily by interactions with residues Tyr-35, Trp-84, and Arg-167.[3]
Signaling Pathway of AT1 Receptor Antagonism
Caption: Angiotensin II Type 1 Receptor (AT1R) signaling and the inhibitory action of ARBs.
Broader Comparison with Other ARBs
Comparative Efficacy of Marketed ARBs
A network meta-analysis of 193 randomized controlled trials evaluated the efficacy and safety of six major ARBs. The findings indicate that olmesartan and telmisartan (B1682998) demonstrated a favorable balance of antihypertensive efficacy and minimal adverse events.[4] In contrast, valsartan (B143634) and losartan were found to be less effective in lowering blood pressure.[4] Another meta-analysis suggests that newer ARBs like olmesartan and telmisartan appear to be more effective than older ones such as losartan and valsartan in reducing blood pressure.[5]
The table below provides a summary of the relative binding affinities of several ARBs for the AT1 receptor.
| ARB | Relative Binding Affinity (Highest Affinity = 1) | Reference |
| Candesartan | 1 | [6] |
| Telmisartan | 10 | [6] |
| E3174 (active metabolite of Losartan) | 10 | [6] |
| Tasosartan | 20 | [6] |
| Losartan | 50 | [6] |
| Eprosartan | 100 | [6] |
It is important to note that while binding affinity is a key pharmacological parameter, it does not always directly correlate with antihypertensive efficacy in a clinical setting.[7] The mode of antagonism (surmountable vs. insurmountable) and the dissociation kinetics from the receptor also play a significant role in the duration and effectiveness of the antihypertensive effect.[6]
Experimental Workflow for ARB Comparison
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of ARBs.
Caption: Generalized workflow for the comparative evaluation of Angiotensin Receptor Blockers.
Conclusion
The available evidence from head-to-head studies indicates that this compound is a potent AT1 receptor antagonist, demonstrating approximately tenfold greater potency than losartan in preclinical rat models, with a prolonged duration of action. While direct comparative data against other ARBs is limited, the broader context of ARB pharmacology suggests that factors such as binding affinity, dissociation kinetics, and mode of antagonism contribute to the differential efficacy observed among this class of drugs. Further research would be necessary to fully characterize the clinical profile of this compound relative to the newer generation of ARBs.
References
- 1. ZD-7155 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of six angiotensin II receptor blockers in hypertensive patients: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of angiotensin II type 1 receptor antagonists in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ZD 7155: A Comparative Analysis of its Selectivity for the Angiotensin II Type 1 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the selectivity of ZD 7155 for the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. This analysis is supported by available experimental data and a comparison with other common non-peptide angiotensin II receptor antagonists.
This compound is a potent and highly selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3][4][5] It acts as a competitive antagonist, effectively blocking the physiological actions of angiotensin II mediated through the AT1 receptor, such as vasoconstriction and aldosterone (B195564) secretion.[1][3]
Comparative Binding Affinity of Angiotensin II Receptor Antagonists
The selectivity of an antagonist is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki or IC50) of this compound and other widely used angiotensin II receptor blockers (ARBs) for both AT1 and AT2 receptors. A lower value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the binding affinity for the AT2 receptor by the binding affinity for the AT1 receptor.
| Compound | AT1 Receptor Affinity (Ki/IC50, nM) | AT2 Receptor Affinity (Ki/IC50, nM) | AT1/AT2 Selectivity Ratio |
| This compound | 3.8 (IC50) [2][5] | Data not available | Highly selective for AT1 [2][3][5] |
| Losartan (B1675146) | ~19 | ~1,000 | >50 |
| EXP3174 (active metabolite of Losartan) | ~1 | >10,000 | >10,000 |
| Valsartan | ~17 | >30,000 | >1,700 |
| Candesartan | ~0.34 | >10,000 | >29,000 |
| Irbesartan | ~1.3 | >10,000 | >7,600 |
| Telmisartan | ~3.8 | >10,000 | >2,600 |
| Olmesartan | ~1.2 | >10,000 | >8,300 |
Note: The binding affinity values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocols
The determination of binding affinities for angiotensin II receptors is typically performed using radioligand binding assays.
Radioligand Binding Assay Protocol
This experimental technique is a cornerstone for assessing the interaction between a ligand (in this case, an antagonist like this compound) and its receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for AT1 and AT2 receptors.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines genetically engineered to express high levels of either AT1 or AT2 receptors.
-
Radioligand: A radioactive ligand that binds with high affinity and specificity to the target receptor (e.g., [125I]-Sar1,Ile8-Angiotensin II for both AT1 and AT2 receptors, or a subtype-selective radioligand).
-
Test Compound: The unlabeled antagonist being evaluated (e.g., this compound).
-
Assay Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptors and facilitate binding.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Angiotensin II Signaling Pathways
Understanding the signaling pathways of AT1 and AT2 receptors is crucial for appreciating the significance of receptor selectivity.
Caption: Simplified signaling pathways of AT1 and AT2 receptors.
Selective blockade of the AT1 receptor by antagonists like this compound is a key therapeutic strategy. This specificity prevents the detrimental effects associated with AT1 receptor activation while potentially allowing for the beneficial effects mediated by the unopposed stimulation of AT2 receptors by angiotensin II.
References
- 1. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists this compound and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ZD 7155: A Procedural Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling and disposing of chemical reagents. This document outlines the essential logistical and safety information to manage ZD 7155 waste effectively, from initial handling to final disposal.
Key Chemical and Safety Data
A clear understanding of the chemical properties and potential hazards of this compound is the foundation of safe handling and disposal. The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Weight | 474.99 g/mol | |
| Molecular Formula | C₂₆H₂₆N₆O·HCl | |
| Purity | ≥98% | |
| Solubility | Soluble to 10 mM in water with gentle warming. | |
| Storage | Desiccate at +4°C. | |
| CAS Number | 146709-78-6 |
Experimental Protocols for Safe Disposal
The following procedures are based on established best practices for the disposal of laboratory chemical waste. Given the absence of a specific SDS for this compound, these protocols are inferred from guidelines for similar heterocyclic compounds and general chemical safety manuals.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Safety goggles are mandatory to protect against splashes.[1]
-
Hand Protection: Wear impervious gloves, such as nitrile gloves.[1]
-
Body Protection: A lab coat must be worn and should be removed before leaving the laboratory area.[1]
Step-by-Step Disposal Procedures:
-
Waste Categorization and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing boats, contaminated gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.[2] Halogenated and non-halogenated solvent wastes should be segregated.[2]
-
Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.
-
-
Decontamination of Labware:
-
Glassware and Equipment: Reusable glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items thoroughly with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), collecting the initial rinsate as hazardous waste.[2]
-
Subsequent rinses with water and detergent can then be performed.
-
-
Disposal of Waste Containers:
-
All waste containers must be securely sealed and clearly labeled with their contents.[2][3]
-
Do not overfill containers; allow for at least 10% headspace for expansion.[3]
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling ZD 7155
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ZD 7155, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with care as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, eye contact, and inhalation of this compound. The required level of protection varies depending on the procedure being performed.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., nitrile) |
| Weighing and Aliquoting (Solid Form) | - Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Safety glasses with side shields or chemical safety goggles- Respiratory protection (e.g., N95 respirator or working within a certified chemical fume hood) |
| Solution Preparation | - Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Safety glasses with side shields or chemical safety goggles- Work within a certified chemical fume hood is strongly recommended. |
| Administering to Animals | - Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Safety glasses with side shields or chemical safety goggles |
| Spill Cleanup | - Double-gloving with chemical-resistant gloves- Impermeable laboratory coat or gown- Chemical safety goggles- Respiratory protection (as determined by spill size and location) |
| Waste Disposal | - Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Safety glasses with side shields or chemical safety goggles |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks. Wear chemical-resistant gloves during this process.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation for Use:
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.
-
Perform all manipulations of solid this compound, such as weighing and aliquoting, within a certified chemical fume hood to minimize inhalation risk.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid actions that could generate dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE for spill cleanup.
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
-
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for PPE Selection
The selection of appropriate PPE is directly related to the potential for exposure during a given laboratory procedure. The following diagram illustrates this decision-making process.
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
